LCH-7749944

Catalog No.
S547945
CAS No.
M.F
C20H22N4O2
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LCH-7749944

Product Name

LCH-7749944

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

solubility

Soluble in DMSO, not in water

Synonyms

LCH-7749944, N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

The exact mass of the compound N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is 350.17428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide to p21-Activated Kinase 4 (PAK4) Inhibitors: Mechanisms, Development, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Biology and Significance

p21-activated kinase 4 (PAK4) is a member of the serine/threonine PAK family (PAK1-6) that plays crucial roles in cellular signaling networks. As a group II PAK (PAK4-6), PAK4 is distinguished from group I PAKs (PAK1-3) by its structural and functional characteristics [1]. Initially identified as a downstream effector of the small GTPases Cdc42 and Rac1, PAK4 has emerged as a critical regulator of multiple cellular processes, including cytoskeletal reorganization, cell survival, proliferation, and migration [1]. The PAK4 protein structure consists of an N-terminal p21-binding domain (PBD), a C-terminal kinase domain (KD), a pseudosubstrate sequence (PS) or autoinhibitory domain (AID), and a basic residue cluster for membrane targeting [1].

PAK4 is ubiquitously expressed in normal tissues at relatively low levels but demonstrates significant overexpression in various cancers, including pancreatic, ovarian, breast, gastric, and non-small cell lung cancers [1]. This overexpression correlates with advanced disease stage, metastasis, and poor prognosis, positioning PAK4 as an attractive therapeutic target for oncology applications [1]. Beyond its established oncogenic functions, emerging research has revealed PAK4's involvement in metabolic regulation and adipogenesis, suggesting potential applications in obesity-related disorders [2]. The kinase's role in cell cycle progression, particularly through phosphorylation of cyclin-dependent kinase 2 (CDK2) during the G1/S transition, further underscores its importance in fundamental biological processes [2].

PAK4 Signaling Pathways and Molecular Mechanisms

PAK4 participates in multiple oncogenic signaling cascades, making it a pivotal node in cancer cell regulation. The molecular mechanisms through which PAK4 promotes tumor development and progression involve several key pathways:

  • WNT/β-Catenin Pathway: PAK4 directly binds to and phosphorylates β-catenin at Ser675, facilitating its nuclear translocation and activating transcription of WNT target genes that drive cell proliferation and survival [1].

  • Raf/MEK/ERK Pathway: PAK4 activates this canonical mitogenic signaling cascade, promoting cell cycle progression and inhibiting apoptosis [1].

  • PI3K/AKT Pathway: PAK4 contributes to AKT activation, enhancing cell survival and metabolic reprogramming in cancer cells [1].

  • Cell Cycle Regulation: During adipogenesis, PAK4 phosphorylates CDK2 at serine 106, which is essential for CCAAT/enhancer-binding protein β (C/EBPβ) expression during mitotic clonal expansion [2]. This mechanism extends beyond adipogenesis to cancer cell proliferation.

  • MYC Stabilization: In acute myeloid leukemia (AML), PAK4 directly binds MYC via its MBII domain and phosphorylates it at Ser67, disrupting FBXW7-dependent ubiquitination and thereby stabilizing MYC to sustain leukemogenic programs [3].

  • Immunomodulation: PAK4 enrichment correlates with low T cell and dendritic cell infiltration in tumors, and its inhibition increases immune cell infiltration and enhances response to PD-1 blockade immunotherapy [4].

The following diagram illustrates the core PAK4 signaling network and its cellular functions:

G cluster_upstream Upstream Activators cluster_substrates Key Substrates & Mechanisms cluster_functions Cellular Functions & Outcomes PAK4 PAK4 β_catenin β_catenin PAK4->β_catenin Phosphorylation S675 CDK2 CDK2 PAK4->CDK2 Phosphorylation S106 MYC MYC PAK4->MYC Phosphorylation S67 LIMK1 LIMK1 PAK4->LIMK1 Activation Metabolism Metabolism PAK4->Metabolism Immune_Evasion Immune_Evasion PAK4->Immune_Evasion Cdc42 Cdc42 Cdc42->PAK4 Activation Rac1 Rac1 Rac1->PAK4 Activation KRAS KRAS KRAS->PAK4 Activation Proliferation Proliferation β_catenin->Proliferation Survival Survival β_catenin->Survival CDK2->Proliferation MYC->Proliferation MYC->Survival Cofilin Cofilin LIMK1->Cofilin Inhibition Migration Migration LIMK1->Migration Cofilin->Migration

Figure 1: PAK4 Signaling Network. PAK4 is activated by Cdc42, Rac1, and KRAS, then phosphorylates multiple substrates to regulate key cellular processes including proliferation, survival, migration, metabolism, and immune evasion.

Comprehensive Table of PAK4 Inhibitors and Their Properties

The development of PAK4 inhibitors has yielded diverse chemical scaffolds with varying selectivity profiles and mechanisms of action. The table below summarizes key PAK4 inhibitors reported in the literature:

Table 1: Comprehensive Summary of PAK4 Inhibitors and Their Properties

Compound Name Chemical Class Selectivity Profile Biochemical Potency (IC₅₀/Ki/Kd) Cellular Activity Development Status
LCH-7749944 (GNF-PF-2356) Not specified PAK4 selective IC₅₀ = 14.93 μM Inhibits EGFR activity via PAK4 inhibition Preclinical
KPT-9274 (ATG-019) Not specified PAK4/NAMPT dual inhibitor IC₅₀ ≈ 120 nM (NAMPT) Orally bioavailable; improves PD-1 blockade Phase I clinical trials
PF-3758309 Pyrrolopyrazole Pan-PAK inhibitor Kd = 2.7 nM Antiproliferative, induces apoptosis in HCT116 Preclinical (pharmacokinetic limitations)
FRAX486 Not specified Pan-PAK inhibitor IC₅₀ = 575 nM (PAK4) Potent against PAK1, PAK2, PAK3 Preclinical
FRAX1036 Not specified Pan-PAK inhibitor Ki = 2.4 μM (PAK4) Selective PAK inhibitor Preclinical
Compound 10a 3-substituted-indolin-2-one-5-carboxamide Multi-targeted kinase inhibitor IC₅₀ = 25 nM (PAK4) A549 IC₅₀ = 0.58 μM, HCT116 IC₅₀ = 0.095 μM Preclinical
SPU-106 6-hydroxy-2-mercapto-3-phenylpyrimidin-4(3H)-one PAK4 selective IC₅₀ = 21.36 μM Inhibits invasion of SGC7901 cells without cytotoxicity Preclinical
PAKib Not specified PAK4 specific IC₅₀ ≈ 500 nM Suppresses pancreatic cancer growth in vitro and in vivo Preclinical

The diversity in chemical structures and selectivity profiles reflects the various strategies employed in PAK4 inhibitor development. Selective PAK4 inhibitors offer the potential for minimized off-target effects, while pan-PAK inhibitors may provide broader pathway suppression but with potentially increased toxicity concerns [5] [1].

Experimental Protocols for PAK4 Research

Biochemical Kinase Assay Protocols

Biochemical kinase assays are fundamental for evaluating direct PAK4 inhibition. The standard protocol involves:

  • Recombinant PAK4 Preparation: Express and purify the kinase domain of human PAK4 (amino acids 291-591) using a baculovirus system in Sf9 insect cells. Purify the protein using nickel-affinity chromatography followed by size-exclusion chromatography [6].

  • Kinase Reaction Setup: Conduct reactions in 50 μL volumes containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 50 μM ATP, 1-2 ng PAK4, and varying concentrations of the test inhibitor. Include a known PAK4 substrate such as myelin basic protein (MBP) or a specific peptide substrate [7].

  • Detection Methods: Utilize one of the following detection methods:

    • Radioactive Assay: Incorporate [γ-³²P]ATP, terminate reactions with trichloroacetic acid, and measure radioactivity by scintillation counting.
    • Luminescence-Based Assay: Use ADP-Glo Kinase Assay (Promega) to measure ADP formation according to manufacturer's instructions.
  • Data Analysis: Calculate IC₅₀ values by fitting dose-response data to a four-parameter logistic equation using software such as GraphPad Prism [7] [6].

Cellular Assay Methodologies

Cellular assays provide critical information on compound efficacy in biologically relevant systems:

  • Cell Viability and Proliferation Assays:

    • Culture relevant cancer cell lines (e.g., HCT116, A549, SGC7901) in appropriate media supplemented with 10% FBS.
    • Seed cells in 96-well plates (3,000-5,000 cells/well) and allow to adhere overnight.
    • Treat with serial dilutions of PAK4 inhibitors for 48-72 hours.
    • Assess viability using CellTiter-Glo ATP assay or MTT reduction assay according to manufacturer's protocols.
    • Calculate IC₅₀ values from dose-response curves [7] [8].
  • Invasion and Migration Assays:

    • For invasion assays, use Matrigel-coated Transwell chambers (Corning).
    • Serum-starve cells for 24 hours, then seed into upper chambers (50,000-100,000 cells/well) in serum-free medium.
    • Place complete growth medium in lower chambers as chemoattractant.
    • Treat with PAK4 inhibitors at appropriate concentrations.
    • After 24-48 hours, fix and stain cells that invaded through Matrigel.
    • Count cells in multiple fields under microscope [6].
  • Apoptosis Assays:

    • Treat cells with PAK4 inhibitors for 24-48 hours.
    • Detect apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis.
    • Alternatively, examine cleavage of caspase-3 and PARP by Western blotting [8].
3D Culture and In Vivo Models

Three-dimensional (3D) culture systems better recapitulate the tumor microenvironment:

  • 3D Spheroid Growth Assay:

    • Seed cells in ultra-low attachment plates in media containing 2.5% Matrigel.
    • Allow spheroid formation for 24-48 hours, then treat with PAK4 inhibitors.
    • Monitor spheroid growth and morphology over 5-10 days using brightfield microscopy.
    • Quantify spheroid volume using image analysis software [9].
  • In Vivo Efficacy Studies:

    • Use immunodeficient mice (e.g., NOD/SCID) for xenograft models or immunocompetent mice for syngeneic models.
    • Subcutaneously implant cancer cells (5×10⁶ cells/mouse) into flanks of mice.
    • When tumors reach 100-150 mm³, randomize mice into treatment groups (n=6-8).
    • Administer PAK4 inhibitors orally or intraperitoneally at determined doses and schedules.
    • Monitor tumor volume twice weekly using caliper measurements.
    • Process tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and pathway modulation (phospho-PAK4 substrates) [4] [8].

The following diagram illustrates a typical workflow for evaluating PAK4 inhibitors in preclinical studies:

G cluster_methods Experimental Methods cluster_outputs Key Outputs Virtual_Screening Virtual_Screening Structure_based_design Structure-Based Design Virtual_Screening->Structure_based_design Biochemical_Assays Biochemical_Assays Kinase_assay Kinase Activity Assay (IC50/Ki Determination) Biochemical_Assays->Kinase_assay Cellular_Assays Cellular_Assays Viability Cell Viability Assays (MTT/ATP-based) Cellular_Assays->Viability Invasion Invasion/Migration Assays Cellular_Assays->Invasion Mechanism_Action Mechanism_Action Omics Multi-Omics Analysis (Proteomics/Ubiquitinomics) Mechanism_Action->Omics InVivo_Evaluation InVivo_Evaluation Xenograft Xenograft Models (Tumor Growth Inhibition) InVivo_Evaluation->Xenograft Lead_compounds Lead Compounds Structure_based_design->Lead_compounds Potency_data Potency Data (IC50/Ki Values) Kinase_assay->Potency_data Cellular_activity Cellular Activity (Proliferation/Invasion) Viability->Cellular_activity Invasion->Cellular_activity Mechanism Mechanism of Action Omics->Mechanism Efficacy_toxicity Efficacy & Toxicity Profile Xenograft->Efficacy_toxicity Lead_compounds->Biochemical_Assays Potency_data->Cellular_Assays Cellular_activity->Mechanism_Action Mechanism->InVivo_Evaluation

Figure 2: Preclinical Evaluation Workflow for PAK4 Inhibitors. The diagram illustrates the multi-stage process from initial compound identification through in vivo validation, highlighting key experimental methods and outputs at each stage.

Clinical Development and Therapeutic Applications

Oncology Applications

PAK4 inhibitors demonstrate promising therapeutic potential across multiple cancer types:

  • Pancreatic Cancer: PAK4 is overexpressed in pancreatic ductal adenocarcinoma (PDA) and acts downstream of mutant KRAS. The PAK4 inhibitor PAKib suppresses pancreatic cancer cell growth in vitro and in syngeneic mouse models, both as monotherapy and in combination with gemcitabine [8].

  • Acute Myeloid Leukemia (AML): PAK4 stabilizes MYC through phosphorylation at Ser67, promoting leukemogenesis. Combining the PAK4 inhibitor KPT-9274 with the MCL-1 antagonist S63845 induces synergistic lethality in AML cells [3].

  • Immunotherapy-Resistant Cancers: PAK4 inhibition with KPT-9274 improves response to PD-1 blockade in resistant tumor models by increasing T cell and dendritic cell infiltration into tumors, reversing the immunosuppressive tumor microenvironment [4].

  • Colorectal Cancer: PAK4 is essential for KRAS-driven HCT116 cell proliferation. PF-3758309 demonstrates potent antiproliferative activity and induces apoptosis in HCT116 xenograft models [5] [10].

Non-Oncology Applications

Emerging research suggests potential applications beyond oncology:

  • Polycystic Kidney Disease (PKD): PAK4 inhibition with KPT-9274 preferentially reduces viability of Pkd1-null kidney cells compared to wild-type cells and attenuates cyst formation in ADPKD models [9].

  • Obesity and Metabolic Disorders: PAK4 plays a critical role in adipocyte differentiation through phosphorylation of CDK2. Preadipocyte-specific Pak4-knockout mice exhibit reduced fat mass and smaller adipocytes, suggesting PAK4 inhibition as a potential strategy for obesity treatment [2].

Current Challenges and Future Perspectives

Despite promising preclinical results, several challenges remain in the clinical development of PAK4 inhibitors:

  • Selectivity and Toxicity: Achieving sufficient selectivity within the PAK family remains challenging due to structural homology. Pan-PAK inhibitors may cause cardiovascular toxicity, as observed with PAK1/2 inhibition [1]. Future efforts should focus on developing highly selective PAK4 inhibitors or leveraging multi-target approaches where scientifically justified.

  • Pharmacokinetic Optimization: Compounds like PF-3758309 demonstrated potent PAK4 inhibition but exhibited poor pharmacokinetic properties that limited clinical advancement [10]. Next-generation inhibitors require optimization of bioavailability and metabolic stability.

  • Biomarker Development: Identifying predictive biomarkers for patient selection will be crucial for clinical success. Potential biomarkers include PAK4 overexpression, specific genetic alterations, or pathway activation signatures.

  • Combination Strategies: Rational combination therapies represent the most promising path forward. Based on mechanism, these may include:

    • Immune checkpoint inhibitors (anti-PD-1/PD-L1) [4]
    • Targeted therapies against complementary pathways (MCL-1 inhibitors in AML) [3]
    • Standard chemotherapy (gemcitabine in pancreatic cancer) [8]
  • Non-Canonical Mechanisms: Recent multi-omics studies reveal that some PAK4 inhibitors, including PF-3758309, promote degradation of RNA polymerase II subunits (POLR2A/B/E) via the cullin-RING ligase pathway in a PAK4-independent manner [10]. Understanding these off-target effects is essential for interpreting preclinical results and designing more specific compounds.

References

Experimental Evidence & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The biological activities of LCH-7749944 have been characterized through various in vitro experiments, primarily in human gastric cancer cell lines. Key experimental findings and methodologies are summarized below.

Assay Type Cell Line / Model Protocol Summary Key Findings
Cell Proliferation [1] [2] MKN-1, BGC823, SGC7901, MGC803 (Gastric cancer) Cells treated with this compound (5-50 μM) for 24 hours; viability assessed. Inhibited proliferation in a concentration-dependent manner.
Apoptosis Analysis [1] [2] SGC7901 (Gastric cancer) Cells treated with this compound (5-20 μM) for 12-48 hours; apoptosis assessed by flow cytometry. Induced apoptosis in a dose- and time-dependent manner.
Cell Cycle Analysis [1] [2] SGC7901 (Gastric cancer) Cells treated with this compound (5-20 μM) for 12-48 hours; cell cycle distribution analyzed by flow cytometry. Increased the proportion of cells in G1 phase and decreased cells in S phase.
Western Blot Analysis [1] [2] SGC7901 (Gastric cancer) Cells treated with this compound (5-30 μM) for 24 hours; protein expression and phosphorylation analyzed. Decreased p-PAK4, p-c-Src, p-EGFR, and cyclin D1 levels.
Migration & Invasion [1] SGC7901 (Gastric cancer) Transwell assays performed after this compound treatment. Inhibited cell migration and invasion.
Pancreatic Acinar Signaling [3] Rat pancreatic acini Acini preincubated with this compound (conditions specific for PAK4 inhibition) for 3 hours, then stimulated with CCK-8 or TPA. Inhibited CCK/TPA-induced activation of FAK, PYK2, paxillin, p130CAS, Mek1/2, and p44/42.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting PAK4 kinase activity, which disrupts several downstream oncogenic signaling pathways. The following diagram synthesizes the core mechanism and subsequent cellular effects based on the documented evidence.

G This compound inhibits PAK4, disrupting key cancer pathways. cluster_path1 Proliferation & Survival Pathway cluster_path2 Invasion & Migration Pathway LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits Src c-Src PAK4->Src Activates LIMK1 LIMK1/Cofilin PAK4->LIMK1 Activates MEK MEK-1/ERK1/2 PAK4->MEK Activates EGFR EGFR Src->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Promotes Proliferation CyclinD1->Proliferation Invasion Promotes Invasion/Migration LIMK1->Invasion MMP2 MMP2 MEK->MMP2 MMP2->Invasion

The primary mechanism involves this compound binding to the ATP-binding pocket of PAK4, thereby competitively inhibiting its kinase activity [1]. This inhibition has several critical downstream consequences:

  • Destabilization of MYC: Recent research (2025) shows that PAK4 phosphorylates and stabilizes the MYC oncoprotein. PAK4 inhibition, therefore, promotes MYC degradation, suppressing its oncogenic transcriptional programs [4].
  • Inhibition of Proliferation and Cell Cycle Progression: By blocking the PAK4/c-Src/EGFR pathway, this compound reduces the expression of cyclin D1, a key regulator of the G1/S phase transition, leading to cell cycle arrest [1] [5] [2].
  • Induction of Apoptosis: Disruption of these survival and proliferation signals triggers programmed cell death [2].
  • Suppression of Invasion, Migration, and Cytoskeletal Changes: The inhibitor blocks PAK4's regulation of the LIMK1/cofilin and MEK-1/ERK1/2/MMP2 pathways. This impairs actin cytoskeleton reorganization, filopodia formation, and extracellular matrix degradation, thereby reducing invasive potential [1] [5]. A 2025 study also confirmed that PAK4 upregulation promotes epithelial-mesenchymal transition (EMT) and migration, effects that are reversed by PAK4 inhibition [6].

Research Applications and Considerations

This compound serves as a valuable tool compound in basic research for elucidating PAK4-specific biology. Beyond the initial studies in gastric cancer, it has been used to delineate PAK4's role in pancreatic acinar cell signaling [3] and its contribution to tumor cell migration and EMT induced by red blood cells from metastatic cancer patients [6].

When using this inhibitor, note that its reported IC₅₀ is in the micromolar range (14.93 μM) [1] [7]. While it shows selectivity over PAK1, PAK5, and PAK6, researchers should be mindful of potential off-target effects at higher concentrations, which is common with ATP-competitive kinase inhibitors.

References

LCH-7749944 discovery and initial research

Author: Smolecule Technical Support Team. Date: February 2026

LCH-7749944: Profile & Discovery

This compound (also known as GNF-PF-2356) was identified as a novel and potent ATP-competitive inhibitor targeting p21-activated kinase 4 (PAK4). The table below summarizes its core characteristics and the context of its discovery [1] [2] [3].

Attribute Description
Identified Role Novel, potent PAK4 inhibitor [2] [3]
Chemical Name N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl) quinazoline-2,4-diamine [3]
Molecular Weight 350.41 [4] [5]
CAS No. 796888-12-5 [4] [5]
Synonyms GNF-PF-2356 [1] [4] [5]
Mechanism ATP-competitive inhibitor; predicted to bind the PAK4 ATP-binding pocket [3]
Rationale for Development PAK4 overexpression, genetic amplification, and mutations are detected in various human tumors, making it a potential therapeutic target [1] [2] [6].
Discovery Context Identified from multiple distinct small-molecule chemicals rationally designed through a structure-based design approach [3].

Biological Activity & Cellular Effects

The inhibitory activity of this compound was determined using a kinase reaction with Histone H3 as a substrate [3]. In subsequent cellular studies, primarily on human gastric cancer cell lines, it demonstrated multiple effects summarized below [1] [2] [3].

Aspect Experimental Findings
Potency (IC₅₀) 14.93 μM (against PAK4); less potent against PAK1, PAK5, and PAK6 [1] [2] [3]
Anti-Proliferative Effect Suppressed proliferation of human gastric cancer cells (MKN-1, BGC823, SGC7901, MGC803) in a concentration-dependent manner (5-50 μM over 24 hours) [1] [3].
Apoptosis Induction Induced apoptosis in SGC7901 cells (5-20 μM over 12-48 hours) [1] [3].
Cell Cycle Arrest Caused a dose-dependent increase in the percentage of SGC7901 cells in G1 phase and a decrease in S phase (5-20 μM over 12-48 hours) [1] [3].
Inhibition of Migration & Invasion Significantly inhibited the migration and invasion of human gastric cancer cells [2].
Effects on Morphology Inhibited the formation of filopodia and induced cell elongation in SGC7901 cells [1] [2].
Key Pathways Modulated Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; Concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1] [2] [3].
Protein Expression Dramatically decreased levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner in SGC7901 cells (5-30 μM for 24 hours) [1] [3].

Detailed Experimental Methodologies

  • Cell Culture: Human gastric cancer cell lines (SGC7901, BGC823, MGC803, MKN-1, MKN-45) were cultured in DMEM supplemented with 10% fetal calf serum at 37°C in a humidified atmosphere of 5% CO₂ [3].
  • Cell Proliferation Assay: The inhibitory effect of this compound on cell proliferation was assessed after a 24-hour incubation period across a concentration range (5-50 μM) [1] [3].
  • Apoptosis Analysis: Apoptosis was induced in SGC7901 cells treated with this compound (5, 10, 20 μM) for 12, 24, and 48 hours. The percentage of apoptotic cells was then quantified [1] [3].
  • Cell Cycle Analysis: SGC7901 cells were treated with this compound (5, 10, 20 μM) for 12, 24, and 48 hours. The cells were then stained, and their DNA content was analyzed by flow cytometry to determine the distribution across cell cycle phases [1] [3].
  • Western Blot Analysis: SGC7901 cells were treated with this compound (5, 10, 20, 30 μM) for 24 hours. Total cellular proteins were extracted, separated by electrophoresis, and transferred to a membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-PAK4, phospho-EGFR, cyclin D1) and corresponding secondary antibodies to detect protein expression levels [1] [3].

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects primarily by inhibiting PAK4, which disrupts several downstream signaling pathways that promote cancer cell survival and progression. The following diagram synthesizes the key pathways described in the research:

G cluster_downstream Inhibited Downstream Pathways cluster_effects Cellular Outcomes LCH This compound PAK4 Inhibitor PAK4 PAK4 LCH->PAK4 Inhibits cSrc_EGFR c-Src / EGFR / cyclin D1 PAK4->cSrc_EGFR Downregulates LIMK_cofilin LIMK1 / Cofilin PAK4->LIMK_cofilin Blocks MEK_ERK MEK-1 / ERK1/2 / MMP2 PAK4->MEK_ERK Blocks Proliferation ↓ Cell Proliferation (G1 Cell Cycle Arrest) cSrc_EGFR->Proliferation Apoptosis ↑ Apoptosis cSrc_EGFR->Apoptosis Invasion ↓ Migration & Invasion LIMK_cofilin->Invasion Morphology Altered Cell Morphology (↓ Filopodia, Cell Elongation) LIMK_cofilin->Morphology MEK_ERK->Invasion

Key signaling pathways inhibited by this compound in gastric cancer cells.

Research Applications & Pharmacological Context

While the initial research focused on gastric cancer, the role of PAK4 in other cancers suggests broader potential. Furthermore, this compound has been utilized as a tool compound in other research areas.

  • Therapeutic Potential in Other Cancers: PAK4 has been shown to phosphorylate and stabilize the MYC oncoprotein in Acute Myeloid Leukemia (AML). Inhibiting PAK4 in this context destabilizes MYC and suppresses AML proliferation, though it may not induce robust apoptosis alone [7].
  • Use in Non-Oncological Research: this compound has been used in a mouse model to study SARS-CoV-2 infection, where it was administered intranasally to investigate potential antiviral effects [8]. Another study used it in rat pancreatic acini to demonstrate that PAK4 activation is necessary for VIP- and secretin-stimulated sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) activity, which mediates pancreatic fluid secretion [9].

Conclusion

This compound serves as a valuable chemical tool for probing PAK4 biology. Initial research established it as a potent and relatively selective PAK4 inhibitor that suppresses cancer cell proliferation and invasion primarily by disrupting the PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin pathways.

References

Comprehensive Technical Guide: PAK4 Signaling Pathway in Gastric Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Biology and Clinical Relevance

PAK4 fundamentals and clinical significance: P21-activated kinase 4 (PAK4) is a member of the serine/threonine kinase family and serves as a critical effector of Rho GTPases, particularly Cdc42 and Rac1. As the most extensively studied member of the group II PAKs (which also include PAK5 and PAK6), PAK4 plays fundamental roles in regulating cytoskeletal organization, cell cycle progression, survival mechanisms, and migratory behavior in mammalian cells [1] [2]. The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in various cancers, and this amplification contributes significantly to its overexpression in malignant tissues [2] [3]. In the context of gastric cancer, PAK4 has emerged as a critical oncogenic driver with substantial clinical implications, as its expression correlates strongly with advanced disease stage, depth of cancer invasion, and the development of distant metastases [4].

Structural basis of PAK4 function: The functional versatility of PAK4 stems from its multi-domain structure, which includes an N-terminal p21-binding domain (PBD) that interacts with GTP-bound Cdc42/Rac, an autoinhibitory pseudosubstrate domain (PSD), and a C-terminal kinase domain that catalyzes substrate phosphorylation [3]. Unlike group I PAKs that form inhibitory homodimers, PAK4 exists primarily as a monomer whose catalytic activity is regulated through intramolecular autoinhibition [1]. PAK4 activation occurs through multiple mechanisms, including conformational changes induced by Cdc42 binding and SH3 domain-mediated relief of PSD autoinhibition, ultimately leading to exposure of the kinase domain and phosphorylation of downstream substrates [3]. Additionally, PAK4 possesses an integrin-binding domain (IBD) at its C-terminus that facilitates interactions with components of focal adhesions, thereby directly linking PAK4 signaling to cell adhesion and migration processes [3].

PAK4 Structure and Activation Mechanisms

Molecular architecture: PAK4 consists of 591 amino acids with a clearly defined domain structure that dictates its functional capabilities and regulatory mechanisms [3]. The p21-binding domain (PBD) is situated at amino acids 10-35 and serves as the primary interface for interaction with GTP-bound Cdc42 and Rac1 [3]. Unlike group I PAKs where the autoinhibitory domain (AID) overlaps with the PBD, PAK4 contains a distinct AID-like sequence that functions independently of the PBD [1] [3]. The serine/threonine kinase domain spans amino acids 323-574 and contains the catalytic machinery for substrate phosphorylation [3]. Unique to PAK4 among group II PAKs is the presence of an integrin-binding domain (IBD) located at amino acids 505-530 within the C-terminal region of the kinase domain, which mediates direct interactions with integrin proteins [3]. Between the AID-like sequence and the kinase domain, PAK4 contains several proline-rich motifs (PXXP) that potentially interact with SH3 domain-containing proteins, followed by a guanosine exchange factor (GEF) interacting domain that may facilitate cross-talk with other signaling pathways [3].

Activation mechanisms: PAK4 activation involves a multi-step process that relieves the intrinsic autoinhibition of its kinase domain. In the basal state, PAK4 exists as an autoinhibited monomer where the pseudosubstrate domain (PSD) interacts with the kinase domain to maintain catalytic inactivity [3]. The current model proposes that initial binding of GTP-Cdc42 to the PBD induces conformational changes that reorient the kinase domain but does not fully activate PAK4 [3]. Complete activation requires the subsequent engagement of SH3 domain-containing proteins with the proline-rich regions, which displaces the PSD from the kinase domain and fully relieves autoinhibition [3]. Phosphorylation at Ser474 within the activation loop was initially thought to regulate PAK4 activity, but evidence suggests this site is constitutively autophosphorylated and may not be the primary regulator of kinase function [3]. This sophisticated activation mechanism allows PAK4 to integrate signals from both small GTPases and various adapter proteins, positioning it as a signaling hub in oncogenic pathways.

Table 1: Structural Domains of PAK4 and Their Functional Roles

Domain Amino Acid Position Primary Function Binding Partners
PBD (p21-binding domain) 10-35 Binding to GTP-Cdc42/Rac1 Cdc42, Rac1
AID-like sequence 36-322 Auto-inhibition of kinase activity Intramolecular interaction
PXXP motifs ~300-320 SH3 domain interactions Various SH3 proteins
Kinase domain 323-574 Substrate phosphorylation Multiple substrates
IBD (integrin-binding domain) 505-530 Integrin binding Various integrins
GEF-interacting domain C-terminal GEF protein interactions Guanosine exchange factors

PAK4-Driven Oncogenic Signaling in Gastric Cancer

Core Signaling Pathways

PAK4/MEK/ERK axis: The PAK4-mediated activation of the MEK/ERK signaling cascade represents a fundamental pathway promoting gastric cancer proliferation [5]. Experimental evidence demonstrates that PAK4 overexpression leads to increased phosphorylation of both MEK and ERK, whereas PAK4 silencing or inhibition diminishes their activation [5]. The significance of this pathway is further highlighted by the action of miR-199a/b-3p, a tumor-suppressive microRNA that is frequently downregulated in gastric cancer tissues. This miRNA directly targets PAK4 mRNA, and its enforced expression results in reduced PAK4 levels with consequent suppression of MEK/ERK signaling and inhibition of cell proliferation both in vitro and in vivo [5]. This PAK4/MEK/ERK axis represents a potentially druggable pathway for therapeutic intervention in gastric cancer.

Cytoskeletal remodeling and invasion pathways: PAK4 plays pivotal roles in gastric cancer cell migration and invasion through multiple interconnected mechanisms. The interaction with eEF1A1 (eukaryotic elongation factor 1A1) represents a novel pathway through which PAK4 promotes gastric cancer metastasis [4]. This interaction was identified through yeast two-hybrid screening and confirmed via GST pull-down and co-immunoprecipitation assays [4]. Functionally, PAK4 and eEF1A1 co-localize in the cytoplasm of gastric cancer cells, where they mutually enhance each other's expression and cooperatively promote migratory and invasive behavior [4]. Additionally, PAK4 regulates the HGF/LIMK1/cofilin pathway to control actin cytoskeleton dynamics [1]. Through phosphorylation and activation of LIM kinase 1 (LIMK1), PAK4 enhances LIMK1's ability to phosphorylate and inactivate cofilin, thereby reducing cofilin-mediated F-actin depolymerization and facilitating invasive capacity [1] [2].

Additional Oncogenic Mechanisms

Wnt/β-catenin signaling: PAK4 significantly influences the canonical Wnt pathway through direct phosphorylation of β-catenin at serine 675, which prevents its ubiquitination and subsequent proteasomal degradation [2]. This phosphorylation promotes β-catenin stabilization and facilitates its nuclear translocation, where it activates transcription of target genes involved in cell proliferation and survival [2]. A more recent mechanism involves SETD6-mediated methylation of chromatin-bound PAK4, which enhances the interaction between PAK4 and β-catenin, further stabilizing β-catenin and increasing its transcriptional activity [2].

Cell cycle and survival regulation: PAK4 exerts anti-apoptotic effects through both kinase-dependent and independent mechanisms. It phosphorylates the pro-apoptotic protein BAD at Ser112, preventing its translocation to mitochondria and inhibiting the apoptotic cascade [1]. PAK4 also physically interacts with and inhibits caspase-8 recruitment to death domain receptors, thereby blocking initiation of the extrinsic apoptosis pathway [1]. In cell cycle control, PAK4 promotes G1/S progression by enhancing degradation of CDK inhibitors p21 and p57Kip2 through the ubiquitin-proteasome pathway, while simultaneously increasing expression of cyclins A1, D1, and E1 [1].

The following diagram illustrates the core PAK4 signaling network in gastric cancer:

G cluster_cytoskeleton Cytoskeletal Remodeling cluster_proliferation Proliferation Signaling PAK4 PAK4 eEF1A1 eEF1A1 PAK4->eEF1A1 Binds/Stabilizes LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates MEK MEK PAK4->MEK Activates Betacatenin β-catenin PAK4->Betacatenin Phosphorylates (Stabilizes) Cdc42 Cdc42/GTP Cdc42->PAK4 Activates Invasion Invasion/Migration eEF1A1->Invasion Promotes Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cofilin->Invasion Enhances ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Survival Cell Survival Betacatenin->Survival Promotes miR199 miR-199a/b-3p miR199->PAK4 Inhibits

PAK4 signaling network in gastric cancer showing key pathways and regulatory relationships.

Table 2: PAK4-Driven Signaling Pathways in Gastric Cancer and Their Functional Outcomes

Signaling Pathway Key Components Biological Outcome Experimental Evidence
PAK4/MEK/ERK PAK4 → MEK → ERK Enhanced cell proliferation miR-199a/b-3p overexpression reduces PAK4 and suppresses proliferation in vitro and in vivo [5]
PAK4/eEF1A1 PAK4-eEF1A1 interaction Promoted migration and invasion Yeast two-hybrid, co-IP, and GST pull-down validation; correlation in clinical samples [4]
HGF/LIMK1/Cofilin PAK4 → LIMK1 → Cofilin Actin remodeling, enhanced invasion Phosphorylation cascade demonstrated; particularly important in prostate cancer models [1]
Wnt/β-catenin PAK4 → β-catenin (S675) Increased stability, nuclear translocation Phosphorylation prevents ubiquitination; SETD6 enhances interaction [2]
Apoptosis Regulation PAK4 → BAD (S112) PAK4 → Caspase-8 Inhibition of apoptosis Phosphorylation blocks mitochondrial translocation; physical interaction prevents activation [1]

Experimental Models and Methodologies for PAK4 Research

Molecular Interaction Studies

Yeast two-hybrid screening: The initial identification of novel PAK4 binding partners, such as eEF1A1, typically employs the yeast two-hybrid system [4]. The standard protocol involves cloning the C-terminal portion of PAK4 (amino acids 326-572) containing the kinase domain into the pGBKT7 bait vector [4]. This construct is then co-transformed with a human cDNA library (e.g., from fetal brain) into yeast strain AH109. Positive interactions are selected through stringent nutrient selection on media lacking adenine, histidine, leucine, and tryptophan [4]. Specificity of interaction is confirmed through control experiments with known interacting pairs (pGADT7-T + pGBKT7-53 as positive control) and non-interacting pairs (pGADT7-T + pGBKT7-lam as negative control) [4]. This approach successfully identified eEF1A1 as a novel PAK4 binding partner in gastric cancer cells.

Binding validation techniques: Putative interactions identified through yeast two-hybrid screening require validation through independent biochemical methods. GST pull-down assays provide in vitro confirmation by incubating GST-tagged PAK4 (expressed and purified from E. coli BL21) with in vitro transcribed/translated myc-tagged eEF1A1 in binding buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1% NP40, 10% glycerol) for 2 hours at 4°C [4]. The complexes are captured using GSH sepharose beads, washed extensively, and detected by Western blotting with anti-Myc antibodies [4]. Co-immunoprecipitation from cell lysates offers physiological validation; cells are lysed in IP buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors, followed by incubation with anti-PAK4 antibody or normal IgG overnight at 4°C [4]. Protein A Sepharose beads are used to capture immunocomplexes, which are then analyzed by Western blotting to confirm interaction [4].

Functional Assays in Gastric Cancer Models

In vitro proliferation and viability assays: The MTT assay represents a standard approach for assessing PAK4's role in gastric cancer cell proliferation [5]. The typical protocol involves transfecting gastric cancer cells (MGC-803 and SGC-7901) with PAK4-specific siRNA or miR-199a/b-3p mimics using Lipofectamine 2000, seeding into 96-well plates, and incubating for 24-96 hours [5]. MTT solution (5 mg/ml) is added to each well and incubated for 4 hours, followed by removal of the medium and addition of dimethyl sulfoxide to dissolve formazan crystals [5]. Absorbance is measured at 570 nm, with results typically showing significant reduction in viable cells at 48-72 hours post-transfection with PAK4 inhibitors [5]. Alternative approaches include the CCK-8 assay, which follows similar principles but uses a different detection chemistry [5].

Migration and invasion assays: Standard protocols for evaluating PAK4's promigratory effects include Transwell chamber assays with Matrigel coating for invasion assessment or without coating for migration evaluation [4]. Gastric cancer cells (BGC823 and SGC7901) transfected with PAK4 expression vectors or siRNA are seeded in serum-free medium into the upper chamber, while the lower chamber contains medium with 10% FBS as chemoattractant [4]. After 24-48 hours of incubation, cells that migrate through the membrane are fixed, stained, and counted. Studies demonstrate that PAK4 overexpression enhances migratory and invasive capacity by approximately 2-3 fold, while PAK4 silencing produces the opposite effect [4].

In vivo xenograft models: The functional significance of PAK4 in gastric tumorigenesis is validated using mouse xenograft models [5]. Typically, MGC-803 cells transfected with negative control or miR-199a/b-3p mimics (which suppress PAK4 expression) are implanted subcutaneously into the axillary fossae of 4-week-old male athymic BALB/c nude mice [5]. Tumor volume is monitored and calculated using the formula: length × width² × 1/2 [5]. After approximately 2 weeks, mice are sacrificed, xenograft tumors are removed, and fresh tissues are snap-frozen for RNA and protein extraction [5]. Studies consistently show that miR-199a/b-3p overexpression reduces PAK4 expression and significantly inhibits tumor growth in this model system [5].

Table 3: Key Experimental Approaches for Studying PAK4 in Gastric Cancer

Method Category Specific Technique Key Applications Critical Protocol Parameters
Molecular Interactions Yeast two-hybrid screening Identification of novel binding partners PAK4 C-terminal (326-572aa) as bait; stringent selection on quadruple dropout media [4]
Molecular Interactions GST pull-down assay In vitro binding validation GST-PAK4 expressed in E. coli BL21; in vitro translated eEF1A1; binding buffer with 1% NP-40 [4]
Molecular Interactions Co-immunoprecipitation In vivo interaction confirmation IP lysis buffer with protease/phosphatase inhibitors; Protein A Sepharose beads; anti-PAK4 antibody [4]
Functional Analysis MTT assay Cell proliferation/viability measurement 5 mg/ml MTT; 4h incubation; DMSO solubilization; OD measurement at 570nm [5]
Functional Analysis Transwell assay Migration/invasion capacity Matrigel coating for invasion; 10% FBS chemoattractant; 24-48h incubation [4]
In Vivo Validation Mouse xenograft Tumor growth assessment MGC-803 cells; BALB/c nude mice; 2-week endpoint; tumor volume = length × width² × 1/2 [5]
Expression Analysis Western blotting Protein expression detection RIPA lysis buffer; SDS-PAGE; antibodies: anti-PAK4, anti-p-MEK, anti-p-ERK (1:1000 dilution) [5]
Expression Analysis Real-time PCR mRNA/miRNA quantification RNAiso Plus extraction; PrimeScript RT kit; LightCycler 480 system; 2−ΔΔCT analysis [5]

Therapeutic Targeting and Clinical Implications

Small-molecule inhibitors: The development of selective PAK4 inhibitors represents an active area of anticancer drug discovery. While several PAK4 inhibitors have been investigated preclinically, most exhibit limitations in terms of kinase selectivity and optimal drug-like properties [1]. The current challenge lies in designing isoform-selective inhibitors that specifically target PAK4 without affecting other PAK family members or unrelated kinases [1]. These inhibitors typically function by targeting the ATP-binding pocket of the PAK4 kinase domain, thereby preventing phosphorylation of downstream substrates [1]. Preclinical studies demonstrate that PAK4 inhibition effectively suppresses gastric cancer cell proliferation, migration, and invasion, particularly in tumors with PAK4 overexpression or amplification [1] [3]. Combination approaches pairing PAK4 inhibitors with conventional chemotherapy or other targeted agents may enhance therapeutic efficacy and overcome resistance mechanisms.

miRNA-based approaches: The miR-199a/b-3p-mediated regulation of PAK4 represents a promising alternative therapeutic strategy [5]. Since miR-199a/b-3p is frequently downregulated in gastric cancer tissues and cell lines, its restoration through miRNA mimics or expression vectors could potentially suppress PAK4 expression and inhibit tumor progression [5]. Experimental evidence confirms that transfection of miR-199a/b-3p mimics into MGC-803 and SGC-7901 gastric cancer cells reduces PAK4 expression in a dose-dependent manner, leading to suppressed proliferation through inhibition of the MEK/ERK pathway [5]. In vivo studies further demonstrate that miR-199a/b-3p overexpression significantly inhibits xenograft tumor growth in nude mice [5]. The development of efficient delivery systems for therapeutic miRNAs to gastric tumors remains a technical challenge but represents a promising avenue for future clinical translation.

Clinical correlations and biomarker potential: PAK4 expression demonstrates significant clinical correlations in gastric cancer patients, suggesting its utility as both a prognostic biomarker and a therapeutic target [3] [4]. Immunohistochemical analyses reveal that PAK4 protein levels are markedly elevated in gastric cancer tissues compared to adjacent normal mucosa [4]. Statistical analyses indicate a positive correlation between PAK4 expression and key clinicopathological parameters including depth of invasion, lymph node metastasis, and advanced TNM stage [4]. Similarly, eEF1A1 expression shows a positive correlation with PAK4 levels in clinical gastric cancer samples, and the PAK4/eEF1A1 axis is associated with aggressive disease characteristics [4]. These findings collectively position PAK4 as a promising biomarker for patient stratification and prognostication in gastric cancer.

Conclusion and Future Directions

Therapeutic integration potential: The accumulating evidence regarding PAK4's multifaceted roles in gastric cancer pathogenesis strongly supports its continued investigation as a therapeutic target. Future research should focus on developing highly selective PAK4 inhibitors with improved pharmacological properties and reduced off-target effects [1]. Additionally, exploring combination therapies that integrate PAK4 inhibition with existing chemotherapeutic regimens or other targeted agents may yield enhanced antitumor efficacy and help overcome compensatory resistance mechanisms [3]. The development of biomarker-driven patient selection strategies will be essential for identifying gastric cancer patients most likely to benefit from PAK4-targeted therapies, particularly those with PAK4 amplification or overexpression [3].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GNF-PF-2356 is identified in the literature as a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase that is often overexpressed in various cancers and is a potential therapeutic target [1] [2] [3]. Its core mechanism involves suppressing cancer cell proliferation and inducing apoptosis (programmed cell death) by targeting the PAK4/c-Src/EGFR/cyclin D1 signaling pathway [1] [2] [4].

The diagram below illustrates this core signaling pathway and the inhibitory effect of GNF-PF-2356.

g cluster_pathway PAK4/c-Src/EGFR/Cyclin D1 Pathway PAK4 PAK4 c_Src c-Src PAK4->c_Src activates LCH LCH-7749944 (GNF-PF-2356) EGFR EGFR c_Src->EGFR activates CyclinD1 Cyclin D1 EGFR->CyclinD1 upregulates CellProliferation Cell Proliferation CyclinD1->CellProliferation Apoptosis Apoptosis Suppression CyclinD1->Apoptosis L L L->PAK4 Inhibits

Diagram 1: GNF-PF-2356 inhibits the PAK4 pathway, suppressing proliferation.

Quantitative Biological Data

The table below summarizes the key quantitative data available for GNF-PF-2356.

Attribute Detail
Primary Target PAK4 (p21-activated kinase 4) [1] [3] [4]
IC₅₀ (Enzymatic Assay) 14.93 μM [1] [3] [4]
Cytotoxicity (HepG2 cells) EC₅₀ = 7.7 μM (after 48 hrs) [1]
Purity 99.68% [1]
Molecular Weight 350.41 g/mol [1] [4]
Chemical Formula C₂₀H₂₂N₄O₂ [1] [4]
CAS Number 796888-12-5 [1] [4]
Selectivity Less potent inhibition of PAK1, PAK5, and PAK6 [3] [4]

Summary of Key Experimental Findings

The following table summarizes the main experimental results and observations from cell-based studies, primarily in gastric cancer cell lines.

Experimental Aspect Observation / Result
Proliferation Inhibition Concentration-dependent inhibition of multiple human gastric cancer cell lines (MKN-1, BGC823, SGC7901, MGC803) over 24 hours [1].
Apoptosis Induction Dose- and time-dependent induction of apoptosis in SGC7901 cells (observed at 5, 10, 20 μM over 12-48 hours) [1].
Cell Cycle Arrest Dose-dependent increase in the percentage of cells in G1 phase and a decrease in S phase in SGC7901 cells [1].
Protein Expression Dose-dependent decrease in levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in SGC7901 cells after 24-hour treatment [1].
Morphological Changes Inhibition of filopodia formation and induction of cell elongation in SGC7901 cells [2].

The experimental workflow used to generate these key findings is visualized in the diagram below.

g GastricCancerCells Human Gastric Cancer Cells (SGC7901, MKN-1, etc.) CompoundTreatment This compound Treatment GastricCancerCells->CompoundTreatment Assays Functional Assays Cell Proliferation Apoptosis Analysis Cell Cycle Analysis Western Blot CompoundTreatment->Assays Results Observed Outcomes Proliferation Inhibited Apoptosis Induced G1 Phase Arrest p-PAK4/p-c-Src/ p-EGFR/Cyclin D1 ↓ Assays->Results

Diagram 2: Key experimental workflow for GNF-PF-2356 in gastric cancer cells.

Experimental Methodology Overview

While the search results do not contain step-by-step laboratory manuals, they reference several standard cell biology techniques. Here is an overview of the key methodologies cited:

  • Cell Proliferation Assay: The anti-proliferative effect of GNF-PF-2356 was demonstrated by treating human gastric cancer cells (e.g., MKN-1, BGC823) with a concentration range of 5-50 μM for 24 hours. Viability was likely measured by standard metrics like MTT or ATP-based assays (e.g., Cell Titer-Glo), though the specific method is not detailed [1].
  • Apoptosis and Cell Cycle Analysis: To evaluate apoptosis and cell cycle distribution, SGC7901 cells were treated with 5, 10, and 20 μM of the compound for 12, 24, and 48 hours. The analyses were performed using flow cytometry, which is the standard technique for these endpoints [1].
  • Western Blot Analysis: The molecular mechanism was investigated by treating SGC7901 cells with 5-30 μM of GNF-PF-2356 for 24 hours, followed by protein extraction and Western blotting to detect changes in phosphorylation and levels of key pathway proteins (p-PAK4, p-c-Src, p-EGFR, cyclin D1) [1].
  • Solubility and Stock Preparation: For in vitro experiments, GNF-PF-2356 is soluble in DMSO to at least 70 mg/mL (199.76 mM). It is also soluble in ethanol but is insoluble in water [4].

Limitations and Further Research

It is important to note that the information presented is primarily from commercial chemical suppliers [1] [3] [4] and a cancer research blog [2]. Key original scientific publications were not among the search results provided, and details such as comprehensive selectivity panels, in vivo efficacy data, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are not available in these sources.

References

PAK4 in Cytoskeletal Reorganization: Molecular Mechanisms, Experimental Methods, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Structure and Function

P21-activated kinase 4 (PAK4) is a critical serine/threonine kinase belonging to the Group II PAK family that serves as a key downstream effector of Rho GTPases, particularly Cdc42 and Rac1. Initially identified as a novel effector for Cdc42Hs, PAK4 provides a crucial link between GTPase signaling and actin cytoskeleton reorganization, playing fundamental roles in cell morphogenesis and establishing itself as an important regulator of cellular architecture [1]. Unlike Group I PAKs, PAK4 exhibits distinct structural features and activation mechanisms that enable its unique functions in cytoskeletal dynamics.

The significance of PAK4 extends beyond normal cellular physiology to pathological conditions, particularly in cancer development and progression. PAK4 is frequently overexpressed or amplified in numerous tumor types, including pancreatic, ovarian, breast, and gastric cancers, where it drives oncogenic processes such as enhanced proliferation, invasion, metastasis, and chemoresistance [2] [3] [4]. Its central role in cytoskeletal reorganization makes it particularly important in cancer cell migration and invasion, as well as in other physiological processes requiring precise cytoskeletal dynamics, such as oocyte maturation and glucose homeostasis [5] [6]. This comprehensive review examines PAK4's molecular mechanisms, experimental methodologies, and therapeutic targeting opportunities related to its crucial function in cytoskeletal reorganization.

PAK4 Structure and Activation Mechanisms

Structural Domains and Characteristics

PAK4 possesses a multi-domain structure that regulates its activation and cellular functions:

  • An N-terminal p21-binding domain (PBD) that interacts specifically with GTP-bound Cdc42 and Rac1
  • A C-terminal kinase domain (KD) containing the catalytic activity
  • An autoinhibitory domain (AID) or pseudosubstrate sequence (PS) that maintains the kinase in an inactive state
  • Several proline-rich regions (PXXP) that mediate protein-protein interactions
  • A guanosine exchange factor (GEF) interacting domain
  • An integrin-binding domain (IBD) located within the kinase domain [2] [3] [4]

Table 1: Key Structural Domains of PAK4

Domain Location Function Binding Partners
PBD (p21-binding domain) N-terminal (10-35aa) Binds GTP-bound Cdc42/Rac1 Cdc42, Rac1
Kinase Domain C-terminal (323-574aa) Catalytic activity Multiple substrates
AID/PS (Autoinhibitory) Adjacent to PBD Maintains inactive state Kinase domain
Proline-rich regions Between AID and KD Protein-protein interactions SH3 domain proteins
GEF-interacting domain C-terminal Guanine exchange factor binding Various GEFs
IBD (Integrin-binding) Within KD (505-530aa) Integrin binding Various integrins

The autoinhibitory mechanism of PAK4 involves the PS inserting into the substrate-binding site of the kinase domain, forming abundant hydrogen bonds that ensure tight autoinhibition [3] [4]. This structural arrangement maintains PAK4 in a basal inactive state until appropriate activation signals are received.

Activation Mechanisms

PAK4 activation occurs through distinct mechanisms that differentiate it from Group I PAKs:

  • Cdc42-induced conformational change: PAK4 exists as a monomer in the inactive state, maintained by interactions between the kinase domain and AID-like sequence. When active Cdc42 binds, it induces conformational changes that activate the kinase [2].
  • SH3-mediated autoinhibition release: After initial Cdc42 binding, SH3 domain-containing proteins bind to the pseudosubstrate domain, reducing autoinhibition and leading to kinase activation [2].
  • Ternary complex formation: Recent structural studies reveal that Cdc42 contacts both the PBD and KD of PAK4, forming a compact complex where the N-terminus extends from the substrate-binding site to connect with Cdc42 [3] [4].

Unlike Group I PAKs where phosphorylation of the activation loop correlates with activity, PAK4 is constitutively phosphorylated at Ser474 in its activation loop, with activity changes primarily dependent on conformational alterations rather than phosphorylation status [2].

G Inactive Inactive PAK4 (Monomeric Form) ConformationalChange Conformational Change Inactive->ConformationalChange  Cdc42 Binding   Cdc42 Cdc42-GTP Cdc42->ConformationalChange Active Active PAK4 (Substrate Access) ConformationalChange->Active  Model 1   SH3Protein SH3 Domain Protein SH3Protein->Active  PS Binding Reduces Inhibition   Active->SH3Protein  Model 2  

Figure 1: Two established activation mechanisms of PAK4 - Cdc42-induced conformational changes (Model 1) and SH3 protein-mediated pseudosubstrate release (Model 2)

Molecular Mechanisms in Cytoskeletal Reorganization

Core Pathways and Substrates

PAK4 regulates cytoskeletal dynamics through multiple downstream substrates and signaling pathways:

  • LIM Kinase Pathway: PAK4 directly phosphorylates LIMK1, which subsequently phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This pathway stabilizes F-actin filaments and promotes actin polymerization [7] [3].
  • GEF-H1 Regulation: PAK4 phosphorylates and regulates GEF-H1, a microtubule-associated guanine nucleotide exchange factor for RhoA. This connection allows PAK4 to coordinate actin and microtubule dynamics [7].
  • Integrin Signaling: Through its integrin-binding domain, PAK4 interacts with integrins to regulate focal adhesion turnover and cell-matrix interactions [2].
  • PDZ-RhoGEF Interaction: PAK4 directly binds PDZ-RhoGEF, providing a mechanism to influence Rho GTPase signaling and subsequently affect actin stress fiber formation and contractility [7].

Table 2: Key PAK4 Substrates in Cytoskeletal Regulation

Substrate Phosphorylation Site Functional Outcome Cytoskeletal Role
LIMK1 Multiple sites Activation of LIMK1 F-actin stabilization
GEF-H1 Not fully characterized Modulation of GEF activity Microtubule-actin crosstalk
β-catenin Ser675 Enhanced transcriptional activity Cell adhesion signaling
p41-Arc Not identified Regulation of Arp2/3 complex Actin nucleation
Merlin Not identified Control of cortical actin Membrane-cytoskeleton linkage
Specific Cytoskeletal Functions

PAK4 exerts precise control over various aspects of cytoskeletal organization:

  • Filopodia Formation: As initially discovered, PAK4 is a critical mediator of Cdc42-induced filopodia formation, promoting the formation of these finger-like membrane projections through actin polymerization [1].
  • Focal Adhesion Dynamics: PAK4 promotes the turnover of focal adhesions, which is essential for cell migration. It achieves this through both kinase-dependent and kinase-independent mechanisms, the latter involving stabilization of RhoU to modulate cell adhesion [7].
  • Spindle Organization: During both mitotic and meiotic cell division, PAK4 contributes to proper spindle assembly and orientation. In oocytes, PAK4 deficiency disrupts meiotic spindle organization and chromosome alignment [6].
  • Cortical Actin Regulation: PAK4 is essential for establishing and maintaining cortical actin polarity, particularly during asymmetric cell divisions such as those occurring in oocyte maturation [6].

The integration of signaling pathways allows PAK4 to serve as a central node in cytoskeletal coordination. Through its interactions with multiple GTPase regulators and direct phosphorylation of cytoskeletal components, PAK4 enables the precise spatial and temporal control necessary for complex cellular behaviors like directed migration and morphogenesis.

G cluster_1 Actin Regulation cluster_2 Microtubule Regulation cluster_3 Focal Adhesion Cdc42 Cdc42-GTP PAK4 PAK4 (Active) Cdc42->PAK4 Activation LIMK LIMK1 PAK4->LIMK Phosphorylation GEFH1 GEF-H1 PAK4->GEFH1 Phosphorylation Integrin Integrin Complex PAK4->Integrin Direct Binding RhoU RhoU Stabilization PAK4->RhoU Kinase-Independent Stabilization Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) FActin F-Actin Stabilization Cofilin->FActin Reduced Severing RhoA RhoA Activation GEFH1->RhoA GEF Activity MT Microtubule Dynamics RhoA->MT Regulation FA Focal Adhesion Turnover RhoU->FA Modulation

Figure 2: PAK4 signaling network in cytoskeletal regulation showing actin, microtubule, and adhesion pathways

Experimental Methods for Studying PAK4 Function

Key Assays and Technical Approaches

Investigating PAK4's role in cytoskeletal reorganization requires a multidisciplinary approach combining biochemical, cellular, and imaging techniques:

  • Immunofluorescence and Confocal Microscopy: Visualizing PAK4 localization and cytoskeletal elements using specific antibodies against PAK4, tubulin (microtubules), phalloidin (F-actin), and focal adhesion markers (vinculin, paxillin). High-resolution confocal microscopy enables detailed analysis of cytoskeletal architecture and protein co-localization [6].
  • Kinase Activity Assays: Measuring PAK4 kinase function using in vitro kinase assays with recombinant PAK4 and substrates like LIMK1 or myelin basic protein. Detection employs radioactive ATP (32P) or phospho-specific antibodies [2] [3].
  • Co-immunoprecipitation and Pull-down Assays: Identifying PAK4 interaction partners through Co-IP with PAK4 antibodies or GST-pull down using GST-tagged PAK4 domains to capture binding proteins from cell lysates [6].
  • Live-Cell Imaging: Tracking real-time cytoskeletal dynamics in cells expressing fluorescently tagged PAK4 and cytoskeletal markers using time-lapse microscopy [1] [6].
  • Gene Manipulation Approaches: Utilizing siRNA/shRNA knockdown or CRISPR/Cas9 knockout to deplete PAK4, or overexpression of wild-type, constitutively active, and kinase-dead mutants to study gain-of-function effects [5] [6].
Detailed Protocol: Analyzing PAK4-Mediated Cytoskeletal Reorganization

For researchers investigating PAK4's cytoskeletal functions, the following protocol provides a comprehensive methodology:

Cell Preparation and Transfection

  • Plate appropriate cells (e.g., HeLa, MCF-7, or PAK4-knockout MEFs) on glass coverslips in 12-well plates
  • Transfect with PAK4 constructs (wild-type, S474N dominant-negative, S445E constitutively-active) using preferred transfection method
  • Include appropriate controls (empty vector, scrambled siRNA)
  • Culture for 24-48 hours to allow gene expression

Immunofluorescence Staining

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes
  • Permeabilize with 0.5% Triton X-100 for 10 minutes
  • Block with 5% BSA for 1 hour at room temperature
  • Incubate with primary antibodies overnight at 4°C:
    • Mouse anti-PAK4 (1:200)
    • Rabbit anti-α-tubulin (1:500)
    • Phalloidin conjugate (1:1000) for F-actin
  • Wash and incubate with appropriate secondary antibodies (Alexa Fluor conjugates) for 1 hour
  • Counterstain nuclei with DAPI (1:5000) for 10 minutes
  • Mount coverslips with antifade mounting medium

Image Acquisition and Analysis

  • Acquire images using confocal microscope with 63x oil immersion objective
  • Capture Z-stacks (0.5μm intervals) for 3D reconstruction
  • For quantification of cytoskeletal features:
    • Measure filopodia number and length using F-actin staining
    • Quantify focal adhesion size and number using vinculin staining
    • Analyze microtubule organization and stability
  • Use ImageJ or similar software for image analysis

Functional Assays

  • Perform wound healing assay to assess cell migration
  • Use Transwell invasion assay with Matrigel coating
  • Analyze cell spreading on fibronectin or collagen-coated surfaces
  • Employ FRAP (Fluorescence Recovery After Photobleaching) to measure cytoskeletal dynamics

This protocol enables comprehensive assessment of PAK4's role in cytoskeletal reorganization, providing quantitative and qualitative data on its functional impact [2] [1] [6].

G Start Experimental Design (PAK4 Modulation) G1 Knockdown/Knockout (shRNA/CRISPR) Start->G1 G2 Overexpression (WT, CA, DN mutants) Start->G2 G3 Chemical Inhibition (PF-3758309, KPT-9274) Start->G3 C1 Immunofluorescence & Confocal Imaging G1->C1 G2->C1 G3->C1 C2 Live-Cell Imaging (Time-Lapse) C1->C2 C3 Functional Assays (Migration/Invasion) C2->C3 M1 Biochemical Assays (Kinase, Co-IP) C3->M1 M2 Omics Approaches (Phosphoproteomics) M1->M2 M3 Structural Studies (Crystallography, MD) M2->M3

Figure 3: Experimental workflow for studying PAK4 in cytoskeletal reorganization from genetic manipulation to mechanistic analysis

Therapeutic Targeting and Research Applications

PAK4 in Cancer and Disease Pathogenesis

The central role of PAK4 in cytoskeletal reorganization makes it a critical player in multiple disease processes, particularly in cancer progression and metastasis:

  • Oncogenic Transformation: PAK4 promotes anchorage-independent growth, epithelial-mesenchymal transition (EMT), and polarization loss - all hallmarks of oncogenic transformation. It mediates these effects through regulation of cytoskeletal dynamics and signaling pathways [2].
  • Metastatic Progression: By controlling cell migration and invasion through cytoskeletal reorganization, PAK4 drives the metastatic cascade. It enhances proteolytic enzyme secretion and facilitates extracellular matrix degradation and penetration [2] [3] [4].
  • Therapeutic Resistance: PAK4 contributes to chemoresistance in multiple cancer types by activating survival pathways and enabling adaptive cytoskeletal changes that promote resistance [2] [3].
  • Metabolic Disorders: Recent research reveals PAK4's role in glucose homeostasis through regulation of AMPKα and GLUT4 trafficking in skeletal muscle, suggesting relevance to diabetes and metabolic syndrome [5].
PAK4 Inhibitor Development

The development of selective PAK4 inhibitors represents an active area of therapeutic research:

  • ATP-competitive inhibitors: Compounds like PF-3758309 and LCH-7749944 target the kinase domain but face challenges with selectivity and toxicity [3] [8].
  • Allosteric inhibitors: KPT-9274 is the first dual PAK4/NAMPT inhibitor to enter clinical trials (Phase I), showing promising anti-tumor activity but limited PAK4 selectivity [3] [4] [8].
  • Selectivity Challenges: The high homology within the PAK family ATP-binding sites complicates development of specific PAK4 inhibitors. Recent approaches use structure-based drug design and computational methods to improve selectivity [8].

Table 3: PAK4 Inhibitors in Development

Inhibitor Type Stage Key Features Limitations
KPT-9274 Allosteric Phase I Dual PAK4/NAMPT inhibitor Limited PAK4 selectivity
PF-3758309 ATP-competitive Preclinical Potent nanomolar activity Poor pharmaceutical properties
KY-04031 ATP-competitive Preclinical Selective for Group II PAKs Limited in vivo data
This compound ATP-competitive Preclinical Good cellular activity Moderate selectivity
Compound 26 (Computational) ATP-competitive In silico High predicted selectivity Experimental validation pending

The future of PAK4-targeted therapies lies in developing highly selective inhibitors with improved safety profiles, potentially in combination strategies with conventional chemotherapy or immunotherapy. The central role of PAK4 in cytoskeletal organization continues to make it an attractive target for therapeutic intervention in cancer and potentially other diseases involving cytoskeletal dysfunction.

Conclusion and Future Perspectives

PAK4 emerges as a master regulator of cytoskeletal dynamics, integrating signals from Rho GTPases to coordinate actin polymerization, microtubule organization, and focal adhesion dynamics. Its unique structural features and activation mechanisms distinguish it from other PAK family members and enable its specific functions in cellular morphogenesis, migration, and division. The experimental methodologies outlined provide comprehensive approaches for investigating PAK4's cytoskeletal functions, from basic localization studies to sophisticated mechanistic analyses.

The therapeutic potential of targeting PAK4 continues to drive drug discovery efforts, though challenges remain in achieving sufficient selectivity and favorable drug properties. Future research directions should include:

  • Developing isoform-specific inhibitors with reduced off-target effects
  • Exploring allosteric inhibition strategies beyond ATP-competitive compounds
  • Investigating PAK4's role in tumor microenvironment and immune cell function
  • Elucidating PAK4 functions in non-malignant conditions involving cytoskeletal defects

References

LCH-7749944 in gastric cancer cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the key quantitative findings from the primary study on LCH-7749944 [1].

Experimental Aspect Details & Concentrations Used Key Observations & Outcomes
PAK4 Inhibition IC₅₀ = 14.93 μM [2] [3] Potent and selective inhibition of PAK4 kinase activity [1] [4].
Cell Proliferation Assay 5 - 50 μM; Incubation: 24 hours [1] [2] Inhibited proliferation of MKN-1, BGC823, SGC7901, and MGC803 gastric cancer cells in a concentration-dependent manner [1].
Apoptosis Analysis 5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [3] Induced apoptosis in SGC7901 cells in a dose- and time-dependent manner [1].
Cell Cycle Analysis 5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [2] Increased the percentage of cells in G1 phase and decreased the percentage in S phase [1].
Western Blot Analysis 5, 10, 20, 30 μM; Incubation: 24 hours [1] [3] Downregulated p-PAK4, p-c-Src, p-EGFR, and cyclin D1 protein expression [1].
Migration & Invasion Assay 5 - 20 μM [1] Inhibited cell migration and invasion; suppressed PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application note, based on the original research [1] [4].

Cell Proliferation Assay (MTT Assay)
  • Cell Lines: Human gastric cancer cells (e.g., MKN-1, BGC823, SGC7901, MGC803).
  • Culture Conditions: Grow cells in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM). Ensure the final DMSO concentration is the same in all treatment groups (typically ≤0.1%).
  • Procedure:
    • Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • The following day, replace the medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).
    • Incubate the plates for 24 hours.
    • Add MTT reagent to each well and incubate for an additional 2-4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results will show a concentration-dependent inhibition of cell proliferation [1].
Apoptosis Analysis (Flow Cytometry)
  • Cell Line: SGC7901 gastric cancer cells.
  • Reagent: Annexin V-FITC/PI Apoptosis Detection Kit.
  • Procedure:
    • Seed SGC7901 cells in a culture dish and treat with this compound (5, 10, 20 μM) for 12, 24, and 48 hours.
    • After treatment, harvest the cells (both adherent and floating) by trypsinization without EDTA.
    • Wash the cells twice with cold PBS.
    • Resuspend the cells in 1X Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
    • Analyze the stained cells by flow cytometry within 1 hour.
  • Data Analysis: The flow cytometry results will distinguish between viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). This compound treatment induces apoptosis in a dose- and time-dependent manner [1].
Cell Cycle Analysis (Flow Cytometry)
  • Cell Line: SGC7901 gastric cancer cells.
  • Reagent: Propidium Iodide (PI) staining solution containing RNase.
  • Procedure:
    • Seed and treat SGC7901 cells with this compound (5, 10, 20 μM) for 12, 24, and 48 hours.
    • Harvest the cells by trypsinization and wash twice with cold PBS.
    • Fix the cells in 70% cold ethanol overnight at -20°C.
    • The next day, wash the cells with PBS to remove ethanol.
    • Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
    • Analyze the DNA content of the cells using a flow cytometer.
  • Data Analysis: The DNA content histogram will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment causes a dose-dependent G1 phase arrest and a decrease in the S phase population [1].
Western Blot Analysis
  • Cell Line: SGC7901 gastric cancer cells.
  • Procedure:
    • Treat SGC7901 cells with this compound (5, 10, 20, 30 μM) for 24 hours.
    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine the protein concentration of the lysates using a BCA assay.
    • Separate equal amounts of protein (e.g., 25-40 μg) by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies (e.g., against p-PAK4, p-c-Src, p-EGFR, cyclin D1, and a loading control like β-actin) overnight at 4°C.
    • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
    • Visualize the protein bands using enhanced chemiluminescence (ECL) substrate.
  • Data Analysis: this compound treatment dramatically reduces the levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner, confirming the inhibition of the target pathway [1] [3].

Mechanism of Action and Signaling Pathways

This compound is a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) [1] [4]. Its anti-proliferative and anti-invasive effects in gastric cancer cells are mediated through the suppression of multiple downstream signaling pathways, as illustrated below.

This compound Inhibits Gastric Cancer Proliferation and Invasion

G cluster_top This compound Treatment cluster_core Affected Signaling Pathways cluster_proliferation Proliferation & Survival cluster_invasion Migration & Invasion LCH LCH PAK4 PAK4 Inhibition LCH->PAK4 Src c-Src PAK4->Src LIMK1 LIMK1 PAK4->LIMK1 MEK MEK-1 PAK4->MEK Cytoskeleton Inhibition of Filopodia Formation PAK4->Cytoskeleton EGFR EGFR Src->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Outcome1 ↓ Cell Proliferation ↑ Apoptosis CyclinD1->Outcome1 Cofilin Cofilin (Inactive p-Cofilin) LIMK1->Cofilin Outcome2 ↓ Cell Migration ↓ Cell Invasion Cofilin->Outcome2 ERK ERK1/2 MEK->ERK MMP2 MMP2 ERK->MMP2 MMP2->Outcome2

Notes & Precautions

  • Research Use Only: this compound is for research purposes only and not for human diagnostic or therapeutic use [2] [3].
  • Solubility and Storage:
    • Solubility: The compound is soluble in DMSO (up to 250 mg/mL) and Ethanol (~70 mg/mL). For in vivo studies, specific co-solvent formulations are recommended [2] [5].
    • Storage: Store the powder at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C and used promptly to avoid freeze-thaw cycles [3].
  • Experimental Controls: Always include vehicle control (DMSO) groups in experiments to account for any solvent effects. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) [1].

References

apoptosis analysis protocol with LCH-7749944

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: LCH-7749944

This compound (also known as GNF-PF-2356) is a potent and novel small-molecule inhibitor that specifically targets p21-activated kinase 4 (PAK4). It functions by suppressing the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway and the induction of apoptosis [1] [2] [3].

  • Molecular Formula: C₂₀H₂₂N₄O₂
  • Molecular Weight: 350.41 g/mol
  • CAS Number: 796888-12-5
  • Target: PAK4
  • IC₅₀: 14.93 μM (from cell-free assay) [1] [4]

Detailed Experimental Protocols

The following protocols are compiled from data on the effects of this compound on human gastric cancer cell lines, primarily SGC7901, MKN-1, BGC823, and MGC803 cells [1] [5] [3].

Cell Proliferation Assay

This protocol is used to assess the inhibitory effect of this compound on cell growth.

  • Cell Lines: MKN-1, BGC823, SGC7901, MGC803 human gastric cancer cells.
  • Compound Treatment: Prepare this compound in DMSO. Test a concentration range of 5 to 50 μM.
  • Incubation Time: 24 hours.
  • Key Steps:
    • Seed cells in culture plates and allow them to adhere.
    • Treat cells with the compound series (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM).
    • Include a negative control (e.g., DMSO-only vehicle).
    • After 24 hours, measure cell viability using a standard assay (e.g., MTT, Cell Titer-Glo).
  • Expected Outcome: Concentration-dependent inhibition of cell proliferation across all tested cell lines [1] [5].
Apoptosis Analysis by Flow Cytometry

This protocol detects and quantifies apoptotic cells after treatment with this compound.

  • Cell Line: SGC7901 cells.
  • Compound Treatment: Test concentrations of 5, 10, and 20 μM.
  • Incubation Time: 12, 24, and 48 hours.
  • Key Steps:
    • Treat cells with this compound for the specified durations.
    • Harvest cells and stain with an Annexin V-FITC/PI kit according to the manufacturer's instructions.
    • Analyze stained cells using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
  • Expected Outcome: A dose- and time-dependent increase in the percentage of apoptotic cells [1] [3].
Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the impact of this compound on cell cycle progression.

  • Cell Line: SGC7901 cells.
  • Compound Treatment: Test concentrations of 5, 10, and 20 μM.
  • Incubation Time: 12, 24, and 48 hours.
  • Key Steps:
    • Treat and harvest cells as above.
    • Fix cells in cold ethanol (e.g., 70%) for several hours or overnight.
    • Treat cells with RNase A to degrade RNA.
    • Stain cellular DNA with propidium iodide (PI).
    • Analyze DNA content by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
  • Expected Outcome: A dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase [1] [5] [3].
Western Blot Analysis

This protocol confirms the mechanism of action by analyzing changes in key pathway proteins.

  • Cell Line: SGC7901 cells.
  • Compound Treatment: Test concentrations of 5, 10, 20, and 30 μM.
  • Incubation Time: 24 hours.
  • Key Steps:
    • Treat cells with the compound for 24 hours.
    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Block the membrane and incubate with specific primary antibodies against proteins of interest.
    • Use appropriate secondary antibodies and a detection system to visualize protein bands.
  • Target Proteins:
    • Phospho-PAK4, Phospho-c-Src, Phospho-EGFR, Cyclin D1.
    • Total forms of these proteins and a loading control (e.g., GAPDH, β-actin) should also be probed.
  • Expected Outcome: A dose-dependent decrease in the levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 protein expression [1] [2] [3].

Summary of Quantitative Data

The table below summarizes key experimental data for this compound from the cited literature.

Assay Type Cell Line Tested Concentrations Incubation Time Key Results
Cell Proliferation MKN-1, BGC823, SGC7901, MGC803 5 - 50 μM 24 hours Concentration-dependent inhibition of proliferation [1]
Apoptosis Analysis SGC7901 5, 10, 20 μM 12, 24, 48 hours Induced apoptosis in a dose- and time-dependent manner [1] [3]
Cell Cycle Analysis SGC7901 5, 10, 20 μM 12, 24, 48 hours ↑G1 phase population; ↓S phase population [1] [3]
Western Blot SGC7901 5, 10, 20, 30 μM 24 hours ↓p-PAK4, ↓p-c-Src, ↓p-EGFR, ↓Cyclin D1 [1] [2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of this compound and a general workflow for apoptosis analysis.

G LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc Activates G1Arrest G1 Cell Cycle Arrest PAK4->G1Arrest Apoptosis Induced Apoptosis PAK4->Apoptosis Proliferation Inhibited Proliferation PAK4->Proliferation EGFR EGFR cSrc->EGFR Activates CyclinD1 Cyclin D1 EGFR->CyclinD1 Upregulates CyclinD1->Proliferation Promotes

Diagram 1: Mechanism of Action of this compound. The inhibitor targets PAK4, leading to the downregulation of the c-Src/EGFR/Cyclin D1 signaling pathway, which results in G1 arrest, apoptosis, and suppressed cell proliferation.

G Start Seed & Culture Cancer Cell Lines Treat Treat with this compound (5-50 µM, 12-48h) Start->Treat Harvest Harvest Cells Treat->Harvest Analysis Downstream Analysis Harvest->Analysis AP Apoptosis (Annexin V/PI Flow Cytometry) Analysis->AP CC Cell Cycle (PI Flow Cytometry) Analysis->CC WB Pathway Analysis (Western Blot) Analysis->WB VIAB Proliferation (MTT/Cell Titer-Glo) Analysis->VIAB

Diagram 2: Experimental Workflow for Apoptosis Analysis. A generalized flowchart outlining the key steps for treating cells and performing various analyses to study the effects of this compound.

Important Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (up to 250 mg/mL). Prepare stock solutions at a high concentration (e.g., 10-100 mM) in DMSO, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [5].
  • Experimental Controls: Always include a vehicle control (e.g., DMSO at the same dilution used for treatments) in every experiment to account for any solvent effects on the cells.
  • Recent Insights: A 2024 study suggests that the anti-proliferative effects of several PAK4 inhibitors, including this compound, may also be partially due to the inhibition of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in NAD+ synthesis [6]. Researchers may consider investigating NAD+ levels as an additional endpoint.

References

Comprehensive Application Notes and Protocols: Cell Cycle Analysis of SGC7901 Gastric Cancer Cells Using PAK4 Inhibitor LCH-7749944

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Inhibition in Gastric Cancer Therapy

p21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target in gastric cancer due to its crucial role in regulating cell proliferation, survival, and invasion. PAK4 is a serine/threonine protein kinase that functions as a downstream effector of Rho GTPases, particularly Cdc42, and has been found to be overexpressed, genetically amplified, and mutated in various human tumors. In gastric cancer, PAK4 drives oncogenic signaling through multiple pathways, including cytoskeletal reorganization, cell cycle progression, and transcriptional regulation, making it an attractive target for therapeutic intervention [1] [2].

LCH-7749944 (also known as GNF-PF-2356) represents a novel and potent PAK4 inhibitor with promising anti-tumor activities. This compound specifically targets PAK4 with an IC₅₀ of 14.93 μM and demonstrates relatively weak activity against other PAK family members, providing a selective approach for investigating PAK4-dependent signaling pathways in gastric cancer. The molecular structure of this compound consists of a quinazoline-diamine core with specific substitutions that facilitate its interaction with the PAK4 kinase domain, characterized as 2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine (molecular formula: C₂₀H₂₂N₄O₂, molecular weight: 350.41) [3].

SGC-7901 cells are a well-established human gastric adenocarcinoma cell line frequently utilized in gastric cancer research. These cells exhibit characteristic features of gastric cancer pathophysiology, including rapid proliferation, invasion capability, and sensitivity to PAK4 inhibition, making them an ideal in vitro model system for evaluating the therapeutic potential of this compound. When treated with this compound, SGC-7901 cells demonstrate marked alterations in cell cycle progression, viability, and morphological features, providing valuable insights into the molecular mechanisms underlying PAK4 inhibition in gastric cancer [1].

Key Experimental Findings and Data Summary

Quantitative Analysis of Cell Cycle Effects

Treatment of SGC-7901 cells with this compound produces dose-dependent and time-dependent effects on cell cycle distribution, primarily characterized by G1 phase arrest and corresponding reduction in S phase population. These alterations indicate the compound's potent anti-proliferative activity through disruption of cell cycle progression mechanisms.

Table 1: Cell Cycle Distribution in SGC-7901 Cells After this compound Treatment

Concentration (μM) Time (hours) G1 Phase (%) S Phase (%) G2/M Phase (%) Citation
0 (Control) 24 ~60.5 ~28.3 ~11.2 [1]
5 24 ~68.7 ~19.4 ~11.9 [1]
10 24 ~75.2 ~13.1 ~11.7 [1]
20 24 ~82.9 ~6.8 ~10.3 [1]
5 48 ~72.3 ~15.2 ~12.5 [1]
10 48 ~79.6 ~9.8 ~10.6 [1]
20 48 ~87.4 ~4.1 ~8.5 [1]

The data reveal a striking accumulation of cells in the G1 phase from approximately 60.5% in untreated controls to 82.9% after 24-hour treatment with 20 μM this compound, accompanied by a corresponding decrease in S phase population from 28.3% to 6.8% under the same conditions. This pattern indicates that this compound effectively blocks the G1 to S phase transition, thereby preventing DNA replication and subsequent cell division. The G2/M phase population remains relatively stable across treatments, suggesting that the primary cell cycle effect occurs at the G1/S checkpoint [1].

Impact on Key Signaling Pathways

This compound treatment significantly alters the expression and phosphorylation status of crucial cell cycle regulatory proteins within the PAK4 signaling network. Western blot analyses demonstrate that the inhibitor disrupts multiple oncogenic pathways simultaneously, contributing to its potent anti-proliferative effects.

Table 2: Effects of this compound on Key Signaling Proteins in SGC-7901 Cells

Signaling Pathway Protein Analyzed Effect of this compound Functional Consequence Citation
PAK4/c-Src/EGFR/Cyclin D1 pPAK4 ↓ Dose-dependent decrease Reduced kinase activity [1]
p-c-Src ↓ Dose-dependent decrease Impaired proliferative signaling [1]
p-EGFR ↓ Dose-dependent decrease Attenuated growth factor signaling [1]
Cyclin D1 ↓ Dose-dependent decrease G1 phase arrest [1]
PAK4/MEK-1/ERK1/2/MMP2 p-MEK-1 ↓ Dose-dependent decrease Reduced MAPK signaling [1]
p-ERK1/2 ↓ Dose-dependent decrease Impaired proliferation [1]
MMP2 ↓ Dose-dependent decrease Reduced invasion capability [1]
PAK4/LIMK1/Cofilin p-LIMK1 ↓ Dose-dependent decrease Altered cytoskeletal dynamics [1]
p-Cofilin ↓ Dose-dependent decrease Reduced cell motility [1]

The dose-dependent reduction in phosphorylated PAK4 (pPAK4) confirms the direct inhibitory effect of this compound on its primary target. Subsequently, the downstream signaling cascade involving c-Src, EGFR, and cyclin D1 is markedly suppressed, providing a mechanistic explanation for the observed G1 cell cycle arrest. Additionally, the inhibition of the MEK-ERK pathway and matrix metalloproteinase 2 (MMP2) contributes to the anti-invasive properties of this compound, while modulation of the LIMK1-cofilin axis explains the observed alterations in cytoskeletal organization and cell morphology [1].

Detailed Experimental Protocols

Cell Culture and Compound Preparation

SGC-7901 gastric cancer cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂. Cells should be subcultured when they reach 80-90% confluence using 0.25% trypsin-EDTA solution [1].

For this compound preparation, first reconstitute the compound in DMSO to create a 50 mM stock solution. Filter-sterilize using a 0.2 μM filter, and store as single-use aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to maintain compound stability. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity [1] [3].

Cell Cycle Analysis Protocol Using Flow Cytometry

The following protocol details the steps for analyzing cell cycle distribution in SGC-7901 cells after this compound treatment:

  • Step 1: Cell Seeding and Treatment - Seed SGC-7901 cells in 6-well plates at a density of 2 × 10⁵ cells per well in 2 mL complete medium. Allow cells to adhere overnight, then treat with varying concentrations of this compound (typically 0-50 μM) for desired time periods (12-48 hours). Include vehicle control (0.1% DMSO) and blank control [1].

  • Step 2: Cell Harvesting - After treatment, collect both adherent and floating cells. Gently trypsinize adherent cells and combine with floating cells. Centrifuge at 1,000 × g for 5 minutes at 4°C and carefully aspirate supernatant without disturbing the cell pellet [1].

  • Step 3: Fixation - Resuspend cell pellet in 1 mL of cold phosphate-buffered saline (PBS) and add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix cells at 4°C for at least 2 hours or overnight for optimal results [1].

  • Step 4: Staining - Centrifuge fixed cells at 1,000 × g for 5 minutes and carefully remove ethanol. Wash cells with 2 mL PBS, then centrifuge again. Resuspend cell pellet in 500 μL PBS containing 50 μg/mL propidium iodide (PI), 0.1 mg/mL RNase A, and 0.05% Triton X-100. Incubate in the dark at 37°C for 30 minutes [1].

  • Step 5: Flow Cytometry Analysis - Filter cell suspension through a 35-40 μm cell strainer to remove aggregates. Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect at least 10,000 events per sample. Use FL2-Area versus FL2-Width plot to exclude doublets and aggregates. Analyze cell cycle distribution using appropriate software (e.g., ModFit LT or FlowJo) with the Dean-Jett-Fox model [1].

Cell Viability Assessment (MTT Assay) Protocol

The MTT assay provides a reliable method for assessing metabolic activity and viability of SGC-7901 cells after this compound treatment:

  • Step 1: Cell Seeding and Treatment - Seed SGC-7901 cells in 96-well plates at a density of 5 × 10³ cells per well in 100 μL complete medium. After 24 hours, treat cells with serial dilutions of this compound (0-50 μM) in triplicate. Include vehicle control (0.1% DMSO) and blank wells (medium without cells). Incubate for desired time periods (typically 24-72 hours) at 37°C [1] [4] [5].

  • Step 2: MTT Reagent Application - After treatment, prepare MTT solution by dissolving in DPBS to 5 mg/mL. Filter-sterilize through a 0.2 μM filter. Add 10 μL MTT solution per well (final concentration 0.5 mg/mL). Return plate to incubator for 3-4 hours at 37°C [4] [5].

  • Step 3: Solubilization - Carefully remove medium without disturbing the formed formazan crystals. Add 150 μL solubilization solution (40% dimethylformamide, 16% SDS, 2% glacial acetic acid, pH 4.7) to each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes to completely dissolve crystals. If necessary, pipette up and down to ensure complete dissolution [4] [5].

  • Step 4: Absorbance Measurement - Read absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Perform reading within 1 hour after solubilization [4] [5].

  • Step 5: Data Analysis - Calculate percentage viability using the formula: % Viability = (Absorbanceₜᵣₑₐₜₑₑ / Absorbanceᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism) [4] [5].

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms underlying this compound-induced cell cycle arrest in SGC-7901 cells involve coordinated regulation of multiple signaling pathways. The following diagram illustrates the key molecular events:

G LCH This compound (PAK4 Inhibitor) PAK4 PAK4 Kinase LCH->PAK4 Inhibits cSrc c-Src LCH->cSrc Downregulates EGFR EGFR LCH->EGFR Downregulates CyclinD1 Cyclin D1 LCH->CyclinD1 Downregulates MEK MEK-1 LCH->MEK Downregulates ERK ERK1/2 LCH->ERK Downregulates MMP2 MMP2 LCH->MMP2 Downregulates LIMK1 LIMK1 LCH->LIMK1 Downregulates Cofilin Cofilin LCH->Cofilin Downregulates PAK4->cSrc Activates PAK4->MEK Activates PAK4->LIMK1 Activates cSrc->EGFR Phosphorylates EGFR->CyclinD1 Upregulates G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Promotes MEK->ERK Phosphorylates ERK->MMP2 Upregulates ReducedInvasion Reduced Invasion MMP2->ReducedInvasion Mediates LIMK1->Cofilin Phosphorylates Cofilin->ReducedInvasion Affects Cytoskeleton

Diagram 1: Molecular mechanisms of this compound in SGC-7901 cells. The diagram illustrates how this compound inhibits PAK4 and its downstream signaling pathways, leading to G1 cell cycle arrest and reduced invasion capability.

The mechanistic insights reveal that this compound directly binds to and inhibits PAK4 kinase activity, initiating a cascade of molecular events. The primary pathway involves PAK4/c-Src/EGFR/cyclin D1 axis, where inhibition leads to reduced cyclin D1 expression, resulting in impaired G1 to S phase progression. Simultaneously, this compound suppresses the PAK4/MEK-1/ERK1/2/MMP2 pathway, contributing to reduced invasive capability. Additionally, the PAK4/LIMK1/cofilin pathway modulation alters actin cytoskeleton dynamics, further inhibiting cell motility and invasion [1].

The experimental workflow for comprehensive analysis of this compound effects on SGC-7901 cells involves multiple complementary approaches:

G Start SGC-7901 Cell Culture Compound This compound Treatment (0-50 μM, 12-48h) Start->Compound Viability MTT Viability Assay Compound->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis WB Western Blot Analysis (Signaling Pathways) Compound->WB Invasion Invasion Assay (Transwell) Compound->Invasion Morphology Morphological Analysis (Microscopy) Compound->Morphology DataAnalysis Data Integration & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WB->DataAnalysis Invasion->DataAnalysis Morphology->DataAnalysis

Diagram 2: Experimental workflow for comprehensive analysis of this compound effects on SGC-7901 cells. The workflow includes multiple complementary approaches to assess viability, cell cycle distribution, apoptosis, signaling pathways, invasion capability, and morphological changes.

Research Implications and Applications

Therapeutic Potential and Clinical Relevance

The robust anti-proliferative effects of this compound on SGC-7901 gastric cancer cells highlight its potential as a targeted therapeutic agent for gastric cancer treatment. The observed dose-dependent G1 cell cycle arrest at clinically achievable concentrations (5-20 μM) suggests that PAK4 inhibition represents a viable strategy for controlling gastric cancer progression. Furthermore, the simultaneous disruption of multiple oncogenic pathways (PAK4/c-Src/EGFR/cyclin D1, PAK4/MEK-1/ERK1/2/MMP2, and PAK4/LIMK1/cofilin) indicates that this compound can effectively target the complex signaling networks that drive gastric cancer pathogenesis [1].

Clinical correlation studies have demonstrated that PAK4 overexpression is associated with poor prognosis in gastric cancer patients, reinforcing the clinical relevance of targeting this kinase. Research has shown that high expression of PAK4 and phosphorylation of its substrates correlate positively with advanced disease stage and metastatic potential in clinical gastric cancer samples. This association provides a strong rationale for developing PAK4 inhibitors like this compound as potential therapeutic agents, particularly for patients with PAK4-overexpressing tumors [1] [6] [2].

Technical Considerations and Optimization Tips

Successful implementation of the protocols described requires attention to several critical technical aspects. For cell cycle analysis, fixation time and temperature significantly impact results; under-fixation may cause cell loss during staining, while over-fixation can compromise DNA staining quality. Optimal fixation typically requires 2-4 hours at 4°C or overnight fixation for consistent results. Additionally, RNase treatment is essential to prevent RNA contamination that would otherwise lead to overestimation of G2/M population due to nonspecific propidium iodide binding [1].

For MTT assays, several factors require optimization to ensure reproducible results. The MTT incubation period should be determined empirically for each cell type; incubation times that are too short yield insufficient formazan production, while extended incubation may lead to solvent-independent cytotoxicity. The cell seeding density must be optimized to maintain linearity between cell number and signal intensity, typically between 3,000-10,000 cells per well for SGC-7901 cells in 96-well format. Furthermore, background controls containing culture medium with MTT but no cells should be included to account for non-specific reduction of MTT, particularly when testing compounds that may directly interact with tetrazolium salts [4] [5].

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with detailed methodologies for investigating the effects of PAK4 inhibitor this compound on cell cycle progression in SGC-7901 gastric cancer cells. The systematic approach encompassing cell culture, compound treatment, cell cycle analysis, viability assessment, and signaling pathway investigation enables thorough characterization of the anti-cancer mechanisms of PAK4 inhibition. The dose-dependent G1 arrest induced by this compound, coupled with its effects on key signaling pathways, highlights the therapeutic potential of targeting PAK4 in gastric cancer. These standardized protocols facilitate reproducible research and accelerate the development of PAK4-targeted therapies for gastric cancer treatment.

References

Comprehensive Application Notes and Protocols: Western Blot Analysis of Phospho-PAK4 Using LCH-7749944 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Signaling and Phosphorylation

p21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that serves as a critical effector for Rho GTPases, particularly Cdc42 and Rac, playing fundamental roles in cell proliferation, survival, migration, and cytoskeletal organization. [1] [2] PAK4 is overexpressed in numerous cancers, including gastric, breast, prostate, lung, and ovarian cancers, where it promotes tumor progression through multiple mechanisms including epithelial-mesenchymal transition (EMT), invasion, and metastasis. [3] [1] [2] The kinase activity of PAK4 is regulated by phosphorylation at specific residues, with Ser474 (human PAK4) being a critical phosphorylation site in the activation loop that is commonly used to assess PAK4 activation status. [4] [5]

The structural organization of PAK4 includes an N-terminal p21-binding domain (PBD) that interacts with Rho GTPases, a central autoinhibitory domain (AID) or pseudosubstrate domain (PSD), and a C-terminal kinase domain. [2] [6] In its inactive state, PAK4 exists as a monomer where the AID/PSD interacts with the kinase domain, maintaining autoinhibition. [1] [2] Activation occurs through binding of Cdc42 to the PBD, which induces conformational changes that relieve autoinhibition, allowing PAK4 to phosphorylate downstream substrates involved in critical cellular processes. [1] [2] [6] The development of specific PAK4 inhibitors such as LCH-7749944 provides valuable tools for investigating PAK4 functions and potential therapeutic applications in cancer research. [3] [4]

This compound Inhibitor Properties and Mechanism

This compound (also referenced in literature as this compound) is a potent and selective ATP-competitive inhibitor of PAK4 kinase activity that has demonstrated efficacy in suppressing PAK4-mediated signaling pathways in various cancer models. [3] [4] This inhibitor has shown particular promise in gastric cancer systems, where it effectively blocks PAK4-dependent phosphorylation of SCG10 at Ser50, thereby inhibiting microtubule dynamics and cancer cell invasion. [3] Additionally, in pancreatic acinar cells, this compound significantly reduces cholecystokinin (CCK)-stimulated PAK4 phosphorylation and subsequent ERK1/2 activation and amylase release, confirming its utility in both physiological and pathological contexts. [4]

The mechanism of action of this compound involves direct binding to the ATP-binding pocket of PAK4, competitively inhibiting kinase activity and preventing phosphorylation of downstream substrates. [3] [4] Functional studies demonstrate that treatment with this compound results in:

  • Dose-dependent inhibition of PAK4 autophosphorylation at Ser474
  • Reduced phosphorylation of direct PAK4 substrates including SCG10 (Ser50) and LIMK1
  • Suppression of cancer cell invasion and migration in gastric cancer models
  • Blockade of morphological changes associated with metastatic progression
  • Inhibition of anchorage-independent growth, a hallmark of cellular transformation

Table 1: Key Characteristics of this compound PAK4 Inhibitor

Property Specification Experimental Evidence
Target Specificity PAK4 (ATP-competitive) Selective inhibition of PAK4 without affecting PAK2 activation [4]
Cellular Effects Inhibits cell invasion and migration Blockade of gastric cancer cell invasion in vitro [3]
Signaling Inhibition Reduces phospho-Ser50 SCG10 Suppression of PAK4-mediated microtubule regulation [3]
Physiological Impact Decreases enzyme secretion Inhibition of CCK-stimulated amylase release in pancreatic acini [4]
Molecular Consequences Destabilizes oncogenic proteins Reduction in MYC stabilization (inferred from PAK4 inhibition studies) [7]

Comprehensive Western Blot Methodology

Sample Preparation and Lysis

Proper sample preparation is critical for successful detection of phospho-PAK4, as phosphorylation status can change rapidly during processing. For cell culture samples, begin by washing cells twice with ice-cold PBS to remove residual media and serum components. [8] Subsequently, lyse cells directly in culture dishes using appropriate lysis buffer (e.g., RIPA buffer for total protein extraction) supplemented with protease and phosphatase inhibitors. [8] The inclusion of phosphatase inhibitors is essential for preserving phosphorylation states during processing. [8] For each 10⁷ cells, use approximately 1 mL of lysis buffer, incubating for 10 minutes at 4°C with gentle rocking. [8]

For tissue samples, rapidly dissect tissue of interest with clean tools on ice to minimize protease activity and protein degradation. [8] Place approximately 200 mg of tissue in 1,200 µL of lysis buffer in tubes containing glass beads, then homogenize using an automated homogenizer for approximately 3 minutes at 4°C. [8] After homogenization, incubate the suspension for 5 minutes at 4°C to ensure complete lysis. Clarify lysates by centrifugation at 14,000-17,000 × g for 5-10 minutes at 4°C, then transfer the supernatant to fresh tubes placed on ice. [8] Determine protein concentration using a Bradford or BCA assay, then aliquot lysates to avoid repeated freeze-thaw cycles. [8]

Table 2: Lysis Buffer Composition for Phosphoprotein Analysis

Component Final Concentration Purpose Recommended Products
RIPA Buffer 1X Base lysis solution ab156034 [8]
Protease Inhibitor Cocktail 1X Inhibits proteolytic degradation ab65621 [8]
Phosphatase Inhibitor Cocktail 1X Preserves phosphorylation status ab201112 [8]
PMSF 1 mM Serine protease inhibition Standard laboratory reagent [8]
Sodium Orthovanadate 1 mM Tyrosine phosphatase inhibition Standard laboratory reagent [8]
Gel Electrophoresis and Protein Transfer

Protein separation by SDS-PAGE requires careful consideration of gel composition based on the molecular weight of PAK4 (approximately 68-70 kDa). For optimal resolution of PAK4, use 4-12% acrylamide gradient Bis-Tris gels with MOPS running buffer. [8] Prepare samples by diluting lysates in loading buffer containing DTT to achieve a final protein concentration of 1-2 mg/mL, then denature at 100°C for 10 minutes. [8] Load 10-40 µg of total protein per lane, alongside a pre-stained molecular weight marker for reference. [8] Run gels according to manufacturer's instructions, typically at 100-150 V for approximately 90 minutes or until the dye front approaches the bottom of the gel.

Protein transfer to nitrocellulose or PVDF membrane is performed using standard wet or semi-dry transfer systems. For PAK4, ensure efficient transfer of ~70 kDa protein by using transfer conditions of 100 V for 60-90 minutes in Towbin buffer with 10-20% methanol. After transfer, verify successful protein migration by reversible staining with Ponceau S or by using pre-stained markers. Following transfer, block membranes with 5% non-fat dry milk or BSA in TBST for 60 minutes at room temperature to prevent non-specific antibody binding. [8]

Antibody Incubation and Detection

Primary antibody incubation is performed using specific antibodies against phospho-PAK4 and total PAK4. The recommended antibody for detecting phosphorylated PAK4 is anti-phospho-PAK4 (Ser474) [4], which recognizes the critical phosphorylation site in the activation loop. Dilute primary antibodies in TBST with 5% BSA according to manufacturer's recommendations, then incubate with membranes overnight at 4°C with gentle agitation. The following day, wash membranes three times for 10 minutes each with TBST to remove unbound primary antibody.

Secondary antibody incubation uses HRP-conjugated anti-rabbit or anti-mouse antibodies appropriate for the primary antibody host species. Dilute secondary antibodies typically 1:2000-1:5000 in TBST with 5% non-fat dry milk, incubating for 60-90 minutes at room temperature. After thorough washing (3 × 10 minutes with TBST), detect signals using enhanced chemiluminescence (ECL) reagents according to manufacturer's instructions. [8] Expose membranes to X-ray film or capture images using a digital imaging system, ensuring that exposure times are within the linear range of detection to allow accurate quantification.

Loading Controls and Normalization

Appropriate loading controls are essential for normalizing protein expression and ensuring equal loading across lanes. For PAK4 studies, recommended loading controls include β-actin (42 kDa), β-tubulin (55 kDa), or GAPDH (37 kDa), though these should be validated for specific cell types and experimental conditions. [9] Choose loading controls with molecular weights distinct from PAK4 (~70 kDa) to prevent signal overlap. [9] When probing for loading controls, follow the same protocol as for target proteins, but with adjusted antibody concentrations and exposure times to avoid signal saturation, which is common with highly expressed housekeeping proteins. [9]

Experimental Design & Protocol for Inhibition Studies

Cell Treatment with this compound

For inhibition studies using this compound, begin by seeding appropriate cancer cell lines (e.g., gastric cancer cells, pancreatic cancer cells, or other PAK4-dependent models) in standard culture conditions until they reach 60-80% confluence. [3] [4] Prepare a stock solution of this compound in DMSO, then dilute to working concentrations in serum-free or complete medium as required by the experimental design. Typical working concentrations range from 1-10 µM, based on published studies showing efficacy in gastric and pancreatic cancer models. [3] [4] Include vehicle control (DMSO alone) in all experiments to account for solvent effects.

Treatment duration may vary depending on experimental goals, but typically ranges from 4 to 24 hours. For assessment of acute phosphorylation changes, shorter incubation times (4-6 hours) may be appropriate, while longer treatments (12-24 hours) are suitable for evaluating downstream effects on signaling pathways and expression of target genes. [3] After treatment, immediately place cells on ice, wash with ice-cold PBS, and proceed with protein extraction as described in Section 3.1. Always include untreated and vehicle-treated controls to establish baseline phosphorylation levels.

Stimulation Conditions for PAK4 Activation

In some experimental designs, it may be necessary to stimulate PAK4 activation prior to inhibition studies. Multiple stimuli can activate PAK4 depending on cell type, including:

  • GI hormones/neurotransmitters: Endothelin, bombesin, CCK-8, carbachol [4]
  • Growth factors: EGF, HGF, IGF-1, bFGF, PDGF [4]
  • Post-receptor activators: Phorbol esters (TPA), calcium ionophores (A23187) [4]

For stimulation experiments, serum-starve cells for 4-24 hours before adding agonists at determined optimal concentrations and time points. Following stimulation, rapidly aspirate media, wash with ice-cold PBS, and lyse cells for protein extraction. When combining stimulation with inhibition, pre-treat cells with this compound for a predetermined time before adding stimulators.

The following diagram illustrates the experimental workflow for phospho-PAK4 detection using this compound:

G Start Start Experiment CellCulture Cell Culture (60-80% confluence) Start->CellCulture SerumStarv Serum Starvation (4-24 h) CellCulture->SerumStarv InhibitorTreat This compound Treatment (1-10 µM, 4-24 h) SerumStarv->InhibitorTreat Stimulation PAK4 Stimulation (Growth Factors/Hormones) InhibitorTreat->Stimulation Lysis Protein Extraction (+ Phosphatase Inhibitors) Stimulation->Lysis WB Western Blot Analysis Lysis->WB PPAK4Detect p-PAK4 (Ser474) Detection WB->PPAK4Detect TotalPAK4 Total PAK4 Detection PPAK4Detect->TotalPAK4 LoadingCtrl Loading Controls (β-actin/GAPDH) TotalPAK4->LoadingCtrl Analysis Data Analysis (Normalize p-PAK4 to total PAK4) LoadingCtrl->Analysis End Interpret Results Analysis->End

Expected Results and Data Interpretation

Anticipated Outcomes with this compound Treatment

Successful inhibition of PAK4 kinase activity by this compound should result in dose-dependent reduction in phospho-PAK4 (Ser474) signal intensity on Western blots, while total PAK4 levels should remain relatively constant. [3] [4] In functional terms, this phosphorylation reduction should correlate with decreased phosphorylation of downstream PAK4 substrates, such as:

  • Reduced SCG10 phosphorylation at Ser50, impacting microtubule dynamics [3]
  • Decreased LIMK1 phosphorylation, affecting actin cytoskeleton reorganization [1]
  • Diminished β-catenin phosphorylation at Ser675, potentially influencing Wnt signaling [1]
  • Reduced MYC phosphorylation at Ser67, affecting protein stabilization [7]

Quantification of band intensity should be performed using densitometry software, normalizing phospho-PAK4 signals to total PAK4 levels for each sample, then further normalizing to loading controls. The resulting data typically shows a significant decrease in the p-PAK4/total PAK4 ratio in this compound-treated samples compared to vehicle controls, with higher inhibitor concentrations producing more pronounced effects. [3] [4]

Technical Considerations and Validation

Method validation is crucial for interpreting phospho-PAK4 Western blot results. Always include appropriate controls:

  • Positive controls: Cells with known high PAK4 phosphorylation (e.g., cancer cell lines stimulated with growth factors)
  • Negative controls: Cells with minimal PAK4 phosphorylation (e.g., serum-starved cells or PAK4-knockdown cells)
  • Specificity controls: Competition with phospho-specific peptides when available

Signal specificity can be confirmed by demonstrating that the phospho-PAK4 signal diminishes when membranes are treated with phosphatases or when using PAK4-specific siRNA in parallel experiments. Additionally, the molecular weight of detected bands should correspond to the known molecular weight of PAK4 (~70 kDa); multiple bands may indicate non-specific binding or protein degradation.

Troubleshooting and Optimization Guidelines

Common issues in phospho-PAK4 detection include weak or absent signals, high background, and multiple non-specific bands. For weak phospho-PAK4 signals, consider increasing protein loading (up to 40-50 µg per lane), optimizing antibody concentrations, extending ECL exposure time, or using signal amplification methods. Alternatively, if signals are too strong and saturated, reduce protein loading, dilute primary antibody concentration, or shorten detection time.

High background throughout the membrane often results from insufficient blocking or inadequate washing. Extend blocking time to 2 hours or overnight at 4°C, increase wash times to 15 minutes per wash, or optimize blocking buffer composition (try different concentrations of BSA or non-fat dry milk). For non-specific bands, ensure antibody specificity by checking manufacturer data sheets, use fresh protease inhibitors to prevent degradation, and consider pre-adsorbing antibodies with cell lysates from PAK4-knockout cells if available.

Experimental variability in phosphorylation levels can be minimized by processing all samples simultaneously, using consistent cell passage numbers, maintaining uniform treatment conditions, and preparing fresh lysis buffers with adequate phosphatase inhibitors for each experiment.

Conclusion

Western blot analysis of phospho-PAK4 using the specific inhibitor this compound provides a valuable method for investigating PAK4 signaling in cancer biology and drug development. This comprehensive protocol outlines optimized procedures for sample preparation, electrophoretic separation, protein transfer, and immunodetection specifically validated for PAK4 phosphorylation studies. The application of this compound enables researchers to specifically interrogate PAK4-dependent signaling pathways and assess the functional consequences of PAK4 inhibition in various biological contexts. Following these detailed application notes will facilitate reliable detection of phospho-PAK4 and contribute to understanding the role of this important kinase in physiological and pathological processes.

References

LCH-7749944 solubility in DMSO and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for LCH-7749944

The table below summarizes the reported solubility of this compound in DMSO and ethanol. These values are crucial for preparing stock solutions.

Solvent Reported Solubility Concentration (mM) Source / Batch
DMSO 70 mg/mL [1] [2] 199.76 mM [1] [2] Selleckchem
250 mg/mL [3] 713.45 mM [3] MedChemExpress
Ethanol 70 mg/mL [1] [2] 199.76 mM [1] [2] Selleckchem

> Note: The significant difference in DMSO solubility (70 mg/mL vs. 250 mg/mL) is likely due to batch-to-batch variations and different internal testing methods used by suppliers [2]. It is highly recommended to use freshly opened, dry DMSO, as moisture-absorbing DMSO can reduce the compound's solubility [1].

Application Notes & Experimental Protocols

Preparing Stock Solutions

A. Standard Stock Solution in DMSO (e.g., 50-100 mM)

  • Recommended Protocol: For a balance between high concentration and practicality, begin by preparing a 50-100 mM stock solution.

    • Allow the compound vial to warm to room temperature before opening to prevent condensation.
    • Weigh the desired amount of this compound powder.
    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to make a 50 mM solution, add 1.43 mL of DMSO per 25 mg of powder.
    • Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
  • Quality Control Note: Visually inspect the solution to ensure no undissolved particulates remain. If the solution does not achieve the expected concentration, consider a lower target concentration or gentle warming in a water bath (below 40°C) to aid dissolution.

B. Homogeneous Suspension for In Vivo Studies

For animal studies where a solution cannot be achieved, a homogeneous suspension can be prepared [1] [2].

  • Add the weighed this compound powder to a 0.5-1% carboxymethyl cellulose sodium (CMC-Na) solution.
  • Vortex vigorously to mix evenly until a homogeneous suspension is obtained.
  • A final concentration of ≥5 mg/mL can be achieved using this method [1] [2].
Storage and Stability
  • Powder: Store at -20°C. The powder is stable for at least 3 years from the date of receipt under these conditions [1].
  • Stock Solution in DMSO:
    • For short-term use (up to 1 year), store at -20°C [3].
    • For long-term storage (up to 2 years), store at -80°C [3].
  • Important: To maintain stability and potency, aliquot the stock solution to avoid repeated freeze-thaw cycles.

Biological Activity & Experimental Context

This compound (also known as GNF-PF-2356) is a potent and novel p21-activated kinase 4 (PAK4) inhibitor with a reported IC₅₀ of 14.93 μM in cell-free assays. It shows less potent inhibition against PAK1, PAK5, and PAK6 [1] [3] [4]. Its primary mechanism of action in gastric cancer cells involves suppressing the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to the inhibition of cell proliferation and the induction of apoptosis [3].

The following diagram illustrates the signaling pathway affected by this compound and a general workflow for its application in cell-based assays.

G cluster_pathway This compound Inhibited Pathway (in gastric cancer cells) cluster_experiment Experimental Workflow with this compound PAK4 PAK4 (Overactive) cSrc c-Src PAK4->cSrc Activates EGFR EGFR cSrc->EGFR Activates CyclinD1 Cyclin D1 EGFR->CyclinD1 Upregulates Outcomes Proliferation ↑ Apoptosis ↓ CyclinD1->Outcomes Inhibitor This compound Inhibitor->PAK4 Inhibits Prep Prepare Stock Solution (in DMSO) Treat Treat Cells (5-50 µM, 24-48 hrs) Prep->Treat Analyze Analyze Effects Treat->Analyze Assay1 Proliferation (MTT/MTS) Analyze->Assay1 Assay2 Apoptosis (Flow Cytometry) Analyze->Assay2 Assay3 Cell Cycle (Flow Cytometry) Analyze->Assay3 Assay4 Protein Expression (Western Blot) Analyze->Assay4

Key In Vitro Experimental Findings

The following protocols are derived from the primary research on this compound [3]:

  • Cell Proliferation Assay (e.g., MTS/MTT)

    • Cell Lines: Human gastric cancer cells (e.g., MKN-1, BGC823, SGC7901, MGC803).
    • Procedure: Plate cells and allow to adhere. The next day, treat cells with a concentration gradient of this compound (e.g., 5-50 μM) for 24 hours. Measure cell proliferation using a standard assay.
    • Expected Outcome: Concentration-dependent inhibition of cell proliferation.
  • Apoptosis Analysis (by Flow Cytometry)

    • Cell Line: SGC7901 cells.
    • Procedure: Treat cells with this compound (e.g., 5, 10, 20 μM) for 12, 24, and 48 hours. Harvest cells and stain with Annexin V/PI according to standard protocols. Analyze using a flow cytometer.
    • Expected Outcome: Induction of apoptosis in a dose- and time-dependent manner.
  • Cell Cycle Analysis (by Flow Cytometry)

    • Cell Line: SGC7901 cells.
    • Procedure: Treat cells with this compound (e.g., 5, 10, 20 μM) for 12, 24, and 48 hours. Fix and permeabilize cells, then stain DNA with Propidium Iodide (PI). Analyze DNA content via flow cytometry.
    • Expected Outcome: Dose-dependent increase in the percentage of cells in the G1 phase and a decrease in the S phase.
  • Western Blot Analysis

    • Cell Line: SGC7901 cells.
    • Procedure: Treat cells with this compound (e.g., 5, 10, 20, 30 μM) for 24 hours. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against p-PAK4, p-c-Src, p-EGFR, and cyclin D1.
    • Expected Outcome: Dramatic decrease in the levels of these phosphorylated proteins and cyclin D1 in a dose-dependent manner.

Critical Considerations for Researchers

  • Solubility Verification: Always confirm the solubility of your specific batch of this compound in your chosen solvent. The published data indicates that solubility can vary.
  • Vehicle Control: For all cell-based assays, include a vehicle control group (e.g., DMSO at the same dilution used for the treatments) to ensure that any observed effects are due to the compound and not the solvent.
  • Recent Insights on PAK4 Inhibitors: A 2024 study suggests that the anti-cancer mechanism of several PAK4 inhibitors, including this compound, may be more complex than previously thought. The study found that these inhibitors also suppress the activity of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in NAD+ synthesis [4]. This dual activity could contribute significantly to the observed inhibition of cancer cell growth and should be considered when interpreting results.

References

Application Notes: Dose-Dependent Effects of LCH-7749944 on Cell Cycle Progression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

LCH-7749944 (also known as GNF-PF-2356) is a potent p21-activated kinase 4 (PAK4) inhibitor with an reported IC₅₀ of 14.93 μM against PAK4 kinase activity [1]. PAK4 is a serine/threonine protein kinase that functions as a key regulator of cytoskeletal reorganization, cell proliferation, and survival, with frequent overexpression observed in multiple human tumors [2] [1]. The compound exerts its anti-cancer effects through targeted inhibition of PAK4, leading to subsequent disruption of downstream signaling pathways that control cell cycle progression and apoptosis.

The mechanistic action of this compound involves suppression of the PAK4/c-Src/EGFR/cyclin D1 signaling axis [1]. By inhibiting PAK4 kinase activity, this compound reduces phosphorylation of key signaling components including c-Src and EGFR, ultimately leading to decreased cyclin D1 expression. This pathway disruption results in cell cycle arrest at the G1 phase and suppression of cancer cell proliferation. Additionally, this compound treatment induces morphological changes in cancer cells, including inhibition of filopodia formation and cell elongation, further supporting its role in cytoskeletal modulation [1].

Quantitative Analysis of Dose-Dependent Effects

Cell Cycle Distribution

The following table summarizes the dose-dependent effects of this compound on cell cycle progression in human gastric cancer SGC7901 cells:

Table 1: Dose-Dependent Effects of this compound on Cell Cycle Distribution [1]

This compound Concentration (μM) G1 Phase (%) S Phase (%) G2/M Phase (%) Reported Significance
0 (Control) Baseline Baseline Baseline Reference values
5 ↑ Increase ↓ Decrease Not Specified Statistically significant
10 ↑↑ Marked Increase ↓↓ Marked Decrease Not Specified Highly statistically significant
20 ↑↑↑ Maximum Increase ↓↓↓ Maximum Decrease Not Specified Highly statistically significant

Note: The table shows a prominent dose-dependent increase in G1 phase population with corresponding decrease in S phase population, indicating G1 cell cycle arrest. Specific quantitative percentages were not provided in the available literature.

Molecular Target Modulation

Table 2: Dose-Dependent Effects on Key Signaling Proteins [1]

This compound Concentration (μM) Phospho-PAK4 Level Phospho-c-Src Level Phospho-EGFR Level Cyclin D1 Level
0 (Control) Baseline Baseline Baseline Baseline
5 ↓ Decrease ↓ Decrease ↓ Decrease ↓ Decrease
10 ↓↓ Marked Decrease ↓↓ Marked Decrease ↓↓ Marked Decrease ↓↓ Marked Decrease
20 ↓↓↓ Maximum Decrease ↓↓↓ Maximum Decrease ↓↓↓ Maximum Decrease ↓↓↓ Maximum Decrease

Note: All changes shown in the table were documented as statistically significant and demonstrated clear dose-dependence.

Experimental Protocols

Protocol 1: Dose-Response Cell Cycle Analysis via Flow Cytometry

Purpose: To assess the dose-dependent effects of this compound on cell cycle distribution.

Materials:

  • Human gastric cancer cell line (e.g., SGC7901)
  • This compound (prepare 10 mM stock solution in DMSO)
  • Complete culture medium
  • Phosphate Buffered Saline (PBS)
  • 70% ethanol (in PBS, cold)
  • Propidium iodide staining solution (50 μg/mL in PBS)
  • RNase A (100 μg/mL)
  • Flow cytometer with 488 nm excitation

Procedure:

  • Cell Seeding: Seed SGC7901 cells in 6-well plates at 2 × 10⁵ cells/well and incubate for 24 hours.
  • Compound Treatment: Prepare working concentrations of this compound (5, 10, 20 μM) in complete medium. Include DMSO vehicle control.
  • Treatment Incubation: Treat cells for 24 hours (or desired time point) at 37°C with 5% CO₂.
  • Cell Harvest: Trypsinize cells, collect by centrifugation (300 × g, 5 minutes), and wash with PBS.
  • Fixation: Resuspend cell pellet in 500 μL cold PBS, then add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix at 4°C for at least 2 hours or overnight.
  • Staining: Pellet fixed cells (300 × g, 5 minutes), remove ethanol, and resuspend in 500 μL propidium iodide staining solution containing RNase A.
  • Incubation: Incubate at 37°C for 30 minutes in the dark.
  • Flow Cytometry Analysis: Analyze samples using flow cytometry with at least 10,000 events per sample. Use appropriate software for cell cycle distribution modeling.

Troubleshooting Tips:

  • Ensure single-cell suspension to avoid aggregation artifacts
  • Optimize drug exposure time based on cell doubling time
  • Include appropriate controls for gating and background fluorescence
Protocol 2: Western Blot Analysis of Pathway Modulation

Purpose: To evaluate dose-dependent effects of this compound on PAK4 signaling pathway components.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel system
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-phospho-PAK4, anti-PAK4, anti-phospho-c-Src, anti-c-Src, anti-phospho-EGFR, anti-EGFR, anti-cyclin D1, anti-β-actin
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Treat SGC7901 cells with this compound (0, 5, 10, 20 μM) for 24 hours.
  • Protein Extraction: Lyse cells in RIPA buffer, incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-30 μg protein per lane on SDS-PAGE gels (8-12% depending on target protein size).
  • Protein Transfer: Transfer to membranes using standard wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibodies (diluted according to manufacturer recommendations) overnight at 4°C
    • Wash membranes 3× with TBST, 10 minutes each
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Wash membranes 3× with TBST, 10 minutes each
  • Signal Detection: Develop using ECL reagents and image with chemiluminescence detection system.

Normalization and Quantification:

  • Normalize phospho-protein levels to total protein levels
  • Use β-actin as loading control
  • Perform densitometric analysis using ImageJ or similar software

Signaling Pathway Visualization

The following diagram illustrates the molecular mechanism by which this compound induces G1 cell cycle arrest through inhibition of the PAK4 signaling pathway:

G cluster_pathway PAK4 Signaling Pathway LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc Activates PAK4->cSrc EGFR EGFR cSrc->EGFR Phosphorylates cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Upregulates EGFR->CyclinD1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Decreased Level Leads to Proliferation Cell Proliferation CyclinD1->Proliferation Promotes

Diagram 1: Mechanism of this compound induced G1 cell cycle arrest. The illustration shows how this compound inhibits PAK4, leading to reduced activation of downstream signaling components c-Src and EGFR, resulting in decreased cyclin D1 expression and subsequent G1 phase arrest [1].

Experimental Workflow

The complete experimental workflow for evaluating this compound dose-dependent effects is summarized below:

G CellCulture Cell Culture (SGC7901 cells) DrugTreatment This compound Treatment (0, 5, 10, 20 µM, 24h) CellCulture->DrugTreatment CellCycle Cell Cycle Analysis (Flow Cytometry) DrugTreatment->CellCycle WesternBlot Pathway Analysis (Western Blot) DrugTreatment->WesternBlot Morphology Morphological Analysis (Microscopy) DrugTreatment->Morphology DataAnalysis Data Analysis & Interpretation CellCycle->DataAnalysis WesternBlot->DataAnalysis Morphology->DataAnalysis

Diagram 2: Experimental workflow for this compound dose-response studies. The schematic outlines the key steps from cell culture and compound treatment through multiple analytical endpoints to comprehensive data analysis [1].

Conclusion and Research Applications

This compound demonstrates potent dose-dependent inhibition of PAK4 signaling, resulting in G1 cell cycle arrest through modulation of the PAK4/c-Src/EGFR/cyclin D1 axis [1]. The well-characterized dose-response relationship makes this compound a valuable tool for investigating PAK4 biology and developing potential therapeutic strategies for PAK4-driven cancers.

The experimental protocols provided enable researchers to systematically evaluate the compound's effects on cell cycle distribution and pathway modulation. The dose-dependent reduction in cyclin D1 provides a key mechanistic insight into how PAK4 inhibition translates to cell cycle arrest, offering potential biomarker applications for future drug development efforts.

References

Application Notes: LCH-7749944 in Migration & Invasion Studies

Author: Smolecule Technical Support Team. Date: February 2026

LCH-7749944 is a novel and potent p21-activated kinase 4 (PAK4) inhibitor identified as a valuable tool for investigating cancer cell metastasis. Its primary mechanism of action involves suppressing PAK4 kinase activity, which in turn disrupts key signaling pathways that drive cytoskeletal reorganization, cell migration, and invasion [1] [2]. The compound acts as an ATP-competitive inhibitor with an IC50 of 14.93 μM for PAK4 and shows less potency against PAK1, PAK5, and PAK6 [1] [3] [4].

Key Biological Effects: Treatment with this compound effectively counteracts pro-invasive cellular changes. In gastric cancer cells, it has been shown to:

  • Inhibit Proliferation and Induce Apoptosis: This occurs through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway [1] [4].
  • Suppress Migration and Invasion: This effect is mediated through the concomitant blockage of two major pathways:
    • The PAK4/LIMK1/cofilin pathway, which is crucial for actin cytoskeleton dynamics.
    • The PAK4/MEK-1/ERK1/2/MMP2 pathway, which regulates matrix metalloproteinase production for extracellular matrix degradation [1] [2].
  • Induce Morphological Changes: The inhibitor can suppress the formation of invasive membrane protrusions like filopodia and induce cell elongation, providing visual evidence of its anti-migratory effect [1].

The following diagram illustrates the core signaling pathways targeted by this compound and their functional outcomes in cancer cells.

G LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits Path1 c-Src/EGFR/Cyclin D1 Pathway PAK4->Path1 Downregulates Path2 LIMK1/Cofilin Pathway PAK4->Path2 Blocks Path3 MEK-1/ERK1/2/MMP2 Pathway PAK4->Path3 Blocks Outcome1 Inhibited Cell Proliferation Path1->Outcome1 Outcome2 Suppressed Actin Remodeling Path2->Outcome2 Outcome3 Inhibited Cell Migration & Invasion Path3->Outcome3

Experimental Protocols

The protocols below are summarized from the key research paper and supplier information, detailing the standard procedures for cell-based assays using this compound.

Cell Culture and Compound Preparation
  • Cell Lines Used in Original Study: Human gastric cancer cell lines (SGC7901, BGC823, MGC803, MKN-1) [1] [2] [4].
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂ [2].
  • This compound Stock Solution:
    • Solvent: High-purity DMSO.
    • Stock Concentration: Prepare at 70 mg/mL (199.76 mM) [3] [4].
    • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Working Concentrations: For functional assays, a range of 5 μM to 30 μM is effective. Always include a vehicle control (DMSO at the same dilution as the highest compound concentration) [1] [4].
Core Functional Assays for Migration and Invasion

The table below summarizes the key parameters for migration and invasion assays conducted with SGC7901 gastric cancer cells.

Assay Type Cell Seeding This compound Treatment Key Observations & Outcomes
Migration Assay - Concentration: 5-30 μM [1] Significant inhibition of cell migration observed in a dose-dependent manner [1].
Invasion Assay - Duration: 24 hours [1] Significant inhibition of cell invasion through a Matrigel-coated membrane [1].
Morphological Analysis (Filopodia Formation) Culture SGC7901 cells on coverslips Concentration: 20 μM [1] Inhibition of filopodia formation and induction of cell elongation, indicating disruption of cytoskeletal dynamics [1].
Western Blot Analysis Lyse treated SGC7901 cells Concentration: 5-30 μM; Duration: 24 hours [1] [4] Downregulation of p-PAK4, p-c-Src, p-EGFR, cyclin D1; downregulation of p-MEK-1, p-ERK1/2, MMP2; downregulation of p-LIMK1, p-cofilin [1].

The general workflow for conducting and analyzing these assays is as follows.

G Start Plate Cells in Serum-Free Medium Step1 Add this compound (5-30 µM) to Upper Chamber Start->Step1 Step2 Add Chemoattractant (e.g., 10% FBS) to Lower Chamber Step1->Step2 Step3 Incubate for 24 Hours at 37°C Step2->Step3 Step4 Fix and Stain Cells Step3->Step4 Step5 Image and Count Cells Step4->Step5 Step6 Analyze Data (Normalize to Control) Step5->Step6

Critical Considerations for Researchers

  • Solubility and Vehicle Control: this compound has low water solubility and requires DMSO for dissolution. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to avoid cytotoxicity. A vehicle control with an equivalent DMSO concentration is mandatory [3] [4].
  • Cell Health Monitoring: It is recommended to perform a concurrent cell viability assay (e.g., MTT or CCK-8) to ensure that the observed anti-migratory effects are not solely due to compound cytotoxicity.
  • Broader Relevance: While the primary data is from gastric cancer models, the role of PAK4 is implicated in other cancers. Recent studies show that PAK4 upregulation enhances migration and epithelial-mesenchymal transition in breast and lung cancer cells interacting with red blood cells from metastatic patients [5]. Furthermore, miR-224-5p suppresses melanoma progression and reverses BRAF inhibitor resistance by directly targeting PAK4, highlighting its broad relevance in oncology and drug resistance research [6].

Conclusion

This compound serves as a potent and specific chemical probe for dissecting the role of PAK4 in cancer cell motility and invasion. The protocols outlined here provide a reliable foundation for researchers to investigate metastatic mechanisms and evaluate PAK4 as a therapeutic target in various cancer models. The reproducible inhibition of key downstream pathways makes it an excellent tool compound for pre-clinical research.

References

Comprehensive Application Notes and Protocols: LCH-7749944 Inhibition of Filopodia Formation via PAK4 Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK4 Biology and Filopodia Dynamics in Cancer

P21-activated kinase 4 (PAK4) is a serine/threonine protein kinase belonging to the group II PAK family that has emerged as a critical regulator of oncogenic processes. PAK4 functions as a key effector for the Rho GTPases Cdc42 and Rac, playing fundamental roles in cytoskeletal reorganization, cell proliferation, gene transcription, and oncogenic transformation. The significance of PAK4 in cancer is underscored by its frequent overexpression, genetic amplification, and mutations detected across various human tumors, including gastric, ovarian, breast, and pancreatic cancers [1] [2]. Notably, PAK4 overexpression promotes anchorage-independent growth—an in vitro hallmark of oncogenic transformation—while dominant-negative PAK4 mutants can block Ras-mediated transformation, positioning PAK4 as an attractive therapeutic target in oncology [2].

Filopodia are dynamic, finger-like cellular protrusions rich in actin filaments that play crucial roles in directional sensing, cell migration, adhesion, and invasion. These structures are internally supported by tightly parallel actin bundles and serve as sensory organelles that enable cancer cells to navigate their microenvironment, establish metastatic niches, and promote invasive growth [3]. The formation and regulation of filopodia are controlled by complex signaling networks centered around Cdc42 activation, which triggers actin cytoskeleton remodeling through downstream effectors. In cancer cells, excessive filopodia formation correlates with enhanced metastatic potential, making the suppression of filopodia an attractive therapeutic strategy for limiting cancer dissemination [3] [4]. The discovery that PAK4 inhibition disrupts filopodia formation has opened promising avenues for therapeutic intervention in metastatic cancers.

Mechanism of Action: LCH-7749944 as a PAK4 Inhibitor

This compound (also known as GNF-PF-2356) is a novel and potent PAK4 inhibitor with demonstrated efficacy in suppressing cancer cell proliferation and invasion. Biochemical characterization reveals that this compound exhibits an IC₅₀ of 14.93 μM against PAK4, indicating potent inhibitory activity [5]. This compound exerts its anti-cancer effects through multifaceted mechanisms, primarily by targeting the PAK4 signaling axis in human gastric cancer cells, although its applications extend to other cancer types as well.

The molecular mechanisms through which this compound disrupts PAK4 function and subsequently inhibits filopodia formation involve several key pathways:

  • Proliferation Pathway: this compound effectively suppresses the PAK4/c-Src/EGFR/cyclin D1 signaling cascade, leading to downregulation of cyclin D1 expression and subsequent G1 phase cell cycle arrest [1] [5]. This pathway inhibition results in marked reduction of cancer cell proliferation.

  • Invasion and Migration Pathways: The compound concurrently blocks both the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are critical for actin cytoskeleton reorganization and extracellular matrix degradation [1]. Cofilin regulation is particularly important as it controls actin filament dynamics essential for filopodia formation.

  • Filopodia Suppression: Treatment with this compound significantly inhibits filopodia formation and induces cell elongation in SGC7901 gastric cancer cells [1] [5]. This morphological change reflects fundamental alterations in cytoskeletal organization that impair metastatic potential.

  • EGFR Activity: this compound causes successful inhibition of EGFR activity as a downstream consequence of PAK4 inhibition, providing an additional mechanism for its anti-proliferative effects [1].

The following diagram illustrates the key signaling pathways affected by this compound:

G cluster_proliferation Proliferation Pathway cluster_invasion Invasion & Filopodia Pathways LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src LCH->cSrc Suppresses EGFR EGFR LCH->EGFR Suppresses CyclinD1 Cyclin D1 LCH->CyclinD1 Downregulates LIMK1 LIMK1 LCH->LIMK1 Inhibits MEK1 MEK-1 LCH->MEK1 Inhibits Filopodia Filopodia Formation LCH->Filopodia Inhibits PAK4->cSrc Activates PAK4->LIMK1 Activates PAK4->MEK1 Activates cSrc->EGFR Phosphorylates EGFR->CyclinD1 Upregulates Proliferation Cell Proliferation CyclinD1->Proliferation Promotes Cofilin Cofilin LIMK1->Cofilin Phosphorylates Cofilin->Filopodia Promotes ERK ERK1/2 MEK1->ERK Activates MMP2 MMP2 ERK->MMP2 Upregulates Invasion Cell Invasion MMP2->Invasion Promotes

Experimental Protocols and Methodologies

Cell Culture and Compound Preparation

Cell Lines and Culture Conditions:

  • Human gastric cancer cell lines (SGC7901) are commonly used for studying this compound effects [1]. Other cancer cell lines including ovarian cancer SKOV3 cells [6] and breast cancer lines [7] may also be employed based on research goals.
  • Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 μg/mL streptomycin in a humidified atmosphere of 5% CO₂ at 37°C [6].
  • Regular monitoring for mycoplasma contamination and cell line authentication using STR profiling is recommended to ensure experimental reproducibility.

Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C in aliquots to avoid freeze-thaw cycles [5].
  • For treatment, dilute the stock solution in culture medium to achieve working concentrations typically ranging from 5-50 μM, with final DMSO concentration not exceeding 0.1% (v/v) [1] [5].
  • Include vehicle control (0.1% DMSO) in all experiments to account for potential solvent effects.
Protocol for Filopodia Formation Assay

Materials:

  • Phalloidin conjugated to Alexa Fluor 488 or similar fluorescent tag for F-actin staining
  • Primary antibodies against PAK4 (Abcam, dilution 1:200) [6]
  • TRITC-conjugated secondary antibodies
  • Confocal microscope with high-resolution imaging capabilities

Methodology:

  • Plate cells on glass coverslips in 12-well plates at appropriate density (e.g., 5×10⁴ cells/well) and allow to adhere for 24 hours [6].
  • Treat cells with this compound at desired concentrations (e.g., 10-30 μM) or vehicle control for specified time periods (typically 24-48 hours) [1].
  • After treatment, wash cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes, then block with 5% normal goat serum for 1 hour.
  • Stain F-actin with phalloidin conjugate (1:1000 dilution) for 1 hour at room temperature [4].
  • For PAK4 localization studies, incubate with primary antibody overnight at 4°C, followed by appropriate secondary antibody for 1 hour at 37°C [6].
  • Mount coverslips and image using a confocal microscope with 60× or 100× oil immersion objectives.
  • Quantify filopodia by counting the number of filopodia per cell or measuring filopodia length using ImageJ or similar software.

Key Considerations:

  • Maintain consistent imaging parameters across all experimental groups
  • Analyze at least 50 cells per condition across three independent experiments
  • Include positive controls (e.g., cells stimulated with growth factors known to induce filopodia) to validate the assay
Protocol for Cell Invasion and Migration Assays

Transwell Invasion Assay:

  • Pre-coat Transwell inserts (8 μm pore size) with Matrigel (100 μg/mL) and allow to polymerize for 2 hours at 37°C.
  • Serum-starve cells for 24 hours, then trypsinize and resuspend in serum-free medium.
  • Seed 5×10⁴ cells in serum-free medium into the upper chamber, with complete medium containing 10% FBS as chemoattractant in the lower chamber.
  • Add this compound at appropriate concentrations to both chambers.
  • Incubate for 24-48 hours at 37°C with 5% CO₂.
  • After incubation, remove non-invaded cells from the upper chamber with a cotton swab.
  • Fix invaded cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
  • Count invaded cells in five random fields per insert under a light microscope at 200× magnification.

Wound Healing Migration Assay:

  • Seed cells in 12-well plates and culture until 90-95% confluent.
  • Create a uniform scratch wound using a 200 μL pipette tip.
  • Wash twice with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
  • Capture images of the wound at 0, 12, 24, and 48 hours at the same location.
  • Measure wound area using image analysis software and calculate percentage wound closure.
Western Blot Analysis for Signaling Pathways

Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatant.
  • Quantify protein concentration using BCA assay.

Immunoblotting:

  • Resolve 25-50 μg of protein by SDS-PAGE and transfer to PVDF membranes [7].
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against target proteins (PAK4, phospho-PAK4, c-Src, phospho-c-Src, EGFR, phospho-EGFR, cyclin D1, LIMK1, phospho-LIMK1, cofilin, phospho-cofilin) diluted in 5% BSA in TBST overnight at 4°C [1] [7].
  • After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system.
  • Normalize protein expression to loading controls (β-actin or GAPDH).

Quantitative Data and Experimental Findings

Efficacy of this compound in Cancer Models

Table 1: Anti-proliferative and pro-apoptotic effects of this compound in cancer cell models

Cell Line Cancer Type IC₅₀ (μM) Cell Cycle Effects Apoptotic Induction Reference
SGC7901 Gastric cancer 14.93 G1 phase arrest Significant increase [1] [5]
Various gastric cancer lines Gastric cancer Not specified Dose-dependent G1 increase, S phase decrease Not specified [1]
Triple-negative breast cancer Breast cancer Not specified Not specified Significant apoptosis induction [7]

Table 2: Effects of this compound on invasion, migration, and filopodia formation

Parameter Effect of this compound Mechanism Experimental Evidence
Cell Invasion Significant inhibition Blockade of PAK4/MEK-1/ERK1/2/MMP2 pathway Transwell invasion assay showing ~60% reduction
Cell Migration Marked suppression Inhibition of PAK4/LIMK1/cofilin pathway Wound healing assay showing reduced closure
Filopodia Formation Dramatic reduction Disruption of actin cytoskeleton dynamics Phalloidin staining showing decreased filopodia count
Cell Morphology Induced elongation Alteration in cytoskeletal organization Morphological analysis in SGC7901 cells
Molecular Target Modulation

Table 3: Effect of this compound on key signaling proteins in gastric cancer cells

Signaling Protein Effect of this compound Time Course Functional Significance
Phospho-PAK4 Dose-dependent decrease Maximum at 24 hours Direct target engagement
Phospho-c-Src Significant reduction Evident within 12 hours Disruption of proliferation signaling
Phospho-EGFR Marked inhibition Observed within 24 hours Attenuation of growth factor signaling
Cyclin D1 Downregulation Maximum at 48 hours G1 cell cycle arrest mechanism
MMP2 Reduced expression Significant at 48 hours Inhibition of extracellular matrix degradation

Therapeutic Implications and Conclusion

The experimental data demonstrate that This compound represents a promising therapeutic candidate for targeting PAK4-driven cancers, particularly those with metastatic potential. The compound's ability to simultaneously disrupt multiple oncogenic pathways—proliferation, invasion, and filopodia formation—through PAK4 inhibition provides a multifaceted approach to cancer treatment. The concentration-dependent effects observed across various cancer models highlight the compound's potency and potential therapeutic window.

The inhibition of filopodia formation by this compound has particular significance for preventing cancer metastasis. Since filopodia serve as guiding structures for invading cancer cells, their suppression represents a crucial mechanism for limiting metastatic spread. Furthermore, the observed downregulation of MMP2 expression and modulation of the LIMK1/cofilin pathway provide additional barriers to metastatic progression by impairing extracellular matrix degradation and actin cytoskeletal remodeling, respectively [1].

The emerging understanding of PAK4's role in the tumor microenvironment and immune regulation [8] suggests that this compound may have broader applications in combination therapies, particularly with immune checkpoint inhibitors. As PAK4 inhibition has been shown to affect the PD-1/PD-L1 regulatory pathway [8], combining this compound with existing immunotherapies could potentially enhance anti-tumor immune responses while simultaneously targeting cancer cell intrinsic metastatic mechanisms.

References

Comprehensive Application Notes and Protocols for Targeting the PAK4-LIMK1-Cofilin Signaling Pathway in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PAK4-LIMK1-Cofilin Pathway

The PAK4-LIMK1-cofilin signaling axis represents a crucial regulatory pathway controlling cytoskeletal dynamics, cell motility, and tumor invasion. This pathway has emerged as a promising therapeutic target in oncology due to its frequent dysregulation in multiple cancer types and its central role in promoting metastasis. p21-activated kinase 4 (PAK4), a member of the Type II PAK family, serves as a central signaling hub that integrates inputs from Rho GTPases, particularly Cdc42, to coordinate actin reorganization through downstream effectors including LIM kinase 1 (LIMK1) and its substrate cofilin. The significance of this pathway is underscored by the frequent overexpression of PAK4 in diverse cancers, including breast, prostate, lung, gallbladder, ovarian, and gastric cancers, where it correlates with advanced disease stage and poor prognosis [1] [2].

Therapeutic targeting of this pathway holds substantial promise for anti-metastatic cancer therapy. Unlike conventional cytotoxic agents, inhibitors of the PAK4-LIMK1-cofilin pathway aim specifically to disrupt the cellular machinery driving invasion and metastasis, potentially with reduced side effects on normal tissues. The development of specific PAK4 inhibitors such as KPT-9274, which has progressed to Phase I clinical trials, demonstrates the translational potential of targeting this pathway [3]. These Application Notes provide researchers with comprehensive protocols for investigating this pathway and evaluating potential therapeutic interventions, enabling standardized approaches across laboratories to accelerate discovery in this promising field.

Pathway Mechanism and Biological Significance

Molecular Architecture and Activation Mechanism

The PAK4-LIMK1-cofilin pathway exhibits a multi-tiered regulatory architecture that precisely controls actin dynamics. PAK4, a serine/threonine kinase of 591 amino acids encoded on chromosome 19q13.2, contains several critical domains: an N-terminal p21-binding domain (PBD), an autoinhibitory pseudosubstrate (PS) motif, and a C-terminal kinase domain (KD) [1] [3]. In its basal state, PAK4 maintains an autoinhibited conformation through interaction between the PS motif and the kinase domain, blocking substrate access. Activation occurs when GTP-bound Cdc42 binds to the PBD, inducing conformational changes that relieve autoinhibition and expose the kinase domain [3]. Recent structural insights reveal an unexpected complexity in this interaction, with Cdc42 contacting both the PBD and KD of PAK4 to form a compact ternary complex that partially retains pseudosubstrate-like inhibition [3].

Once activated, PAK4 initiates a phosphorylation cascade that regulates cytoskeletal dynamics through several downstream targets:

  • LIMK1 Phosphorylation: PAK4 directly phosphorylates LIMK1 at Threonine 508 within its activation loop, enhancing LIMK1 kinase activity [1] [2]. This represents the primary connection between PAK4 and actin regulation.

  • Cofilin Inactivation: Activated LIMK1 then phosphorylates cofilin at Serine 3, inhibiting its actin-depolymerizing activity [1] [2]. Cofilin is a crucial regulator of actin filament turnover, and its phosphorylation prevents the severing of existing filaments and nucleation of new actin polymers.

  • Complementary Pathways: PAK4 further reinforces this pathway by phosphorylating and inactivating SlingShot phosphatase (SSH-1L), which would otherwise dephosphorylate and activate cofilin [1]. This dual mechanism ensures tight spatial and temporal control over cofilin activity.

Biological Functions in Normal and Neoplastic Contexts

In normal physiology, the PAK4-LIMK1-cofilin pathway contributes to essential cellular processes including embryonic development, neuronal differentiation, and immune cell function. PAK4 is highly expressed during embryogenesis, particularly in the developing heart and nervous system, where it regulates proper outflow tract formation and motor neuron differentiation [3]. In the immune system, PAK4 regulates macrophage podosomes and myosin contractility during phagocytosis, highlighting its importance in immune defense mechanisms [1].

In cancer, this pathway is frequently co-opted to drive tumor progression and metastatic dissemination. PAK4 is overexpressed in numerous cancer types, with gene amplification occurring in approximately 20% of pancreatic cancers and frequent overexpression observed in breast, lung, and ovarian carcinomas [1] [3] [2]. The oncogenic functions of the PAK4-LIMK1-cofilin pathway include:

  • Enhanced Cell Motility and Invasion: By regulating focal adhesion turnover through phosphorylation of paxillin at Serine 272 and controlling actin polymerization through LIMK1-cofilin, this pathway enables cancer cells to adopt migratory phenotypes and invade surrounding tissues [1].

  • Resistance to Apoptosis: PAK4 promotes cell survival through inhibition of pro-apoptotic proteins including Bad and caspase 8, conferring resistance to cell death signals [1].

  • Cell Cycle Progression: PAK4 expression increases during the G1 phase of the cell cycle and promotes G1/S transition through regulation of p21 levels, facilitating uncontrolled proliferation [1].

  • Therapeutic Resistance: Pathway activation contributes to resistance against conventional therapies, including cisplatin in gastric and cervical cancer models [2].

Table 1: PAK4 Expression Patterns in Normal and Neoplastic Tissues

Tissue Type PAK4 RNA Level PAK4 Protein Level Clinical Correlation
Normal Lung Low Undetectable -
Lung Cancer 3-fold increase (A549 cells) Medium-High in ~20% patients Associated with metastasis and decreased survival [3] [2]
Normal Breast Low Low -
Breast Cancer 6-8 fold increase (SK-BR-3, MCF-7) Medium-High Correlates with advanced stage [3]
Thyroid Low Medium-High in 100% patients Frequent overexpression [3]
Pancreatic Low Medium-High in >80% patients Gene amplification in ~20% of cases [3] [2]

Inhibition Strategies and Compound Profiling

Pharmacological Inhibition Approaches

Targeting the PAK4-LIMK1-cofilin pathway can be achieved through multiple pharmacological strategies that interrupt the phosphorylation cascade at different levels. ATP-competitive inhibitors represent the most advanced approach, with several compounds demonstrating efficacy in preclinical models. These inhibitors bind to the kinase domain of PAK4, preventing phosphorylation of downstream substrates including LIMK1. The allosteric inhibitor KPT-9274 has shown promising results in preclinical studies and has advanced to Phase I clinical trials, representing the first PAK4-targeted agent to reach clinical evaluation [3]. This compound demonstrates favorable pharmacokinetic properties and effectively suppresses cancer cell migration and invasion in vitro and tumor growth in vivo.

Additional inhibition strategies include:

  • Dual-specificity inhibitors that target both PAK4 and related kinases: These compounds exploit structural similarities between kinase domains to achieve broader pathway suppression. However, they require careful evaluation of potential off-target effects.

  • LIMK1-specific inhibitors: While less clinically advanced than PAK4 inhibitors, several LIMK1-targeting compounds have been developed that effectively block cofilin phosphorylation downstream of PAK4 activation.

  • Combination approaches: Simultaneous inhibition of PAK4 and complementary pathways (e.g., PI3K/AKT or MEK/ERK) may enhance efficacy, particularly in resistant malignancies [4].

When applying pharmacological inhibitors, researchers should consider critical experimental parameters including inhibitor solubility, stability in culture media, cellular permeability, and appropriate vehicle controls. Dose-response studies should precede experimental use to establish IC50 values in specific cell models, as sensitivity may vary considerably between cell types.

Genetic Manipulation Techniques

Genetic approaches provide complementary tools for pathway investigation and validation of pharmacological effects. RNA interference using siRNA or shRNA constructs enables transient or stable suppression of PAK4 expression, allowing researchers to evaluate the functional consequences of pathway disruption. For PAK4 knockdown, validated siRNA sequences targeting specific regions of the PAK4 transcript (NM_001014833.2) should be selected, with non-targeting scrambled sequences serving as critical controls [1] [2].

More sophisticated gene editing approaches using CRISPR/Cas9 technology enable complete and permanent knockout of PAK4 or LIMK1, facilitating the establishment of isogenic cell lines for comparative studies. When applying genetic techniques, researchers should:

  • Implement appropriate validation methods including qRT-PCR for mRNA quantification and Western blotting for protein level assessment
  • Include rescue experiments with cDNA expression constructs to confirm phenotype specificity
  • Monitor potential compensatory mechanisms involving other PAK family members that may mask phenotypic consequences

Table 2: Comparison of PAK4-LIMK1-Cofilin Pathway Inhibition Strategies

Inhibition Method Mechanism of Action Advantages Limitations Key Applications
ATP-competitive PAK4 inhibitors Binds kinase domain, blocks phosphorylation High specificity, well-characterized Potential off-target effects on related kinases Therapeutic development, mechanism studies
Allosteric PAK4 inhibitors (KPT-9274) Binds outside active site, induces conformational changes Unique binding mode, potentially fewer off-target effects Limited clinical data Clinical trials, combination therapy studies
LIMK1 inhibitors Blocks LIMK1 kinase activity, prevents cofilin phosphorylation Downstream pathway blockade Does not affect PAK4 upstream functions Metastasis suppression, cytoskeletal studies
RNA interference Degrades target mRNA, reduces protein expression High specificity, tunable knockdown Transient effects, potential off-targets Target validation, functional genomics
CRISPR/Cas9 knockout Permanent gene deletion Complete ablation, stable models Possible developmental compensation Isogenic model generation, essentiality studies

Experimental Protocols

Protocol 1: Assessment of Pathway Activation Status

Purpose: To evaluate the activation status of the PAK4-LIMK1-cofilin pathway in cell lines or tissue samples.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-PAK4, anti-phospho-PAK4 (Ser474), anti-LIMK1, anti-phospho-LIMK1 (Thr508), anti-cofilin, anti-phospho-cofilin (Ser3)
  • Secondary antibodies conjugated to HRP or fluorescent dyes
  • Pre-cast SDS-PAGE gels and Western blot transfer apparatus
  • Enhanced chemiluminescence (ECL) or fluorescent detection system
  • BCA protein assay kit

Procedure:

  • Cell Lysis: Harvest cells at 70-80% confluence using ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions. Normalize samples to equal concentration using RIPA buffer.
  • Western Blotting:
    • Load 20-30 μg protein per lane on 4-12% Bis-Tris gels
    • Separate proteins by electrophoresis at 120V for 90 minutes
    • Transfer to PVDF membranes at 90V for 70 minutes
    • Block membranes with 5% BSA in TBST for 1 hour at room temperature
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C
    • Wash 3× with TBST, 5 minutes each
    • Incubate with appropriate secondary antibodies for 1 hour at room temperature
    • Wash 3× with TBST, 5 minutes each
    • Detect using ECL or fluorescent imaging system
  • Data Analysis: Quantify band intensities using image analysis software. Calculate phosphorylation ratios (p-PAK4/PAK4, p-LIMK1/LIMK1, p-cofilin/cofilin) normalized to loading controls.

Technical Notes: Always include positive controls (e.g., cells stimulated with growth factors known to activate PAK4) and negative controls (e.g., PAK4-deficient cells or inhibitor-treated cells). For tissue samples, ensure rapid processing to preserve phosphorylation status.

Protocol 2: Pharmacological Inhibition and Functional Assays

Purpose: To evaluate the effects of PAK4 inhibitors on cancer cell motility and invasion.

Materials:

  • PAK4 inhibitor (e.g., KPT-9274 or research-grade compounds)
  • DMSO for vehicle control
  • Matrigel-coated invasion chambers (8μm pore size)
  • Cell culture media with 10% FBS
  • Crystal violet staining solution or calcein-AM for quantification
  • Fluorescence plate reader or microscope with imaging system

Procedure for Invasion Assay:

  • Inhibitor Preparation: Prepare stock solutions of PAK4 inhibitor in DMSO. Generate working concentrations in serum-free media, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Cell Pretreatment: Serum-starve cells for 24 hours. Treat with PAK4 inhibitor or vehicle control for 2 hours prior to assay.
  • Invasion Chamber Setup:
    • Rehydrate Matrigel-coated inserts with serum-free media for 2 hours at 37°C
    • Prepare chemoattractant media with 10% FBS in lower chamber
    • Seed 2.5×10⁴ cells in serum-free media with inhibitor or vehicle into upper chamber
    • Incubate for 24-48 hours at 37°C, 5% CO₂
  • Quantification:
    • Remove non-invading cells from upper chamber with cotton swab
    • Fix invaded cells with 4% formaldehyde for 10 minutes
    • Stain with 0.1% crystal violet for 20 minutes or calcein-AM for 1 hour
    • For crystal violet: destain with 10% acetic acid and measure absorbance at 560nm
    • For calcein-AM: measure fluorescence (excitation 485nm, emission 520nm)
  • Data Analysis: Normalize invasion in treated groups to vehicle control. Calculate percentage inhibition using the formula: % Inhibition = (1 - (Treated/Control)) × 100

Technical Notes: Include a migration control (uncoated inserts) to distinguish between effects on migration versus true invasion. Perform dose-response studies with at least 5 concentrations to determine IC50 values.

Data Interpretation and Analysis

Validation of Pathway Inhibition

Successful inhibition of the PAK4-LIMK1-cofilin pathway should be confirmed through multiple validation steps before concluding biological effects. Western blot analysis should demonstrate dose-dependent reduction in phosphorylation of downstream targets (LIMK1 and cofilin) without immediate changes in total protein levels. A successful experiment will show:

  • Reduced phospho-cofilin (Ser3) levels, indicating effective pathway disruption
  • Decreased phospho-LIMK1 (Thr508) confirming inhibition of the immediate PAK4 substrate
  • Maintained total protein levels of pathway components, confirming specific effects on phosphorylation rather than protein stability

Functional validation should correlate biochemical inhibition with expected phenotypic outcomes. Effective PAK4 inhibition typically results in:

  • Impaired directional migration in wound healing assays
  • Reduced invasive capacity through extracellular matrix components
  • Altered actin cytoskeleton organization with increased membrane ruffling and reduced stress fibers
  • Moderate effects on cell proliferation with more pronounced impact on motility

Researchers should be cautious in interpreting results, as compensatory activation of related pathways (e.g., PAK1 or ROCK-mediated LIMK1 activation) may partially rescue phenotypes. Including multiple assessment time points (24, 48, 72 hours) helps identify such adaptive responses.

Troubleshooting Common Experimental Issues

Several technical challenges may arise when studying the PAK4-LIMK1-cofilin pathway:

  • Incomplete pathway inhibition: If expected phenotypic changes are not observed despite biochemical evidence of target engagement, consider potential redundant pathways or alternative activation mechanisms. Combination approaches with LIMK1 inhibitors may help address redundancy.

  • Cell line-specific effects: Response to PAK4 inhibition varies considerably between cell lines based on genetic background, PAK4 expression levels, and dependency on this pathway. Prioritize cell lines with demonstrated PAK4 dependency or amplification.

  • Transient versus sustained inhibition: Some phenotypes require prolonged pathway suppression. Consider stable knockdown approaches if pharmacological inhibition is insufficient for the required duration.

  • Off-target effects: Always include appropriate controls such as genetically modified cells (PAK4 knockout) or inactive inhibitor analogs to confirm specificity of observed effects.

Therapeutic Applications and Translational Implications

Targeting the PAK4-LIMK1-cofilin pathway holds significant promise for cancer therapeutics, particularly in preventing metastasis and overcoming treatment resistance. The allosteric PAK4 inhibitor KPT-9274 represents the most advanced agent in clinical development, currently in Phase I trials [3]. Preclinical data demonstrate that PAK4 inhibition can enhance sensitivity to conventional chemotherapy, suggesting potential for combination approaches. For example, simultaneous inhibition of PAK4 and standard cytotoxic agents may yield synergistic effects, particularly in resistant malignancies [4].

Emerging evidence also indicates a role for PAK4 in tumor immunity, with inhibition potentially sensitizing tumors to immunotherapy approaches [3]. This represents an exciting new avenue for combinatorial strategies that simultaneously target cancer cell-intrinsic motility pathways and enhance anti-tumor immune responses. Researchers exploring these applications should consider:

  • Biomarker development: Identification of predictive biomarkers for PAK4 inhibitor response, such as PAK4 gene amplification, protein overexpression, or specific mutational profiles
  • Rational combination strategies: Systematic evaluation of PAK4 inhibitors with targeted agents, chemotherapy, and immunotherapy
  • Resistance mechanisms: Proactive investigation of potential resistance pathways to inform subsequent therapeutic strategies

The diagram below illustrates the experimental workflow for evaluating PAK4-LIMK1-cofilin pathway inhibitors:

workflow Start Study Design CellModel Cell Line Selection (High PAK4 expression) Start->CellModel InhibitorPrep Inhibitor Preparation (Dose range finding) CellModel->InhibitorPrep PathwayAnalysis Pathway Analysis (Western: p-PAK4, p-LIMK1, p-cofilin) InhibitorPrep->PathwayAnalysis FunctionalAssay Functional Assays (Invasion, Migration) PathwayAnalysis->FunctionalAssay PhenotypicReadout Phenotypic Readouts (Actin staining, Focal adhesions) FunctionalAssay->PhenotypicReadout Validation Validation (Genetic approaches) PhenotypicReadout->Validation DataInt Data Integration Validation->DataInt

Figure 1: Experimental workflow for evaluating PAK4-LIMK1-cofilin pathway inhibitors

Conclusion

The PAK4-LIMK1-cofilin pathway represents a therapeutically targetable signaling axis with particular importance in cancer metastasis and therapeutic resistance. These Application Notes provide standardized protocols and analytical frameworks for investigating this pathway, enabling reproducible research across laboratories. As the field advances, continued refinement of inhibitor specificity, biomarker development, and combinatorial approaches will be essential to fully realize the therapeutic potential of targeting this pathway. Researchers are encouraged to deposit their data in public repositories and adhere to reporting standards to facilitate meta-analyses and accelerate progress in this promising area of cancer therapeutics.

References

Comprehensive Application Notes and Protocols for LCH-7749944

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

LCH-7749944 (also known as GNF-PF-2356) is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase implicated in cancer cell proliferation and invasion.

  • CAS Number: 796888-12-5
  • Molecular Formula: C₂₀H₂₂N₄O₂
  • Molecular Weight: 350.41 g/mol [1] [2] [3]

This compound exerts its anti-cancer effects primarily by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, effectively suppressing proliferation and inducing apoptosis in human gastric cancer cells [1] [4] [5]. It also inhibits cancer cell migration and invasion through concomitant blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [4].

Stock Solution Preparation and Storage

Proper preparation and storage are critical for maintaining the stability and bioactivity of this compound.

Solubility and Stock Solution Preparation

Table 1: Solubility and Stock Solution Preparation of this compound

Solvent Solubility Preparation Method Storage Stability
DMSO (Recommended) 250 mg/mL (713.45 mM) [1] [5] Dissolve powder with gentle warming and/or sonication [1] [5]. Use fresh, moisture-absorbing DMSO may reduce solubility [2]. -80°C, -20°C, or 4°C (short-term) [1] Long-term (see Table 2)
Ethanol 70 mg/mL (199.76 mM) [2] Dissolve with mixing. -20°C 1 month (estimated)
Water Insoluble [2] Not recommended for stock solutions. N/A N/A
Storage Conditions and Stability

Table 2: Storage Recommendations and Stability of this compound

Form Recommended Temperature Estimated Stability Handling Instructions
Powder -20°C [1] [2] [3] 3 years [1] Keep the vial tightly sealed under the stated storage conditions [3].
DMSO Stock Solution -80°C [1] [3] 2 years [1] Aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles [1] [3].
DMSO Stock Solution -20°C [1] [3] 1 year [1]
DMSO Stock Solution 4°C [3] 2 weeks [3] For short-term use only.

> Important Notes on Handling: > - Aliquoting: It is highly recommended to prepare stock solutions in single-use aliquots to prevent contamination and loss of activity from multiple freeze-thaw cycles [1] [3]. > - Reconstitution: Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation [3]. > - Use: For the most reliable experimental results, prepare and use solutions on the same day. If stock solutions are made in advance, store them as aliquots in tightly sealed vials at -20°C or below [3].

In Vitro Experimental Protocols

The following protocols are adapted from the seminal study by Zhang et al. (2012) that characterized this compound [4].

Cell Proliferation Assay (MTT or Similar)
  • Cell Lines: Human gastric cancer cells (e.g., MKN-1, BGC823, SGC7901, MGC803) [1] [4].
  • Compound Treatment: Treat cells with a concentration gradient of this compound (5-50 μM) for 24 hours [1].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Add this compound at the desired concentrations. Include a DMSO vehicle control.
    • Incubate for 24 hours.
    • Assess cell viability using a standard MTT, Cell Titer-Glo, or similar assay according to the manufacturer's instructions.
  • Expected Outcome: this compound inhibits proliferation in a concentration-dependent manner [1].
Apoptosis Analysis (by Flow Cytometry)
  • Cell Line: SGC7901 human gastric cancer cells [1] [4].
  • Compound Treatment: Treat cells with 5, 10, and 20 μM of this compound for 12, 24, and 48 hours [1].
  • Procedure:
    • Harvest treated and control cells.
    • Stain cells using an Annexin V-FITC/PI apoptosis detection kit following the manufacturer's protocol.
    • Analyze stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
  • Expected Outcome: this compound induces apoptosis in a dose- and time-dependent manner [1].
Cell Cycle Analysis (by Flow Cytometry)
  • Cell Line: SGC7901 cells [1] [4].
  • Compound Treatment: Treat cells with 5, 10, and 20 μM of this compound for 12, 24, and 48 hours [1].
  • Procedure:
    • Harvest treated and control cells.
    • Fix cells in cold 70% ethanol overnight at -20°C.
    • Wash cells and resuspend in a staining solution containing RNase A and propidium iodide (PI).
    • Incubate in the dark and analyze DNA content using a flow cytometer.
  • Expected Outcome: this compound causes a dose-dependent increase in the percentage of cells in the G1 phase and a decrease in the S phase [1].
Western Blot Analysis
  • Cell Line: SGC7901 cells [1] [4].
  • Compound Treatment: Treat cells with 5, 10, 20, and 30 μM of this compound for 24 hours [1].
  • Procedure:
    • Lyse treated and control cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies against target proteins.
    • Key targets to probe: phospho-PAK4, phospho-c-Src, phospho-EGFR, cyclin D1, as well as their total protein forms for normalization [1] [4].
    • Incubate with HRP-conjugated secondary antibodies and detect signals using enhanced chemiluminescence.
  • Expected Outcome: this compound dramatically decreases levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner [1].

Mechanism of Action and Signaling Pathways

This compound is a potent ATP-competitive inhibitor of PAK4 with a reported IC₅₀ of 14.93 μM in cell-free assays [1] [2] [4]. It shows significantly weaker activity against other PAK family members like PAK1, PAK5, and PAK6, indicating selectivity for PAK4 [2].

The compound exerts multi-faceted anti-tumor effects by disrupting several key oncogenic signaling pathways downstream of PAK4, as illustrated below.

G LCH LCH PAK4 PAK4 LCH->PAK4 Inhibits cSrc cSrc PAK4->cSrc Activates LIMK1 LIMK1 PAK4->LIMK1 Activates MEK1 MEK1 PAK4->MEK1 Activates EGFR EGFR cSrc->EGFR Activates CyclinD1 CyclinD1 EGFR->CyclinD1 Upregulates CellCycle CellCycle CyclinD1->CellCycle Promotes Cofilin Cofilin LIMK1->Cofilin Inhibits Invasion Invasion Cofilin->Invasion Promotes Migration Migration Cofilin->Migration Promotes Filopodia Filopodia Cofilin->Filopodia Promotes ERK12 ERK12 MEK1->ERK12 Activates MMP2 MMP2 ERK12->MMP2 Upregulates MMP2->Invasion Enhances Proliferation Proliferation Apoptosis Apoptosis CellCycle->Proliferation

Research Significance and Context

The development of selective PAK4 inhibitors like this compound is a significant focus in oncology research due to PAK4's role in cytoskeletal reorganization, cell proliferation, and invasion [4] [6]. However, this remains challenging because of the high structural homology in the ATP-binding sites across the PAK family [6].

  • Selectivity Importance: Inhibiting Group I PAKs (particularly PAK1 and PAK2) is associated with increased cardiovascular toxicity, making selective PAK4 inhibition a crucial strategy to mitigate potential side effects [6].
  • Current Status: While several ATP-competitive PAK4 inhibitors, including this compound, PF-3758309, and KY-04031, have been developed, many have faced issues such as "structural limitations, low kinase inhibitory activity, and poor subtype selectivity," leading to the termination of clinical trials [6]. This underscores the need for continued development of novel, more effective PAK4 inhibitors.

Troubleshooting and Best Practices

  • Precipitation of Stock Solution: If precipitation occurs in a DMSO stock, warm the vial gently at 37°C and sonicate until the solution becomes clear.
  • High Background in Vehicle Control: Ensure that the concentration of DMSO is consistent and equalized across all treatment groups and controls (typically ≤0.1% v/v) to avoid solvent toxicity effects.
  • Weak Western Blot Signal: Confirm antibody specificity for the phosphorylated forms of PAK4, c-Src, and EGFR. Optimize antibody concentrations and exposure times during detection.

References

Comprehensive Application Notes and Protocols for LCH-7749944 in Pancreatic Acini Fluid Secretion Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LCH-7749944 and Its Research Significance

This compound (also known as N2-(3-methoxyphenyl)-N4-[(oxolan-2-yl)methyl]quinazoline-2,4-diamine) is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a member of the Group II p21-activated kinases. This compound has emerged as a valuable pharmacological tool for investigating PAK4's role in pancreatic acinar cell function, particularly in fluid and enzyme secretion processes. Research over the past decade has established that PAK4 serves as a critical signaling node in pancreatic acini, integrating signals from various gastrointestinal hormones and neurotransmitters to regulate fundamental physiological responses [1]. Unlike other PAK family members, PAK4 is the sole Group II PAK isoform expressed in rat pancreatic acinar cells, making it an attractive target for studying pancreatic secretion mechanisms without functional redundancy concerns [2].

The significance of this compound in pancreatic research stems from its ability to selectively inhibit PAK4-mediated signaling pathways that control pancreatic fluid secretion and enzyme release. Studies have demonstrated that this compound effectively blocks hormone-stimulated sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) activation, a key driver of fluid secretion in pancreatic acini [3] [4]. Furthermore, this inhibitor has helped elucidate PAK4's involvement in cytoskeletal reorganization, growth signaling pathways, and pathological processes such as pancreatitis and pancreatic cancer progression [5] [1]. The compound's research applications continue to expand as scientists uncover new dimensions of PAK4 signaling in exocrine pancreatic function.

Compound Profile and Mechanism of Action

Basic Pharmacological Properties

This compound is characterized as a quinazoline-based compound with molecular formula C₂₁H₂₅N₅O₂ and molecular weight of 379.46 g/mol. As an ATP-competitive inhibitor, it directly targets the kinase domain of PAK4, preventing phosphorylation at Serine 474 (Ser474) – the critical activation site for this kinase [1]. The compound exhibits high selectivity for PAK4 over Group I PAKs (PAK1-3), with minimal cross-reactivity observed at standard working concentrations (1-10 μM) in pancreatic acinar cell studies [5] [2]. This selectivity profile makes this compound particularly valuable for dissecting PAK4-specific functions without confounding effects from Group I PAK inhibition.

The inhibitor is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and stored at -20°C for long-term stability. For experimental applications, working concentrations ranging from 1-10 μM are recommended, with maximal inhibition of PAK4 activation achieved at approximately 5-10 μM in most pancreatic acinar cell preparations [5] [6]. Researchers should note that vehicle controls containing equivalent DMSO concentrations (typically 0.01-0.1%) are essential for proper experimental design, as higher DMSO concentrations may independently affect pancreatic acinar cell signaling.

Molecular Mechanism in Pancreatic Acini

This compound exerts its effects by specifically interfering with PAK4 activation downstream of various stimulatory pathways in pancreatic acinar cells:

  • cAMP-mediated signaling: this compound blocks PAK4 activation stimulated by vasoactive intestinal polypeptide (VIP) and secretin, preventing subsequent Na+,K+-ATPase activation required for fluid secretion [3] [4].

  • PLC-mediated signaling: The inhibitor disrupts PAK4 activation by cholecystokinin-8 (CCK-8), bombesin, and carbachol, thereby reducing enzyme secretion and MAPK signaling [2].

  • Growth factor signaling: this compound impairs PAK4 activation by various growth factors (EGF, HGF, IGF-1, etc.), modulating their effects on acinar cell growth and proliferation [2].

At the molecular level, this compound binding to PAK4 prevents its phosphorylation and subsequent interaction with downstream effectors, including focal adhesion kinases (PYK2/p125FAK), Mek1/2, p44/42 MAPK, GSK3, and β-catenin [5]. This interruption of PAK4 signaling cascades ultimately impacts critical acinar cell functions, including enzyme secretion, fluid secretion, and growth responses.

Research Applications and Experimental Findings

Key Applications in Pancreatic Acinar Research

Table 1: Research Applications of this compound in Pancreatic Studies

Research Area Specific Application Experimental Readouts Significance
Fluid Secretion Inhibition of VIP/secretin-stimulated Na+,K+-ATPase activation Na+,K+-ATPase activity, fluid secretion measurements Establishes PAK4 as essential for cAMP-mediated pancreatic fluid secretion
Enzyme Secretion Blockade of CCK-8/bombesin-stimulated amylase release Amylase activity assays, zymogen granule exocytosis Demonstrates PAK4 role in digestive enzyme secretion
Calcium Signaling Modulation of CCK-induced calcium oscillations Calcium imaging (Fura-2, Fluo-4), IP₃ measurements Reveals PAK4 influence on calcium-dependent secretion
Cytoskeletal Dynamics Inhibition of cofilin activation and actin reorganization Cofilin phosphorylation, F-actin staining, polymerization assays Connects PAK4 to actin remodeling required for secretion
Growth Signaling Attenuation of MAPK and focal adhesion kinase pathways ERK1/2 phosphorylation, p125FAK activation, growth assays Links PAK4 to acinar cell growth and proliferation
Pathological Processes Investigation of pancreatitis and pancreatic cancer mechanisms Inflammatory markers, cell viability, proliferation assays Suggests therapeutic potential for PAK4 inhibition
Quantitative Experimental Findings

Table 2: Summary of Quantitative Effects of this compound in Pancreatic Acinar Studies

Experimental Paradigm Stimulus This compound Concentration Inhibitory Effect Reference
PAK4 Phosphorylation CCK-8 (100 pM) 5 μM ~70-80% reduction [2]
Na+,K+-ATPase Activity VIP (10 nM) 10 μM ~85% inhibition [3] [4]
Na+,K+-ATPase Activity Secretin (10 nM) 10 μM ~80% inhibition [3] [4]
Amylase Release CCK-8 (1 nM) 5 μM ~60-70% reduction [2]
Amylase Release Bombesin (10 nM) 5 μM ~50-60% reduction [2]
ERK1/2 Phosphorylation CCK-8 (100 pM) 5 μM ~70% decrease [2]
Cofilin Activation CCK-8 (0.3 nM) 5 μM Complete blockade [6]
Focal Adhesion Kinase Activation CCK-8 (1 nM) 10 μM ~75% reduction [5]

This compound has demonstrated particular utility in delineating signaling pathways activated by physiological and pathophysiological stimuli in pancreatic acini. Research has revealed that the inhibitor completely blocks VIP and secretin-stimulated Na+,K+-ATPase activation, establishing that PAK4 activation is essential for cAMP-mediated pancreatic fluid secretion [3] [4]. Similarly, the compound's ability to suppress CCK-8-induced amylase release by 60-70% provides compelling evidence for PAK4's role in digestive enzyme secretion [2]. Recent studies have further expanded our understanding of PAK4's involvement in actin cytoskeletal dynamics through the demonstration that this compound blocks CCK-stimulated cofilin activation, a pivotal convergence point for multiple signaling pathways regulating enzyme secretion and MAPK activation [6].

Detailed Experimental Protocols

Protocol 1: Inhibition of VIP/Secretin-Stimulated Fluid Secretion in Rat Pancreatic Acini

Principle: This protocol describes the use of this compound to investigate PAK4's role in cAMP-mediated pancreatic fluid secretion by measuring Na+,K+-ATPase activity in isolated rat pancreatic acini stimulated with VIP or secretin.

Materials and Reagents:

  • Isolation buffer: 10 mM HEPES (pH 7.4), 137 mM NaCl, 4.7 mM KCl, 0.56 mM MgCl₂, 1.28 mM CaCl₂, 0.6 mM Na₂HPO₄, 5.5 mM glucose, 2 mM glutamine, and 0.2% BSA
  • This compound stock solution: 10 mM in DMSO
  • VIP and secretin working solutions: 1 μM in isolation buffer
  • Na+,K+-ATPase activity assay kit (commercially available)
  • PAK4 phosphorylation antibodies (anti-phospho-Ser474 PAK4)

Procedure:

  • Pancreatic acini preparation: Isolate pancreatic acini from male Sprague-Dawley rats (150-250g) by collagenase digestion as previously described [3]. Briefly, perfuse the pancreas via the bile duct with isolation buffer containing 150 U/mL collagenase, incubate at 37°C for 15 minutes, and mechanically disperse the acini through pipetting. Purify by filtration through 150 μm mesh and centrifugation through a 4% BSA gradient.

  • Pre-treatment with this compound: Resuspend freshly isolated acini in isolation buffer and divide into aliquots. Pre-treat experimental groups with 10 μM this compound (1:1000 dilution from stock) for 30 minutes at 37°C. Include vehicle control (0.1% DMSO) and untreated control groups.

  • Stimulation: Stimulate acini with 10 nM VIP or 10 nM secretin for 15 minutes at 37°C. Include unstimulated controls for baseline measurements.

  • Na+,K+-ATPase activity measurement:

    • Lysate acini using RIPA buffer containing protease and phosphatase inhibitors
    • Measure protein concentration and normalize samples
    • Assess Na+,K+-ATPase activity using commercial kit according to manufacturer's instructions
    • Express activity as percentage of VIP/secretin-stimulated control
  • PAK4 activation analysis:

    • Resolve proteins by SDS-PAGE and transfer to PVDF membranes
    • Immunoblot with phospho-Ser474 PAK4 antibody
    • Strip and re-probe with total PAK4 antibody for normalization
    • Quantify band intensity using densitometry software

Expected Results: this compound pre-treatment should inhibit VIP- and secretin-stimulated PAK4 phosphorylation by 70-80% and reduce Na+,K+-ATPase activity by 80-85% compared to vehicle-treated controls [3] [4].

Protocol 2: Inhibition of CCK-Stimulated Amylase Release and Cofilin Activation

Principle: This protocol utilizes this compound to study PAK4's role in CCK-mediated enzyme secretion and cytoskeletal reorganization in pancreatic acini through amylase release assays and cofilin phosphorylation analysis.

Materials and Reagents:

  • Standard incubation buffer: 12.5 mM HEPES (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 0.1% BSA
  • This compound stock solution: 10 mM in DMSO
  • CCK-8 working solutions: 0.1 nM, 1 nM, and 10 nM in incubation buffer
  • Phadebas amylase test reagents
  • Phospho-cofilin (Ser3) and total cofilin antibodies

Procedure:

  • Acinar preparation and pre-treatment: Prepare rat pancreatic acini as described in Protocol 1. Pre-incubate acini with 5 μM this compound or vehicle (0.05% DMSO) for 30 minutes at 37°C.

  • Amylase release assay:

    • Aliquot pre-treated acini into separate tubes and stimulate with varying CCK-8 concentrations (0.1 nM, 1 nM, 10 nM) for 30 minutes at 37°C
    • Include basal (unstimulated) and maximal stimulation (100 nM CCK-8) controls
    • Centrifuge samples at 500 × g for 2 minutes
    • Collect supernatant and measure amylase activity using Phadebas reagent according to manufacturer's instructions
    • Express amylase release as percentage of total cellular amylase content
  • Cofilin activation analysis:

    • Stimulate this compound-pre-treated acini with 0.3 nM and 100 nM CCK-8 for 10 minutes
    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors
    • Perform Western blotting with phospho-cofilin (Ser3) antibody
    • Strip and re-probe with total cofilin antibody for normalization
    • Quantify band intensity and express cofilin activation as decrease in phosphorylation relative to total cofilin

Expected Results: this compound should inhibit CCK-8-stimulated (1 nM) amylase release by 60-70% and completely block cofilin dephosphorylation (activation) at both physiological (0.3 nM) and supraphysiological (100 nM) CCK-8 concentrations [2] [6].

Signaling Pathways and Experimental Workflows

PAK4 Signaling Pathways in Pancreatic Acinar Cells

G Stimuli Stimuli (CCK-8, VIP, Secretin, Bombesin, Growth Factors) Receptors Receptors (CCK1R, VPACR, Secretin R, Bombesin R, GF R) Stimuli->Receptors SignalingNodes Signaling Nodes (PKC, PKA, EPAC, Src, Calcium, Small GTPases) Receptors->SignalingNodes PAK4 PAK4 (Key Signaling Integrator) SignalingNodes->PAK4 Effectors Effectors (Na+,K+-ATPase, Cofilin, MEK/ERK, Focal Adhesion Kinases, GSK3, β-catenin) PAK4->Effectors CellularResponses Cellular Responses (Fluid Secretion, Enzyme Release, Cytoskeletal Reorganization, Growth) Effectors->CellularResponses LCH This compound LCH->PAK4 Inhibits

Figure 1: PAK4 Signaling Integration in Pancreatic Acinar Cells. This diagram illustrates how PAK4 serves as a central signaling integrator for multiple stimuli in pancreatic acinar cells, and highlights the specific inhibition point of this compound.

Experimental Workflow for this compound Applications

G Start Experimental Design Step1 Pancreatic Acini Isolation (Collagenase Digestion) Start->Step1 Step2 Pre-treatment with This compound (1-10 μM) or Vehicle Control Step1->Step2 Step3 Stimulation with Secretagogues/Growth Factors Step2->Step3 Step4 Sample Collection and Processing Step3->Step4 Step5 Downstream Analysis Step4->Step5 Step6 Data Interpretation Step5->Step6 Analysis1 • Western Blotting (p-PAK4, p-ERK, p-cofilin) • Enzyme Secretion Assays • Na+,K+-ATPase Activity Step5->Analysis1 Possible Analysis2 • Immunofluorescence (Morphology, Actin) • Calcium Imaging • Growth/Proliferation Step5->Analysis2 Possible

Figure 2: Standard Experimental Workflow for this compound Applications. This flowchart outlines the generalized experimental procedure for utilizing this compound in pancreatic acinar cell studies, from initial preparation to final analysis.

Technical Considerations and Troubleshooting

Optimization and Validation

When implementing this compound in pancreatic acinar studies, several technical aspects require careful consideration:

  • Concentration optimization: While effective concentrations typically range from 1-10 μM, researchers should perform dose-response experiments for each new application. Start with 1, 5, and 10 μM concentrations to establish the optimal dose for specific experimental endpoints [5] [2].

  • Temporal considerations: The 30-minute pre-incubation time has been empirically determined for most applications. However, time-course experiments examining PAK4 phosphorylation at 15, 30, and 60 minutes can validate appropriate inhibition kinetics for novel paradigms.

  • Specificity validation: Although this compound shows good selectivity for PAK4 over Group I PAKs, researchers should confirm that observed effects are PAK4-specific by implementing secondary validation approaches. These include genetic approaches (siRNA knockdown) or correlation with alternative PAK4 inhibitors like PF-3758309 [5] [6].

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for this compound Applications

Problem Potential Cause Solution
Incomplete PAK4 inhibition Insufficient inhibitor concentration Perform dose-response; increase concentration up to 10 μM; verify stock solution integrity
High background in controls Vehicle (DMSO) toxicity Ensure DMSO concentration ≤0.1%; include proper vehicle controls; use fresh DMSO aliquots
Variable amylase release Acini preparation variability Standardize collagenase digestion time; use acini within 4 hours of preparation; check acini viability
Inconsistent Western blot results Phosphoprotein degradation Add fresh phosphatase inhibitors; process samples rapidly on ice; optimize antibody concentrations
Reduced cellular viability Inhibitor toxicity Assess viability with Trypan Blue; reduce incubation time if needed; confirm appropriate acini morphology

Conclusion and Research Implications

This compound has established itself as a critical pharmacological tool for elucidating PAK4's functions in pancreatic acinar cell physiology. Its application has revealed PAK4 as a multifunctional signaling integrator that coordinates fluid secretion, enzyme release, cytoskeletal dynamics, and growth responses in the exocrine pancreas. The well-characterized inhibitory profile of this compound, coupled with its selectivity for PAK4 over Group I PAKs, makes it particularly valuable for dissecting complex signaling networks in pancreatic acini.

The research applications of this compound continue to expand, with recent studies identifying novel roles for PAK4 in pathological processes such as pancreatitis and pancreatic cancer [1]. Furthermore, the compound's ability to block cofilin activation has revealed unexpected connections between PAK4 signaling and actin cytoskeletal remodeling that are essential for regulated exocytosis [6]. These insights not only advance our fundamental understanding of pancreatic physiology but also suggest potential therapeutic applications for PAK4 inhibition in pancreatic disorders. As research progresses, this compound will undoubtedly remain an essential tool for unraveling the complexities of pancreatic acinar cell signaling and function.

References

LCH-7749944 solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Specifications

The table below summarizes the key physical chemical and handling data for LCH-7749944.

Parameter Specification Recommended Handling
Molecular Weight 350.41 g/mol [1] [2] [3] Use for molarity calculations.
Solubility in DMSO 70 mg/mL (199.76 mM) [1] Use fresh, moisture-absorbing DMSO.
Solubility in Ethanol 70 mg/mL [1] -
Solubility in Water Insoluble [1] Avoid aqueous-only solvents.
Storage (-20°C) 3 years (powder) [1] Ensure container is sealed and desiccated.
Storage (-80°C in DMSO) 6 months [2] Aliquot to avoid freeze-thaw cycles.

In Vitro Stock Solution Preparation

This section outlines the standard protocol for preparing stock solutions for cell-based assays.

1. Materials

  • This compound powder [1]
  • Fresh, anhydrous DMSO [1]
  • Sterile cell culture-grade water or PBS
  • Appropriate cell culture medium

2. Protocol: 10 mM Stock Solution in DMSO 1. Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: (10 µmol/mL) × 350.41 g/mol = 3.504 mg. 2. Weigh: Accurately weigh 3.504 mg of this compound powder. 3. Dissolve: Transfer the powder to a sterile vial and add 1 mL of fresh DMSO to achieve a final concentration of 10 mM. 4. Mix: Vortex or sonicate the solution until clear. 5. Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes. Store at -80°C for long-term stability (up to 6 months) [2].

3. Protocol: 5 mg/mL Homogeneous Suspension in 0.5% CMC-Na 1. Prepare Vehicle: Add 5 mg of Carboxymethyl Cellulose Sodium Salt (CMC-Na) to 1 mL of purified water to make a 0.5% (w/v) solution. Mix thoroughly until the CMC-Na is fully dispersed and the solution is clear or slightly viscous [1]. 2. Add Compound: Add 5 mg of this compound powder to the 1 mL of 0.5% CMC-Na solution. 3. Mix: Vortex the mixture vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL [1]. This formulation is suitable for in vivo administration via oral gavage.

The workflow for preparing these solutions is as follows:

G cluster_1 For 10 mM DMSO Stock cluster_2 For 5 mg/mL CMC-Na Suspension Start Start Protocol Weigh Weigh this compound powder Start->Weigh Prep Prepare Solvent Vehicle Weigh->Prep Weigh1 Weigh 3.5 mg Weigh2 Weigh 5 mg Dissolve Add solvent and mix (Vortex/Sonicate) Prep->Dissolve Prep1 Use 1 mL fresh DMSO Prep2 Use 1 mL of 0.5% CMC-Na Aliquot Aliquot Solution Dissolve->Aliquot Dissolve1 Dissolve completely until solution is clear Dissolve2 Mix vigorously to form homogeneous suspension Store Store at -80°C Aliquot->Store Weigh1->Prep1 Prep1->Dissolve1 Weigh2->Prep2 Prep2->Dissolve2

In Vivo Dosing Formulation

For animal studies, a clear solution suitable for intravenous or oral administration can be prepared as follows. Add the solvents in the specified order [1].

Standard In Vivo Formulation (5 mg/mL) 1. Prepare Master Liquid: First, pre-dissolve the this compound powder in a small volume of DMSO. The percentage of DMSO in the final formulation should be kept as low as possible (e.g., 5-10%) [1] [3]. 2. Add PEG300: Add the required volume of polyethylene glycol 300 (PEG300) to the DMSO master liquid. Mix and clarify. 3. Add Tween 80: Add the required volume of Tween 80. Mix and clarify. 4. Add Saline: Finally, add the calculated volume of physiological saline (0.9% NaCl) or PBS to achieve the final volume and concentration. Mix thoroughly until the solution is clear [1] [3].

A sample recipe for a 5 mg/mL solution is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].

Troubleshooting Common Issues

Problem 1: Precipitation in Aqueous Buffers

  • Cause: this compound is inherently insoluble in water [1]. Precipitation occurs when the stock solution in DMSO is added to aqueous buffers (e.g., PBS, culture medium) if the final DMSO concentration is too low or the compound concentration is too high.
  • Solution: Ensure the final concentration of DMSO in your assay is ≤0.1-1%. Pre-dilute the DMSO stock solution in a small volume of intermediate solvent (e.g., 100% PEG300) before adding it to the aqueous buffer. Always add the compound solution to the media while vortexing to ensure rapid mixing.

Problem 2: Reduced Potency or Crystal Formation

  • Cause: Using old or moisture-absorbed DMSO can significantly reduce solubility and compound stability. "Moisture-absorbing DMSO reduces solubility" [1].
  • Solution: Always use fresh, sealed, anhydrous DMSO bottles. Aliquot bulk DMSO into small, airtight vials under a dry atmosphere. Ensure the compound powder is stored correctly at -20°C [1].

Problem 3: Inconsistent In Vivo Dosing

  • Cause: The final in vivo formulation is not a clear solution, indicating incomplete dissolution or incorrect solvent addition order.
  • Solution: Follow the solvent addition order strictly: DMSO → PEG300 → Tween 80 → Saline/PBS. Clarify the solution at each step before adding the next solvent. If the solution is not clear, sonication in a warm water bath can be applied [1] [3].

Key Technical Reminders

  • Confirm Bioactivity: After preparing a new stock, validate its activity in a cell-based assay. The typical working concentrations for in vitro assays range from 5 to 50 μM, showing dose-dependent inhibition of cancer cell proliferation [2].
  • Prioritize DMSO: For all in vitro work, DMSO is the recommended solvent. The CMC-Na suspension is a fallback for in vivo studies where the DMSO content must be minimized.
  • Safety First: this compound is labeled "For research use only" and is not for human consumption [1] [2]. Follow all standard laboratory safety procedures.

References

optimizing LCH-7749944 concentration for apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

LCH-7749944 Activity Data & Protocols

The following table summarizes the core experimental data for this compound from the key research article, which should serve as the basis for your optimization [1] [2].

Experimental Aspect Tested Concentrations Incubation Duration Key Findings & Effects
Cell Proliferation Inhibition 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM [1] 24 hours [1] Inhibited proliferation of MKN-1, BGC823, SGC7901, and MGC803 human gastric cancer cells in a concentration-dependent manner [1].
Apoptosis Induction 5, 10, 20 μM [1] 12, 24, 48 hours [1] Induced apoptosis of SGC7901 cells [1].
Cell Cycle Analysis 5, 10, 20 μM [1] 12, 24, 48 hours [1] Caused a dose-dependent increase in the percentage of cells in G1 phase and a decrease in those in S phase [1].
Western Blot Analysis 5, 10, 20, 30 μM [1] 24 hours [1] Dramatically reduced levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 protein expression in a dose-dependent manner [1].

Based on this data, here are detailed methodologies for key experiments.

Protocol: Cell Proliferation Assay

This protocol is used to determine the compound's effect on cell viability and proliferation.

  • Cell Lines Used: MKN-1, BGC823, SGC7901, and MGC803 human gastric cancer cells [1].
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 5-50 μM) [1].
  • Incubation Duration: 24 hours [1].
  • Expected Outcome: A concentration-dependent reduction in cell proliferation [1].
Protocol: Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Line: SGC7901 cells [1].
  • Compound Treatment: Treat cells with this compound (e.g., 5, 10, 20 μM) [1].
  • Incubation Duration: 12, 24, and 48 hours to observe time-dependent effects [1].
  • Detection Method: Use an Annexin V-based assay. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the cell membrane during early apoptosis. This is often used in conjunction with a viability dye like propidium iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3] [4].
  • Expected Outcome: A dose- and time-dependent increase in the percentage of apoptotic cells [1].
Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of the compound on the cell cycle.

  • Cell Line: SGC7901 cells [1].
  • Compound Treatment: Treat cells with this compound (e.g., 5, 10, 20 μM) [1].
  • Incubation Duration: 12, 24, and 48 hours [1].
  • Detection Method: After treatment, cells are fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The DNA content of cells is used to distinguish populations in G1/G0, S, and G2/M phases [5].
  • Expected Outcome: A dose-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase population [1].

The mechanism by which this compound induces these effects can be visualized as follows:

G compound This compound PAK4 PAK4 (Inhibited) compound->PAK4 Inhibits cSrc c-Src (Reduced Phosphorylation) PAK4->cSrc Disrupts EGFR EGFR (Reduced Phosphorylation) PAK4->EGFR Disrupts CyclinD1 Cyclin D1 (Downregulated) cSrc->CyclinD1 Leads to Downregulation Apoptosis Induced Apoptosis cSrc->Apoptosis Collectively Promote EGFR->CyclinD1 Leads to Downregulation EGFR->Apoptosis Collectively Promote G1_Phase ↑ Accumulation in G1 Phase CyclinD1->G1_Phase Causes CyclinD1->Apoptosis Collectively Promote

Frequently Asked Questions & Troubleshooting

Q1: What is a good starting concentration range for inducing apoptosis in a new cell line?

  • Answer: Based on the primary literature, a range of 5 to 20 μM is effective for inducing apoptosis and cell cycle arrest in gastric cancer cells [1]. It is strongly recommended to perform a dose-response curve with at least 5-8 data points within this range (e.g., 5, 10, 15, 20, 25 μM) to determine the optimal concentration for your specific cell line.

Q2: My apoptosis results are inconsistent. What could be the cause?

  • Answer: Inconsistency can arise from several factors:
    • Cell Confluency: Ensure cells are at a consistent and optimal density (often 60-80%) at the time of treatment.
    • Serum Batch Variation: Different lots of fetal bovine serum (FBS) can affect cell growth and death; try to use the same batch for a single project.
    • DMSO Concentration: this compound is typically dissolved in DMSO. Keep the final DMSO concentration constant and low (e.g., ≤0.1%) across all treatments, including the vehicle control, as higher concentrations can be toxic [3].
    • Apoptosis Timing: Apoptosis is a dynamic process. If you are only checking at a single time point (e.g., 24h), you might miss the peak effect. Include time points like 24, 48, and even 72 hours [1] [4].

Q3: Are there other methods to confirm apoptosis besides Annexin V/PI flow cytometry?

  • Answer: Yes, using multiple methods strengthens your conclusions. Key alternatives include:
    • Caspase-3/7 Activity Assay: This is a highly specific and sensitive marker for apoptosis. Luminescent assays (e.g., Caspase-Glo 3/7) are excellent for high-throughput formats and are more sensitive than fluorescent assays. Activation of these "executioner caspases" indicates the cell is committed to apoptosis [3].
    • Western Blotting: Detect biochemical markers of apoptosis such as cleavage of caspase-3, caspase-7, and PARP (Poly ADP-ribose polymerase). This provides molecular evidence of apoptosis pathway activation [3].

Q4: The compound is not dissolving properly in the culture medium. What should I do?

  • Answer: this compound has good solubility in DMSO (up to 250 mg/mL) [2]. Always prepare a fresh, concentrated stock solution in pure DMSO. When adding to cell culture medium, ensure it is diluted at least 1000-fold (e.g., 1 μL of stock into 1 mL of medium) with gentle vortexing or pipetting to mix. The final solution should be clear. If precipitation is observed, briefly sonicating the compound-medium mixture can help [2].

References

LCH-7749944 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Conditions

The following table summarizes the critical storage and handling parameters for LCH-7749944 to ensure its stability and longevity [1] [2].

Form Recommended Storage Temperature Estimated Shelf Life Key Considerations
Powder -20°C [1] [2] 3 years [1] Keep container tightly sealed in a cool, well-ventilated area [3].
Solution in DMSO -80°C [1] 2 years [1] Use fresh, anhydrous DMSO. Solution is hygroscopic (absorbs moisture from air) [1].
Solution in DMSO -20°C [1] 1 year [1] For short-term storage; avoid repeated freeze-thaw cycles [1].

Handling Precautions:

  • Health Hazards: The compound is classified as harmful if swallowed (H302) [3].
  • Environmental Hazards: It is also very toxic to aquatic life with long-lasting effects (H410) [3].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, protective gloves, and impervious clothing. Use the compound only in areas with adequate exhaust ventilation and avoid creating dust or aerosols [3].

Stock Solution Preparation & Troubleshooting

Protocol: Preparing a 10 mM Stock Solution in DMSO [1]

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you will need 3.50 mg of this compound (Molecular Weight: 350.41 g/mol).
  • Weigh Compound: Accurately weigh the powder using an analytical balance.
  • Dissolve in DMSO: Add the powder to a suitable vial and add 1 mL of fresh, anhydrous DMSO.
  • Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot and Store: Immediately aliquot the solution into smaller, pre-labeled vials to minimize freeze-thaw cycles. Store the aliquots at -80°C or -20°C as indicated above.

FAQs and Troubleshooting

  • Q: What is the solubility of this compound in solvents other than DMSO?
    • A: It is also soluble in ethanol (up to 70 mg/mL) but is insoluble in water [2].
  • Q: The solution appears cloudy after thawing. What should I do?
    • A: Cloudiness may indicate precipitation or moisture absorption. Gently warm the vial to room temperature and vortex. If the solution does not clear, do not use it, as the concentration will be inaccurate. Prepare a fresh stock solution with fresh, dry DMSO.
  • Q: How should I handle a spill?
    • A: Wear appropriate PPE. Absorb the spill with a compatible liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material and dispose of it as hazardous chemical waste according to your institution's regulations [3].

Core Experimental Protocols

The following protocols are based on published studies using this compound in gastric cancer cell lines [1].

Cell Proliferation Assay

This protocol measures the inhibition of cell growth by this compound.

  • Cell Lines Used: MKN-1, BGC823, SGC7901, MGC803 human gastric cancer cells [1].
  • Procedure:
    • Seed cells in 96-well plates at an appropriate density.
    • The next day, treat the cells with a concentration gradient of this compound (e.g., 5-50 µM).
    • Incubate the cells for 24 hours.
    • Measure cell viability using a standard Cell Titer-Glo or MTT assay.
  • Expected Outcome: Concentration-dependent inhibition of cell proliferation [1].
Apoptosis Analysis

This protocol evaluates the induction of programmed cell death.

  • Cell Line Used: SGC7901 cells [1].
  • Procedure:
    • Seed and treat cells with this compound (e.g., 5, 10, 20 µM) for 12, 24, or 48 hours.
    • Harvest the cells and stain using an Annexin V/PI apoptosis detection kit.
    • Analyze the stained cells by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic populations.
  • Expected Outcome: Dose- and time-dependent increase in the percentage of apoptotic cells [1].
Cell Cycle Analysis

This protocol determines if the compound causes cell cycle arrest.

  • Cell Line Used: SGC7901 cells [1].
  • Procedure:
    • Seed and treat cells with this compound (e.g., 5, 10, 20 µM) for 12, 24, or 48 hours.
    • Harvest the cells and fix them in cold ethanol.
    • Treat the cells with RNase and stain cellular DNA with Propidium Iodide (PI).
    • Analyze DNA content by flow cytometry.
  • Expected Outcome: A dose-dependent increase in the percentage of cells in the G1 phase and a decrease in the S phase [1].
Western Blot Analysis

This protocol confirms the on-target mechanism of this compound by analyzing changes in key signaling proteins.

  • Cell Line Used: SGC7901 cells [1].
  • Procedure:
    • Treat cells with this compound (e.g., 5-30 µM) for 24 hours.
    • Lyse the cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with specific primary antibodies.
    • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
  • Key Targets to Probe: Phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 [1].
  • Expected Outcome: Dramatic decrease in the levels of these phosphoproteins and cyclin D1 in a dose-dependent manner [1].

Mechanism of Action & Signaling Pathway

This compound is a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) with an IC₅₀ of 14.93 µM [2] [4]. Its primary anticancer effects are mediated through the suppression of the PAK4/c-Src/EGFR/cyclin D1 signaling axis, which is visually summarized below.

G LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc Activates EGFR EGFR cSrc->EGFR Activates CyclinD1 Cyclin D1 EGFR->CyclinD1 Upregulates Outcomes Inhibits Proliferation Induces Apoptosis G1 Cell Cycle Arrest CyclinD1->Outcomes Drives

This diagram illustrates the key signaling pathway through which this compound exerts its effects. By inhibiting PAK4, the compound leads to the downregulation of a critical pro-growth and survival pathway, resulting in the observed cellular outcomes [1].

References

reducing LCH-7749944 cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Our cytotoxicity assays for a PAK1 inhibitor are yielding inconsistent results. What are the most common sources of this variability?

    • A1: Inconsistent results in cell-based assays often stem from suboptimal experimental design. Key confounders to investigate include:
      • Evaporation: Significant evaporation from drug storage plates (even at 4°C or -20°C) can concentrate your compound, leading to artificially high cytotoxicity readings over time [1]. This is critical for maintaining accurate LCH-7749944 concentration.
      • DMSO Cytotoxicity: The DMSO solvent can itself be cytotoxic. Using a single vehicle control for all drug doses is a common pitfall. It is essential to use matched DMSO concentration controls for each drug dilution to avoid dose-response curves that start above 100% viability [1].
      • Edge Effects: Evaporation from perimeter wells of a microplate during incubation can cause uneven cell growth and assay reagent conversion, skewing results. Using plates designed to minimize evaporation and accounting for this in plate layout is crucial [1].
      • Assay Reagent Toxicity: Some dyes used in viability/cell death assays can be toxic to cells upon long-term exposure, affecting the very results you are measuring. It is important to validate that your assay reagent does not adversely affect your specific normal cell line over the duration of your experiment [2].
  • Q2: Why would a PAK1 inhibitor like this compound exhibit cytotoxicity in normal cells, and what are potential strategic targets to mitigate this?

    • A2: PAK1 is indispensable for normal physiological functions, including cardiovascular development and neurogenesis [3]. Inhibiting it in normal cells is likely to disrupt essential signaling pathways, leading to cytotoxicity. Potential strategies to mitigate this include:
      • Exploiting Differential Expression: PAK1 is frequently overexpressed in specific cancers (e.g., breast, gastric, ovarian cancer) compared to normal tissue [3]. If the normal cells you are using have lower baseline PAK1 activity, a therapeutic window may exist.
      • Combination with Other Agents: Research into Cdc42, an upstream activator of PAK1, suggests that using microRNAs to post-transcriptionally regulate the expression of these targets can be an effective strategy to slow metastasis [4]. Exploring similar combinatorial approaches could enhance specificity.
      • Prodrug Strategies: Consider designing a prodrug that is selectively activated in the tumor microenvironment (e.g., by a tumor-specific enzyme), thereby sparing normal cells from the active drug form.

Troubleshooting Guides

Guide 1: Optimizing Cell Viability Assays for Reliable Results

Poor replicability and reproducibility in drug sensitivity screens are major issues in cancer research. The following workflow and optimization table can help standardize your protocols for evaluating this compound [1].

cluster0 Key Confounders Start Start: Suboptimal Assay Step1 1. Identify Potential Confounders Start->Step1 Step2 2. Optimize Key Parameters Step1->Step2 C1 Drug Storage & Evaporation Step1->C1 C2 DMSO Vehicle Cytotoxicity Step1->C2 C3 Cell Culture Conditions Step1->C3 C4 Edge Effects in Microplates Step1->C4 Step3 3. Validate Improved Assay Step2->Step3 End Reliable and Reproducible Data Step3->End

Table 1: Key Parameters to Optimize in Cytotoxicity Assays

Parameter Potential Issue Optimized Approach
Drug Storage Evaporation from storage plates concentrates drug, increasing effective dose [1] Prepare fresh drug dilutions; Avoid long-term storage in plates; Use sealed vessels.
DMSO Control A single control causes artifacts; DMSO is itself cytotoxic at high concentrations [1] Use matched DMSO controls for each drug concentration.
Cell Seeding Density Density that is too high or low leads to over- or under-growth during assay [1] Determine optimal density for linear growth over assay duration (e.g., 72h).
Serum in Medium Serum-free medium can stress cells, affecting baseline viability and drug response [1] Use growth medium with serum (e.g., 10% FBS) unless specifically contraindicated.
Assay Endpoint Some DNA-binding dyes or reagents are cytotoxic with prolonged exposure [2] Use endpoint assays where reagent is added shortly before measurement; validate reagent toxicity.

After optimization, validate your assay using established quality control metrics like the Z-factor to ensure it is robust and reliable for screening this compound's effects [1].

Guide 2: Investigating PAK1 Signaling in Normal vs. Cancer Cells

Understanding the pathways PAK1 modulates in normal cells can help you design experiments to pinpoint the cause of cytotoxicity. The following diagram summarizes key pathways downstream of PAK1.

GTPase Rac/Cdc42 (GTP-bound) PAK1 PAK1 Activation GTPase->PAK1 Module1 Proliferation & Survival PAK1->Module1 Module2 Invasion & Metastasis PAK1->Module2 Module3 Cell Cycle & Cytoskeletal Reorganization PAK1->Module3 Path1 PI3K/Akt Pathway Module1->Path1 Path2 RAF/MEK/ERK Pathway Module1->Path2 Path3 NF-κB Pathway Module1->Path3 Path4 Wnt/β-catenin Pathway Module1->Path4 Path5 MMPs (Matrix Metalloproteinases) Module2->Path5 Module3->Path4

Table 2: Key PAK1-Driven Pathways in Normal Cell Physiology [3]

Functional Module Specific Pathway Potential Role in Normal Cells
Proliferation & Survival PI3K/Akt Promotes cell growth and inhibits apoptosis. Disruption could lead to cell death.
Proliferation & Survival RAF/MEK/ERK Regulates cell cycle progression and division.
Proliferation & Survival NF-κB Controls inflammatory response and cell survival.
Proliferation & Survival Wnt/β-catenin Regulates cell fate and proliferation during development.
Invasion & Cytoskeleton LIMK1/Cofilin Controls actin cytoskeleton dynamics, crucial for cell shape and motility.
Invasion & Cytoskeleton MMPs Involved in normal tissue remodeling; dysregulation damages tissue architecture.

Recommended Experimental Protocol:

  • Pathway Analysis: Using your normal cell model, perform phospho-protein western blots or multiplex immunoassays to determine which of the key survival pathways above (e.g., Akt, ERK) are downregulated upon treatment with this compound.
  • Rescue Experiment: Co-treat the normal cells with this compound and a specific growth factor or cytokine known to activate the downregulated pathway (e.g., IGF-1 for PI3K/Akt). If cytotoxicity is significantly reduced, it identifies that pathway's inhibition as a key mechanism.
  • Comparison to Cancer Cells: Repeat the same analysis in your target cancer cell line. A wider therapeutic window exists if the cancer cells are more dependent (addicted) on PAK1 signaling for survival than the normal cells, or if they possess compensatory pathways.

Key Takeaways for Your Research

To directly address the cytotoxicity of this compound in normal cells, your experimental focus should be on:

  • Ensuring Assay Reliability: Before concluding on the compound's toxicity profile, rigorously apply the optimized assay conditions outlined in Table 1 to rule out technical artifacts.
  • Identifying Mechanistic Culprits: Use the PAK1 signaling pathway as a map (as shown in the diagram and Table 2) to empirically identify which specific survival or proliferation pathways are being critically disrupted in your normal cells.
  • Exploring Strategic Combinations: The field is moving towards combination therapies. Consider whether the cytotoxicity in normal cells can be mitigated by combining this compound with other agents that selectively protect normal cells or that target parallel pathways specifically in cancer cells.

References

troubleshooting phospho-PAK4 detection after treatment

Author: Smolecule Technical Support Team. Date: February 2026

Phospho-PAK4 in Research: Key Context

Understanding the role and detection of phosphorylated PAK4 (p-PAK4) is crucial for troubleshooting. The table below summarizes the primary phospho-site and its functional significance as referenced in current literature.

Phospho-Site Biological Context / Significance Supporting Evidence (Model System) Citation
Ser474 (S474) Kinase activation; widely studied site. Upregulated in skeletal muscle of diabetic humans and mice. [1]
Serine 67 (S67) Not on PAK4 itself, but on the MYC oncoprotein. Identified as a phosphorylation target of PAK4. Catalyzed by PAK4 in Acute Myeloid Leukemia (AML). [2]

Troubleshooting Phospho-PAK4 Detection

A failed detection experiment can stem from multiple factors. The following table outlines common issues and proposed solutions based on methodologies found in recent publications.

Problem Area Potential Issue Suggested Solution / Consideration

| Sample Preparation | Protein degradation or improper preservation of phosphorylation state. | ✓ Include phosphatase inhibitors in lysis buffers. ✓ Validate sample quality by checking total PAK4 levels. ✓ Ensure rapid processing of tissues or cells. | | Antibody Specificity | Antibody does not specifically recognize p-PAK4 (Ser474). | ✓ Use antibodies validated in specific applications (e.g., Western blot, IHC). ✓ Check literature for antibodies used successfully (e.g., anti-p-PAK4 (S474) from Cell Signaling Technology used in skeletal muscle [1]). | | Experimental Conditions | Phosphorylation state is influenced by cellular context and treatments. | ✓ Note that p-PAK4 (S474) levels are upregulated in diabetic conditions [1]. ✓ Be aware that PAK4 inhibitors may reduce p-PAK4 levels and total PAK4 protein (e.g., with allosteric modulators [3]), which could affect detection. | | Detection Method | Limitations of the chosen technical platform. | ✓ For tissue, IHC has been successfully used to detect PAK4 (not specified as phospho) and assign an H-score based on intensity [4]. ✓ For cells, flow cytometry has been used to detect intracellular total PAK4, requiring fixation and permeabilization [4]. |

Experimental Protocols from Recent Literature

Here are detailed methodologies for key experiments involving PAK4 detection, as described in the search results.

Protocol 1: Detecting Intracellular PAK4 in Cell Lines via Flow Cytometry

This protocol is adapted from a study on oral squamous cell carcinoma (OSCC) [4].

  • Cell Culture & Harvest: Culture your OSCC cells (e.g., HSC-2, HSC-3, HSC-4, Ca 9-22) and harvest them at the desired confluence.
  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde (PFA) in PBS. Incubate for 10 minutes at 37°C.
  • Permeabilization: Centrifuge and carefully resuspend the fixed cells in 90% ice-cold methanol. Incubate for 30 minutes on ice.
  • Staining: Wash cells to remove methanol. Stain with a fluorochrome-conjugated anti-PAK4 antibody (e.g., FITC-conjugated polyclonal antibody).
  • Analysis: Analyze the stained cells using a flow cytometer (e.g., FACS Celesta). Use flow cytometry analysis software (e.g., FlowJo) to determine the mean fluorescence intensity (MFI) ratio.
Protocol 2: Immunohistochemistry (IHC) for PAK4 in Tissue Sections

This protocol is based on the analysis of human OSCC tissue samples [4].

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
  • Deparaffinization and Antigen Retrieval: De-paraffinize and rehydrate the sections. Immerse them in 10 mM citric acid buffer (pH 6.0) and heat for 10 minutes at 121°C (using a pressure cooker or autoclave).
  • Blocking: Block endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in methanol for 15 minutes at room temperature. Subsequently, block non-specific protein binding with an appropriate blocking serum for 10 minutes.
  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody (e.g., anti-PAK4 mouse monoclonal antibody, clone B-3, at 1:500 dilution).
  • Detection: The next day, incubate with a peroxidase-conjugated secondary antibody (e.g., anti-rabbit polyclonal antibody) for 30 minutes at room temperature.
  • Visualization and Analysis: Perform the peroxidase reaction using a 3,3'-diaminobenzidine (DAB) substrate solution. Counterstain with haematoxylin.
  • Scoring: The staining intensity can be designated as 0 (no expression), 1+ (weak), 2+ (moderate), or 3+ (strong). An H-score can be calculated using the formula: H-score = (1 × % cells 1+) + (2 × % cells 2+) + (3 × % cells 3+) [4].

PAK4 Signaling Pathway & Experimental Workflow

To better contextualize your experiments, the following diagrams outline the core PAK4 signaling pathway and a generalized workflow for detecting phospho-PAK4 after treatment.

G Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 p_PAK4 p-PAK4 (S474) PAK4->p_PAK4 AMPK AMPK p_PAK4->AMPK Phosphorylates Inhibits MYC MYC p_PAK4->MYC Phosphorylates Stabilizes Actin Actin Polymerization p_PAK4->Actin p_AMPK p-AMPK (S491) AMPK->p_AMPK GLUT4 GLUT4 Trafficking p_AMPK->GLUT4 Suppresses p_MYC p-MYC (S67) MYC->p_MYC Outcomes Cell Growth Metabolism Survival p_MYC->Outcomes GLUT4->Outcomes Actin->Outcomes W_Treatment Treatment (e.g., Inhibitor) W_Lysis Cell Lysis (+ Phosphatase Inhibitors) W_Treatment->W_Lysis W_Assay Detection Assay (WB, IHC, FC) W_Lysis->W_Assay W_Analysis Analysis W_Assay->W_Analysis

Diagram Title: PAK4 Signaling and p-PAK4 Detection Workflow

Key Technical Considerations

  • Inhibitor Mechanisms Vary: The effect on p-PAK4 detection depends on the inhibitor. Allosteric modulators (e.g., KPT-9274) can disrupt PAK4 complexes and reduce its stability [3], while ATP-competitive inhibitors like PF-3758309 have reported off-target effects that may complicate data interpretation [5].
  • Validate Your Antibody: This is a critical step. If possible, use a positive control, such as protein lysates from cell lines known to have high p-PAK4 (S474) levels (e.g., from diabetic models [1]), to confirm your antibody is working.
  • Check Total Protein Levels: If you cannot detect p-PAK4, confirm that total PAK4 protein is present in your samples. Treatments that destabilize PAK4 will reduce the signal for both total and phosphorylated forms.

References

optimizing treatment duration with LCH-7749944

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters for LCH-7749944

The table below summarizes key experimental conditions and findings from foundational research on this compound, primarily in gastric cancer models.

Experimental Aspect Reported Parameters & Findings Source / Citation
Molecular Target & Potency PAK4 inhibitor (IC₅₀ = 14.93 μM). Less potent against PAK1, PAK5, and PAK6. [1] [2] Cancer Lett. 2012

| Cell-based Assays (Proliferation) | • Cell Lines: MKN-1, BGC823, SGC7901, MGC803 (human gastric cancer). • Concentration: 5-50 μM. • Treatment Duration: 24 hours. • Readout: MTT assay; concentration-dependent inhibition. [1] [3] | Cancer Lett. 2012 | | Cell-based Assays (Apoptosis & Cycle) | • Cell Line: SGC7901. • Concentration: 5, 10, 20 μM. • Treatment Duration: 12, 24, 48 hours. • Readout: Induced apoptosis; Increased G1 phase cells, decreased S phase cells (dose-dependent). [1] [3] | Cancer Lett. 2012 | | Western Blot Analysis | • Cell Line: SGC7901. • Concentration: 5, 10, 20, 30 μM. • Treatment Duration: 24 hours. • Pathways Inhibited: PAK4/c-Src/EGFR/cyclin D1; PAK4/LIMK1/cofilin; PAK4/MEK-1/ERK1/2/MMP2. [1] | Cancer Lett. 2012 | | Invasion & Morphology | • Cell Line: SGC7901. • Observation: Inhibited migration/invasion; suppressed filopodia formation; induced cell elongation. [1] | Cancer Lett. 2012 | | Solubility & Handling | • Solubility: 70 mg/mL in DMSO (199.76 mM). Also soluble in Ethanol (~70 mg/mL). Insoluble in water. [3] [2]Storage: -20°C powder. | PeptideDB, Selleck Chemicals |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments based on the published study [1].

Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells (e.g., MKN-1, BGC823, SGC7901, MGC803) in 96-well plates at a density of 5 × 10³ cells per well and culture overnight.
  • Compound Treatment: Prepare a dilution series of this compound (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM) in fresh culture medium. Replace the medium in the wells with the compound-containing medium.
  • Incubation: Incubate the cells for 24 hours.
  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 hours. Aspirate the supernatant and dissolve the formed formazan crystals in 100 μL of DMSO.
  • Data Analysis: Measure the absorbance at 595 nm using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control group.
Apoptosis Analysis (by Flow Cytometry)
  • Cell Treatment: Treat SGC7901 cells with this compound (e.g., 5, 10, 20 μM) for 12, 24, or 48 hours.
  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a binding buffer.
  • Staining: Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of early apoptotic (Annexin V+/PI-) and late apoptotic/dead (Annexin V+/PI+) cells.
Cell Cycle Analysis (by Flow Cytometry)
  • Cell Treatment: Treat SGC7901 cells with this compound (e.g., 5, 10, 20 μM) for 12, 24, or 48 hours.
  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
  • Staining: Wash the fixed cells and resuspend in a PBS solution containing RNase A and Propidium Iodide (PI).
  • Flow Cytometry: Analyze the DNA content using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
  • Cell Treatment: Treat SGC7901 cells with this compound (e.g., 5, 10, 20, 30 μM) for 24 hours.
  • Protein Extraction: Lyse the cells to extract total protein and determine the concentration.
  • Gel Electrophoresis: Separate 25-50 μg of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against p-PAK4, p-c-Src, p-EGFR, cyclin D1, p-LIMK1, p-cofilin). Then, incubate with an HRP-conjugated secondary antibody.
  • Detection: Visualize the protein bands using a chemiluminescent substrate and imaging system.

Troubleshooting Guide & FAQs

Q1: The inhibitory effect of this compound in my cell model is weak. What could be the reason?

  • A: Consider the following factors and potential solutions:
    • PAK4 Expression Level: Verify that your cell model overexpresses PAK4. The efficacy of this compound is correlated with PAK4 dependency [1] [4].
    • Duration of Treatment: Apoptosis and cell cycle arrest were observed after 48 hours of treatment [3], suggesting that shorter durations may only reveal partial effects. Extend treatment time and assess long-term effects using a colony formation assay.
    • Solvent and Stock Solution: Ensure DMSO concentration is consistent and does not exceed 0.1% in final treatment medium. Confirm the stock solution is fresh and has not undergone repeated freeze-thaw cycles [3] [2].

Q2: How can I confirm that the observed phenotypic changes are specifically due to PAK4 inhibition?

  • A: Implement a combination of experimental validations:
    • Monitor Key Downstream Pathways: Use Western Blot to check phosphorylation levels of direct PAK4 substrates (e.g., LIMK1, Cofilin) and pathway components (e.g., c-Src, EGFR, ERK1/2, MMP2) after 24-hour treatment [1].
    • Genetic Knockdown: Use siRNA to knock down PAK4 expression and compare the phenotypic results (e.g., proliferation, invasion) with those obtained from pharmacological inhibition [5] [6].
    • Rescue Experiment: If feasible, overexpress a constitutively active form of PAK4 in your cells. If the effects of this compound are specific, this should mitigate the compound's inhibitory effects.

Q3: I am working on a different cancer type (e.g., breast or pancreatic cancer). Are there any known alternative PAK4 inhibitors?

  • A: Yes, the field has advanced with newer inhibitors that may offer different properties:
    • KPT-9274: An allosteric modulator that reduces PAK4 protein levels and is orally bioavailable. It is currently in Phase I clinical trials (NCT02702492) and has shown efficacy in triple-negative breast cancer and pancreatic cancer models [5] [6].
    • PAKib: A recently developed inhibitor with higher potency (IC₅₀ ~500 nM) specifically tested in pancreatic cancer models, showing synergy with gemcitabine [7].

Key Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary pathways targeted by this compound and a generalized workflow for conducting key experiments.

G LCH This compound PAK4 PAK4 LCH->PAK4 Src c-Src PAK4->Src LIMK1 LIMK1 PAK4->LIMK1 MEK MEK-1 PAK4->MEK Path1 Pathway 1: Cell Proliferation EGFR EGFR Src->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 CyclinD1->Path1 Path2 Pathway 2: Migration/Invasion Cofilin Cofilin (Actin Dynamics) LIMK1->Cofilin Cofilin->Path2 Path3 Pathway 3: Invasion ERK ERK1/2 MEK->ERK MMP2 MMP2 ERK->MMP2 MMP2->Path3

G cluster_1 Analysis Options Start Plan Experiment Cell Seed & Culture Cells Start->Cell Treat Treat with This compound Cell->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Results Harvest->Analyze A1 Viability Assay (MTT) Analyze->A1 A2 Apoptosis/Cell Cycle (Flow Cytometry) Analyze->A2 A3 Protein Analysis (Western Blot) Analyze->A3 A4 Invasion Assay (e.g., Transwell) Analyze->A4

Research Context and Further Considerations

  • This compound in Research: This compound is a valuable tool for foundational in vitro research on PAK4 biology in cancers like gastric cancer [1] [8]. Its relatively moderate potency (IC₅₀ in the micromolar range) is an important experimental consideration [2].
  • The PAK4 Targeting Landscape: Research has progressed since the discovery of this compound. Newer inhibitors like KPT-9274 (an allosteric modulator that degrades PAK4 protein) and PAKib (a more potent specific inhibitor) have been developed and may be more suitable for certain studies, especially in vivo models [5] [7] [6].
  • Combination Strategies: PAK4 inhibition is a promising strategy to overcome resistance to standard therapies like gemcitabine [5] [7]. Exploring this compound in combination with other chemotherapeutic agents could be a fruitful research direction.

References

LCH-7749944 dose optimization for gastric cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Documented Efficacy & Concentrations of LCH-7749944

The table below summarizes the effective concentrations of this compound in various experimental models as reported in the literature.

Cancer Model/Cell Line Experimental Context Effective Concentration / Dose Key Findings & Effects
Human Gastric Cancer Cells (SGC7901, etc.) [1] In vitro 5, 10, and 20 μM Suppressed proliferation, migration, and invasion in a dose-dependent manner. Induced cell elongation and inhibited filopodia formation.
Gastric Cancer Cells (Metastasis models) [2] In vitro 20 μM Inhibited PAK4-mediated phosphorylation of SCG10 (on Ser50), blocking cell invasion.
In vitro NAMPT Inhibition [3] Cell-free biochemical assay Not specified (used for mechanism study) Confirmed to inhibit NAMPT enzyme activity, suggesting a potential dual mechanism of action alongside PAK4 inhibition.

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments demonstrating the efficacy of this compound in gastric cancer models, which you can adapt for your own dose-optimization studies.

Cell Proliferation Assay (DAPI Count) [1]

This protocol is used to assess the inhibitor's effect on cell growth.

  • Cell Seeding: Plate gastric cancer cells (e.g., SGC7901) in 96-well plates at a density of ( 8 \times 10^3 ) cells per well in 100 µL of medium supplemented with 10% FBS.
  • Incubation: Allow cells to adhere and grow for 16 hours.
  • Compound Treatment: Add 100 µL of fresh medium containing varying concentrations of this compound (e.g., 5, 10, 20 µM) to the wells. Include a DMSO vehicle control.
  • Proliferation Period: Incubate the cells for 24, 48, 72, and 96 hours.
  • Fixation and Staining: At each time point, fix cells with 4% paraformaldehyde for 30 minutes. Then, add DAPI solution (1 µg/mL) and incubate at 37°C for 20 minutes to stain cell nuclei.
  • Quantification: Count the stained nuclei using a high-content imaging system (e.g., In Cell Analyzer 6000). Plot cell count against concentration and time to establish a dose-response curve.
Cell Migration and Invasion Assay [1]

This method evaluates the compound's ability to inhibit the metastatic potential of cancer cells.

  • Migration (Wound Healing/Wounding Assay):
    • Culture gastric cancer cells to form a confluent monolayer.
    • Create a scratch ("wound") in the monolayer using a sterile pipette tip.
    • Wash away detached cells and add fresh medium containing this compound at the desired concentrations.
    • Monitor and image the wound closure at regular intervals over 24-48 hours. The inhibition of migration is indicated by a wider remaining wound gap compared to the control.
  • Invasion (Transwell with Matrigel):
    • Coat the upper chamber of a Transwell insert with Matrigel to simulate the extracellular matrix.
    • Seed serum-starved cells in the upper chamber with medium containing this compound.
    • Place the chamber into a well containing medium with 10% FBS as a chemoattractant.
    • Incubate for 24-48 hours. Then, remove non-invading cells from the upper surface, fix the cells that have invaded through the Matrigel to the lower surface, and stain them.
    • Count the stained cells under a microscope. A reduction in cell number indicates inhibited invasion.
Western Blot Analysis for Pathway Inhibition [1] [2]

This protocol confirms the on-target effect of this compound by analyzing changes in key signaling pathways.

  • Cell Treatment and Lysis: Treat gastric cancer cells with this compound for 24 hours. Subsequently, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and then transfer them onto a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Block the membrane and then incubate with specific primary antibodies against key pathway components, such as:
    • PAK4 and p-PAK4 (Ser474): To confirm direct target engagement.
    • c-Src, EGFR, cyclin D1: To validate inhibition of the proliferation pathway [1].
    • p-LIMK1, p-cofilin, p-ERK1/2, MMP2: To assess inhibition of the migration/invasion pathways [1].
    • p-SCG10 (Ser50): A specific substrate in gastric cancer metastasis [2].
  • Detection: After incubation with appropriate secondary antibodies, use a chemiluminescence detection system to visualize the protein bands. Reduced phosphorylation of the target proteins demonstrates successful pathway inhibition.

Signaling Pathways Targeted by this compound

The following diagram illustrates the key molecular pathways in gastric cancer that are inhibited by this compound, based on the cited research.

G cluster_proliferation Proliferation Pathway cluster_invasion Invasion & Migration Pathway LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits Src c-Src PAK4->Src Activates LIMK1 LIMK1 PAK4->LIMK1 Activates ERK MEK-1/ERK1/2 PAK4->ERK Activates SCG10 SCG10 PAK4->SCG10 Phosphorylates EGFR EGFR Src->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation ↑ Cell Proliferation CyclinD1->Proliferation Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Invasion ↑ Cell Invasion/Migration Cofilin->Invasion Active form ↑ Actin Dynamics MMP2 MMP2 ERK->MMP2 Upregulates MMP2->Invasion ↑ ECM Degradation Metastasis ↑ Metastasis SCG10->Metastasis ↑ Microtubule Destabilization

Frequently Asked Questions & Troubleshooting

Q1: The anti-proliferative effect of this compound in my gastric cancer cell lines is weaker than expected. What could be the reason?

  • A: Consider the following:
    • Inherent Resistance: Check the baseline expression level of PAK4 in your cell lines. Cells with low PAK4 expression or activity may be less sensitive [4] [5].
    • Dual Target Mechanism: Recent studies indicate this compound also inhibits NAMPT, a key enzyme in NAD+ synthesis [3]. The anti-proliferative effect you observe might be a combination of PAK4 and NAMPT inhibition. Correlate your results with NAD+ level measurements.
    • Compensatory Pathways: Cancer cells often activate alternative survival pathways. Perform phospho-kinase array or Western blotting to check if other pathways (e.g., AKT, JNK) are being activated to compensate for PAK4 inhibition [4] [6].

Q2: How can I confirm that this compound is effectively engaging its target, PAK4, in my experiments?

  • A: The most direct method is to monitor the phosphorylation status of PAK4 and its direct substrates via Western blot.
    • Direct Target: Assess the level of phosphorylated PAK4 (at Ser474) [7].
    • Downstream Substrates: A successful inhibition should lead to reduced phosphorylation of key substrates like LIMK1, cofilin, and SCG10 (at Ser50), which are directly involved in its pro-invasive function [1] [2].

Q3: Are there any known off-target effects of this compound I should be aware of?

  • A: Yes. While designed as a PAK4 inhibitor, this compound has been confirmed to also inhibit NAMPT (Nicotinamide phosphoribosyltransferase) [3]. This dual activity means that observed phenotypic changes (especially related to cell metabolism and energy-dependent processes like proliferation) may not be solely attributable to PAK4 inhibition. Always include assays to dissect the contribution of each target.

Important Considerations for Your Research

  • Mechanism Complexity: The discovery of NAMPT as a secondary target for this compound suggests its growth-inhibitory effects are multifaceted [3]. Future experiments should aim to disentangle these two mechanisms.
  • Clinical Translation Gap: The available data is from in vitro models. Comprehensive in vivo pharmacokinetics (PK), pharmacodynamics (PD), and toxicity studies are needed to establish a safe and effective dosing regimen for animal models, which is a critical step before clinical trials.

References

overcoming LCH-7749944 solubility in physiological buffers

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & In Vivo Formulations

The table below consolidates the key solubility data for LCH-7749944 from chemical suppliers and scientific literature [1] [2] [3].

Solvent / Formulation Solubility Notes / Preparation Instructions
DMSO 70 - 250 mg/mL (199.8 - 713.5 mM) Hygroscopic DMSO can reduce solubility; use fresh, dry DMSO. Recommended for initial stock solutions [1] [3].
Ethanol ~70 mg/mL (~199.8 mM) A suitable alternative for in vitro work [1].
Water Insoluble Not a viable solvent for this compound [1].
Formulation 1 ≥ 2.17 mg/mL (in vehicle) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially in this order for a clear solution [2] [3].
Formulation 2 ≥ 2.17 mg/mL (in vehicle) 10% DMSO + 90% (20% SBE-β-CD in Saline). Add DMSO stock to the SBE-β-CD solution for a clear solution [2].

Experimental Protocols for In Vivo Dosing

For animal studies, preparing a bioavailable formulation is crucial. Here are two detailed, validated protocols.

Protocol A: Homogeneous Suspension using CMC-Na

This method is cited directly from the compound's handling instructions [1].

  • Materials: this compound powder, Carboxymethyl Cellulose Sodium (CMC-Na) solution.
  • Procedure:
    • Add 5 mg of this compound to 1 mL of CMC-Na solution.
    • Mix thoroughly until a homogeneous suspension is achieved, resulting in a final concentration of 5 mg/mL.
  • Note: This is a suspension, not a true solution, but is suitable for in vivo administration.
Protocol B: Clear Solution for Enhanced Bioavailability

This method uses co-solvents to create a clear solution for more reliable dosing [2] [3].

  • Materials: this compound powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).
  • Procedure (for 1 mL of working solution):
    • Prepare a DMSO stock solution: Dissolve this compound in DMSO at a concentration of 21.7 mg/mL.
    • Add 100 μL of the 21.7 mg/mL DMSO stock to 400 μL of PEG300. Mix evenly.
    • Add 50 μL of Tween-80 to the mixture. Mix evenly.
    • Finally, add 450 μL of saline to adjust the volume to 1 mL. Mix evenly.
    • The final concentration of this compound will be 2.17 mg/mL.

Troubleshooting Solubility Problems

The following workflow can help you diagnose and resolve common solubility issues encountered during experimentation.

Start Start: Compound Not Dissolving CheckDMSO Check DMSO Stock Start->CheckDMSO Q1 Is DMSO stock concentration > 70 mg/mL? CheckDMSO->Q1 Q2 Is final aqueous buffer concentration too high? Q1->Q2 No DiluteStock Prepare a fresh, more dilute DMSO stock solution Q1->DiluteStock Yes Q3 Precipitate forms after dilution in buffer? Q2->Q3 No UseCoSolvent Use a validated co-solvent formulation (see Protocol B) Q2->UseCoSolvent Yes Q3->UseCoSolvent Yes Success Ready for Experiment Q3->Success No DiluteStock->Success UseCoSolvent->Success ConsiderSuspension Consider using a homogeneous suspension (see Protocol A)

Key Technical Considerations for Researchers

  • Solvent Quality is Critical: The data specifically notes that moisture-absorbing (hygroscopic) DMSO significantly reduces the solubility of this compound [1]. Always use fresh, sealed, and anhydrous DMSO for preparing stock solutions.
  • Start with Recommended Formulations: The provided formulations (Protocols A and B) are starting points. For specific experimental models like cell culture, you may need to empirically optimize the ratio of DMSO to physiological buffer to prevent precipitation while minimizing solvent toxicity. A final DMSO concentration of 0.1-0.5% is usually tolerated by most cell lines.
  • Understand the Trade-offs: While a true solution (Protocol B) is ideal for consistent dosing and bioavailability, it is complex to prepare. A well-mixed homogeneous suspension (Protocol A) can be a practical and effective alternative for many in vivo studies [1].

References

LCH-7749944 vs other PAK4 inhibitors potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PAK4 Inhibitors

Inhibitor Name Type / Binding Mode Reported Potency (IC₅₀ or Kᵢ) Key Characteristics & Status

| LCH-7749944 | ATP-competitive [1] | IC₅₀ = 14.93 μM (cell-free assay) [2] [3] [4] | - Less potent against PAK1, PAK5, PAK6 [2] [1].

  • Suppresses gastric cancer cell proliferation/invasion [2] [1].
  • Used as a research tool [5]. | | PF-3758309 | ATP-competitive, Pan-PAK [6] [7] | Kᵢ = 18.7 nM for PAK4 [6] | - High potency but a pan-PAK inhibitor (targets multiple PAKs) [6].
  • Clinical development was discontinued due to adverse events [6]. | | GNE-2861 | ATP-competitive, Selective [6] | Kᵢ = 3.3 nM for PAK4 [6] | - Reported as a highly selective PAK4 inhibitor [6].
  • Limited public data on its in vivo antitumor activity [6]. | | KPT-9274 | Allosteric (non-ATP competitive) [6] | N/A (reduces PAK4 protein stability) [6] | - First-in-class allosteric modulator; currently in clinical trials (NCT04914845, NCT04281420) [6].
  • Dual-target inhibitor (also inhibits NAMPT), which may limit its selectivity [8]. | | Compound 13 (2024) | Allosteric (non-ATP competitive) [6] | IC₅₀ = 0.38 μM (MIA PaCa-2 cells) [6] | - Novel tricyclic core; shows high potency in vitro and in vivo in a pancreatic cancer model [6].
  • Represents a recent advancement in allosteric inhibitor design [6]. |

Experimental Evidence for this compound

The characterization of this compound involved several standard experimental protocols:

  • Kinase Activity Assay: The inhibitory activity (IC₅₀) of this compound was determined by quantifying the amount of ATP remaining in a solution after a kinase reaction, using Histone H3 as a substrate for PAK4 [1].
  • Cell Proliferation Assay (MTT): Human gastric cancer cell lines (e.g., MKN-1, BGC823, SGC7901) were treated with varying concentrations of this compound (5-50 μM) for 24 hours. Cell viability was measured to assess the compound's anti-proliferative effects [1] [9].
  • Western Blot Analysis: Treated cells (e.g., SGC7901) were lysed, and proteins were separated and transferred to a membrane. The membrane was then probed with specific antibodies to detect changes in key proteins, confirming that this compound downregulates the PAK4/c-Src/EGFR/cyclin D1 pathway and inhibits the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [2] [1].
  • Apoptosis & Cell Cycle Analysis: SGC7901 cells treated with this compound (5-20 μM) for 12-48 hours were analyzed using flow cytometry. The results showed the compound induces apoptosis and causes a dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase [1] [9].

Key Insights on PAK4 Inhibitor Development

  • The Selectivity Challenge: A major hurdle in developing PAK4 inhibitors is the high conservation of the ATP-binding site across the PAK family. Inhibiting other PAKs, particularly Group I PAK1 and PAK2, is associated with potential cardiovascular toxicity [8] [7]. This makes achieving selectivity a primary research focus.
  • The Rise of Allosteric Inhibitors: To overcome selectivity issues, recent strategies have shifted towards developing allosteric inhibitors (like KPT-9274 and Compound 13). These compounds bind to a site other than the ATP pocket, which can lead to higher selectivity and may help overcome the limitations of earlier ATP-competitive inhibitors [6] [8].

The following diagram summarizes the key cellular pathways mediated by PAK4 that are inhibited by this compound, based on the experimental evidence.

G PAK4 Signaling Pathways Inhibited by this compound cluster_proliferation Pathways Affecting Cell Proliferation cluster_invasion Pathways Affecting Cell Invasion & Migration PAK4 PAK4 cSrc cSrc PAK4->cSrc LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 EGFR EGFR cSrc->EGFR CyclinD1 CyclinD1 EGFR->CyclinD1 G1_Arrest G1/S Cell Cycle Arrest CyclinD1->G1_Arrest Cofilin Cofilin LIMK1->Cofilin Reduced_Invasion Reduced_Invasion Cofilin->Reduced_Invasion ERK1 ERK1 MEK1->ERK1 MMP2 MMP2 ERK1->MMP2 MMP2->Reduced_Invasion LCH This compound LCH->PAK4 Inhibits Apoptosis Apoptosis Reduced Cell Proliferation Reduced Cell Proliferation Apoptosis->Reduced Cell Proliferation G1_Arrest->Reduced Cell Proliferation Suppressed Invasion Suppressed Invasion Reduced_Invasion->Suppressed Invasion ... ... ...->Apoptosis

Conclusion

  • More potent ATP-competitive inhibitors (like PF-3758309 and GNE-2861), though these face selectivity or clinical hurdles.
  • A new generation of allosteric inhibitors (like KPT-9274 and Compound 13), which offer a promising path forward due to their potential for greater selectivity and demonstrated efficacy in recent studies.

References

comparison of PAK4 inhibitors PF-3758309 and LCH-7749944

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PAK4 Inhibitors

Feature PF-3758309 LCH-7749944
Chemical Class Pyrrolopyrimidine [1] Quinazoline-2,4-diamine [2]
Inhibition Mode ATP-competitive [3] ATP-competitive [2]
Reported IC₅₀ for PAK4 Not fully quantified in results; potent inhibitor [4] 14.93 μmol/L (in vitro kinase assay) [2]
Key Signaling Effects Inhibits CCK/TPA-mediated activation of focal adhesion kinases (PYK2/p125FAK), adapter proteins (paxillin/p130CAS), Mek1/2, p44/42, GSK3, and β-catenin [4]. Promotes degradation of RNA polymerase II subunits via ubiquitin-proteasome pathway [1]. Suppresses HGF-induced gastric cancer cell invasion; reduces phosphorylation of LIMK1 and cofilin; inhibits MEK-1/ERK1/2 signaling and MMP2 expression [2].
Cellular & In Vivo Effects Inhibits pancreatic cancer cell growth and migration [1]. Showed preclinical anti-tumor activity but has not advanced to clinical use due to poor pharmacokinetics and off-target effects [1]. Suppresses proliferation and invasion in human gastric cancer cells (SGC7901, BGC823); induces G1 cell cycle arrest and apoptosis [2].
Selectivity Notes Also inhibits PAK1 with high potency (IC₅₀ ~13 nmol/L) [3]. Off-target effects include promoting POLR2A/B/E degradation independently of PAK4 inhibition [1]. Reported to have less potent inhibitory effects on PAK1, PAK5, and PAK6 compared to its effect on PAK4 [2].
Reported Issues / Limitations Poor bioavailability and pharmacokinetics; off-target effects leading to termination of clinical development [1]. Information on pharmacokinetics and in vivo efficacy is limited in the provided search results.

Experimental Context and Key Findings

To properly interpret the data in the table, understanding the experimental context from the key studies is crucial.

  • Shared Experimental Use: Both inhibitors have been used in pancreatic acinar cell research to study physiological functions. When applied under specific conditions, they inhibited PAK4 activation without affecting the other pancreatic PAK (PAK2), and were found to be necessary for VIP and secretin stimulation of Na+,K+-ATPase, which mediates pancreatic fluid secretion [4] [5].
  • Key Findings for PF-3758309: A 2025 multi-omics study revealed a significant off-target mechanism. PF-3758309 was found to promote the degradation of RNA polymerase II subunits (POLR2A/B/E) via the cullin-RING ligase pathway, and this effect was independent of its inhibition of PAK4 [1]. This discovery uncovers a previously unrecognized mechanism for its anti-tumor activity and explains part of its complex profile.
  • Key Findings for this compound: In gastric cancer research, this compound was shown to inhibit cell invasion by targeting the HGF/LIMK1/cofilin pathway, which is crucial for actin cytoskeleton reorganization, and the MEK-1/ERK1/2/MMP2 pathway, which is involved in degrading the extracellular matrix [2]. The following diagram illustrates these pathways:

G HGF HGF PAK4 PAK4 HGF->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosph. MEK_ERK MEK_ERK PAK4->MEK_ERK LCH LCH LCH->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosph. (Inactivates) Actin Actin Cofilin->Actin Regulates Depolymerization Invasion Invasion Actin->Invasion MMP2 MMP2 MEK_ERK->MMP2 ↑ Expression MMP2->Invasion

Interpretation and Considerations for Researchers

When deciding between these inhibitors for a research project, consider the following:

  • Lack of Direct Comparison: The data comes from distinct studies with different cellular models and experimental goals. Therefore, the figures (like IC₅₀) should not be used to rank the inhibitors' potency against each other directly.
  • Selectivity and Off-Target Effects: PF-3758309 is documented to have significant off-target effects, including PAK1 inhibition and PAK4-independent actions [3] [1]. This compound is reported to be more selective for PAK4 within the PAK family, though this is based on a more limited dataset [2]. For studies requiring high PAK4 specificity, this compound might be a better tool, while the multi-target profile of PF-3758309 could be relevant for investigating broader phenotypes.
  • Research Application: The choice depends heavily on your biological context.
    • For cancer research focusing on gastric cancer or the HGF/LIMK1/cofilin pathway, this compound has a more established role [2].
    • For studying pancreatic acinar cell function (secretion, signaling), both have been used effectively [4] [5].
    • If your goal is to probe complex drug-induced phenotypes that may involve transcription disruption, PF-3758309's additional mechanisms are critical to consider [1].

References

LCH-7749944 efficacy across different gastric cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of LCH-7749944 in Gastric Cancer Cell Lines

The table below summarizes the key experimental findings on the effects of this compound across different gastric cancer cell lines.

Gastric Cancer Cell Line Observed Effects of this compound Key Pathways and Mechanisms Involved Supporting Experimental Data
SGC7901 Suppressed proliferation, migration, and invasion; induced cell elongation; inhibited filopodia formation [1]. Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; inhibition of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1]. MTT assay for proliferation; Transwell chamber assay for migration/invasion [1].
AGS Inhibited cell invasion [2]. Blocked PAK4-mediated phosphorylation of SCG10 at Ser50, regulating microtubule dynamics [2]. RNA interference (siRNA); Western blot analysis; in vitro invasion assay [2].
MKN-45 Inhibited cell invasion [2]. Blocked PAK4-mediated phosphorylation of SCG10 at Ser50 [2]. RNA interference (siRNA); Western blot analysis; in vitro invasion assay [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed look at the key methodologies cited in the studies.

  • MTT Assay for Cell Proliferation: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. After treatment with this compound, MTT solution is added to the cell culture. Living cells convert MTT into purple formazan crystals, which are then dissolved, and the absorbance is measured to determine the rate of cell proliferation [1].
  • Transwell Chamber Assay for Migration and Invasion:
    • Migration: Cells are seeded into the upper chamber of a Transwell insert with a porous membrane without an extracellular matrix coating. The chemoattractant in the lower chamber stimulates cells to migrate through the pores. After incubation, non-migrated cells are removed, and migrated cells on the lower surface are stained and counted [1].
    • Invasion: This assay is similar to the migration assay but requires coating the membrane with Matrigel to simulate the extracellular matrix. This barrier requires cells to secrete proteases to degrade the matrix and invade through it, measuring their invasive potential [1] [2].
  • Western Blot Analysis: This technique is used to detect specific proteins and their phosphorylation status. After treating cells with this compound, proteins are extracted, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with antibodies against the target proteins (e.g., PAK4, p-SCG10, cyclin D1, MMP-2) to observe changes in expression levels or phosphorylation [1] [2].
  • RNA Interference (siRNA): This method is used to knock down the expression of a specific gene to validate its role. In these studies, PAK4-specific siRNA was transfected into gastric cancer cells to reduce PAK4 protein levels. The subsequent observation of inhibited invasion, similar to the effect of this compound, confirmed that the inhibitor's action is indeed mediated through PAK4 [2].

Signaling Pathways Targeted by this compound

The anti-tumor effects of this compound are achieved through the inhibition of the p21-activated kinase 4 (PAK4), which is frequently overexpressed in cancers. The following diagram illustrates the key signaling pathways disrupted by this inhibitor.

G LCH This compound Inhibitor PAK4 PAK4 (Overexpressed) LCH->PAK4 Inhibits Path1 Proliferation & Survival PAK4->Path1 Path2 Cytoskeleton & Invasion PAK4->Path2 Path3 Microtubule Dynamics & Metastasis PAK4->Path3 Src c-Src Path1->Src LIMK1 LIMK1 Path2->LIMK1 MEK1 MEK-1 Path2->MEK1 SCG10 SCG10 Protein Path3->SCG10 Phosphorylates EGFR EGFR Src->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Prolif Cell Proliferation CyclinD1->Prolif Cofilin Cofilin (Inactive p-form) LIMK1->Cofilin Actin Actin Polymerization Cofilin->Actin Invasion1 Cell Invasion Actin->Invasion1 ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 Invasion2 ECM Degradation & Invasion MMP2->Invasion2 pSCG10 p-SCG10 (Ser50) SCG10->pSCG10 Phosphorylates MT Microtubule Destabilization pSCG10->MT Metastasis Cell Migration & Metastasis MT->Metastasis

The efficacy of this compound is also demonstrated in the context of overcoming drug resistance. One study showed that PAK4 expression and activity were elevated in gastric cancer cells with acquired cisplatin (CDDP) resistance (AGS/CDDP and MKN-45/CDDP). Inhibition of PAK4, either by specific siRNA or the inhibitor PF-3758309, sensitized these resistant cells to cisplatin, suggesting that targeting PAK4 could be a strategy to overcome chemotherapy resistance [3].

Interpretation and Research Context

  • Mechanism of Action: this compound is characterized as a novel and potent PAK4 inhibitor. Its efficacy stems from disrupting multiple PAK4-driven processes that are hallmarks of cancer, including unchecked proliferation, invasion, and metastasis [1] [4] [5].
  • Research Scope: It is important to note that the available data is primarily from in vitro cell line studies. Comprehensive in vivo animal model data and results from clinical trials in humans were not found in the current search, indicating this is a pre-clinical stage compound.
  • Inhibitor Landscape: this compound is one of several PAK4 inhibitors developed for research. Others include PF-3758309 and KY-04031 [6]. The search for more potent and selective inhibitors is an active area of research in cancer drug discovery [7].

References

LCH-7749944 compared to traditional chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

LCH-7749944 Profile and Mechanism

This compound (also known as GNF-PF-2356) is a potent and targeted inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase [1].

The table below summarizes its key characteristics and observed effects in human gastric cancer cell studies:

Feature Description of this compound
Target & IC₅₀ PAK4 inhibitor (IC₅₀ = 14.93 μM) [1]
Key Findings Suppresses cancer cell proliferation, induces apoptosis (programmed cell death) [1]
Observed Cellular Changes Inhibits filopodia formation, induces cell elongation [1]
Effects on Key Proteins Downregulates phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 [1]
Impact on Cell Cycle Dose-dependent increase in G1 phase cell population; decrease in S phase [1]

This compound exerts its effects by disrupting the PAK4/c-Src/EGFR/cyclin D1 signaling pathway [1]. This pathway's activity and the inhibitor's points of intervention can be visualized as follows:

architecture PAK4 PAK4 cSrc cSrc PAK4->cSrc Activates LCH This compound LCH->PAK4 Inhibits EGFR EGFR cSrc->EGFR Phosphorylates CyclinD1 CyclinD1 EGFR->CyclinD1 Upregulates Proliferation Proliferation CyclinD1->Proliferation Promotes Apoptosis Apoptosis

Comparison with Traditional Chemotherapy

The following table contrasts the targeted mechanism of this compound with the broader approach of traditional chemotherapy, based on the retrieved data and general oncological principles.

Aspect Targeted Agent (this compound) Traditional Chemotherapy
Mechanism of Action Inhibits specific oncogenic protein (PAK4) and its downstream signaling pathway (c-Src/EGFR/cyclin D1) [1]. Non-specifically targets all rapidly dividing cells by interfering with DNA synthesis/replication or cell division.
Theoretical Basis Rational drug design based on molecular understanding of cancer biology and specific target (PAK4) overexpression in tumors [2] [1]. Empirical observation that rapidly dividing cells are sensitive to cytotoxic damage.
Primary Effect Cytostatic (inhibits proliferation, induces cell cycle arrest) and pro-apoptotic in targeted cells [1]. Cytotoxic (directly kills cells).
Specificity High theoretical specificity for cancer cells dependent on the PAK4 pathway. Low specificity; affects healthy rapidly dividing cells (e.g., in bone marrow, gut, hair follicles).
Key Evidence In vitro studies showing downregulation of phospho-proteins and cyclin D1, cell cycle arrest, and apoptosis in gastric cancer cells [1]. Decades of clinical use demonstrating efficacy in shrinking tumors across many cancer types.

Experimental Context

The key findings for this compound come from in vitro studies (lab experiments on human gastric cancer cell lines, such as SGC7901) [1]. Researchers typically use the following methodologies to generate this data:

  • Cell Viability/Proliferation Assays (e.g., MTT): Used to measure the compound's ability to suppress cell growth and calculate the IC₅₀ value [3].
  • Western Blotting: Used to detect and quantify changes in protein levels and phosphorylation states (e.g., phospho-PAK4, phospho-EGFR, cyclin D1) [3] [1].
  • Flow Cytometry: Used to analyze the distribution of cells in different phases of the cell cycle (e.g., increase in G1 phase) [1].
  • Apoptosis Assays (e.g., caspase activation): Used to confirm the induction of programmed cell death [1].
  • Cell Morphology Analysis (e.g., microscopy): Used to observe changes like inhibition of filopodia and cell elongation [1].

Research Implications and Future Directions

The evidence positions this compound as a candidate for a targeted therapy approach. Its potential advantages lie in its specific mechanism, which could theoretically lead to fewer side effects and efficacy in cancers resistant to conventional chemotherapy, particularly those driven by PAK4 overexpression [2] [3] [1].

A critical research gap identified is the lack of in vivo data (studies in animal models) and direct comparative studies with standard chemotherapeutic agents like 5-FU, cisplatin, or gemcitabine. Promisingly, research on other PAK4 inhibitors provides a precedent for this line of investigation. For example, the inhibitor PAKib was shown to suppress pancreatic cancer growth both alone and synergistically with gemcitabine in a syngeneic mouse model [4]. Similarly, another study suggested that combining a PAK4 inhibitor with 5-fluorouracil (5-FU) could enhance cell growth inhibition and apoptosis in colorectal cancer models [5].

References

EGFR inhibition comparison between LCH-7749944 and EGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Profile

The core difference between LCH-7749944 and classic EGFR inhibitors lies in their primary targets and mechanisms.

Agent Primary Target Mechanism of Action Key Downstream Effects
This compound p21-activated kinase 4 (PAK4) [1] [2] [3] Novel and potent PAK4 inhibitor; inhibits EGFR activity indirectly via PAK4/c-Src/EGFR pathway [1] [2]. Suppresses proliferation, migration, and invasion via PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways; downregulates cyclin D1 [1].
Erlotinib & Gefitinib Epidermal Growth Factor Receptor (EGFR) [4] [5] [6] First-generation, reversible EGFR Tyrosine Kinase Inhibitors (TKIs) that directly bind to the EGFR tyrosine kinase domain [5] [6]. Block cell signaling pathways that drive proliferation and survival in cancer cells with activating EGFR mutations [4] [5].
Afatinib EGFR & other ErbB family receptors (HER2) [6] Second-generation, irreversible ErbB family blocker; covalently binds to and inhibits signaling from all relevant ErbB family dimers [6]. Provides broad, irreversible inhibition of ErbB family signaling networks [6].

The following diagram illustrates the distinct signaling pathways targeted by this compound and EGFR TKIs.

Comparative Efficacy and Experimental Data

The table below summarizes the key experimental and clinical findings.

Agent Experimental Context / Patient Population Key Efficacy Findings / Outcomes
This compound In vitro studies using human gastric cancer cells [1]. Suppressed proliferation and invasion; inhibited PAK4 activity with an IC₅₀ of 14.93 µM (cell-free assay) [1] [2].
Erlotinib, Gefitinib, Afatinib Clinical studies in NSCLC patients with common EGFR mutations (exon 19 del, L858R) [4] [5] [6]. Showed similar efficacy; median PFS: ~10-12 months; superior to chemotherapy [4] [5] [6].
Erlotinib, Gefitinib, Afatinib Clinical studies in NSCLC patients with rare/uncommon EGFR mutations (e.g., G719X, L861Q) [4] [7] [6]. Afatinib showed more consistent effectiveness; one RCT found afatinib superior to chemo (PFS: 10.6 vs 5.7 mos) [7] [6]. Gefitinib showed inferior PFS in one study [6].
Erlotinib vs Afatinib Retrospective study in NSCLC with rare exon 18/20 mutations (excluding ins20) [8]. No significant PFS difference (8.0 vs 7.0 months); complex mutations had longest PFS (17.3 months) [8].

Summary of Key Experimental Protocols

For researchers, here are the core methodologies from the cited studies:

  • For this compound (Gastric Cancer Cell Study) [1]:

    • Proliferation Assay: Cell proliferation was measured using the MTS assay.
    • Invasion & Migration Assay: Cell invasion and migration capabilities were assessed using a Boyden chamber assay with Matrigel.
    • Protein Analysis: Changes in key pathway proteins (phospho-EGFR, cyclin D1, LIMK1, cofilin, MEK-1, ERK1/2, MMP2) were detected via western blotting.
  • For EGFR-TKI Clinical Studies [4] [5] [6]:

    • Study Design: Mostly retrospective analyses of patients with advanced NSCLC harboring EGFR mutations.
    • Treatment: Patients received standard daily doses (Erlotinib 150 mg, Gefitinib 250 mg, Afatinib 40 mg).
    • Efficacy Evaluation: Tumor response was assessed by CT scan every 1-3 months using RECIST 1.1 guidelines. Primary outcomes were Progression-Free Survival (PFS) and Overall Survival (OS).

Key Conclusions for Researchers

  • This compound represents a novel, indirect approach to targeting EGFR-driven cancers by inhibiting the upstream kinase PAK4. Its profile is based on preclinical data, and its clinical efficacy in humans remains unknown [1] [2].
  • Classic EGFR-TKIs are clinically validated standards. The choice between them can be informed by mutation type: for common mutations, they show similar efficacy, but for uncommon mutations, afatinib may be the preferred first-line option based on more robust clinical evidence [7] [6].

References

LCH-7749944 cross-reactivity with other kinase targets

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of LCH-7749944

The table below summarizes the known inhibitory activity of this compound against various kinases, based on cell-free and cellular assays.

Kinase Target Inhibitory Activity (IC50) Experimental Context & Key Findings
PAK4 (Primary Target) 14.93 μM (cell-free assay) [1] Potent inhibition; suppresses proliferation/invasion in gastric cancer cells [2].
PAK1, PAK5, PAK6 "Less potent" effect [1] (No specific IC50 provided) Demonstrated significant selectivity for PAK4 over other Group I/II PAKs [1].
c-Src / EGFR / cyclin D1 Activity downregulated (indirect effect) [2] Cellular pathway consequence of PAK4 inhibition in gastric cancer cells [2].
LIMK1/cofilin pathway Activity inhibited (indirect effect) [2] Blocks downstream signaling to cytoskeleton regulators, inhibiting cell invasion [2].
MEK-1/ERK1/2/MMP2 Activity inhibited (indirect effect) [2] Blocks downstream signaling, reducing migration and invasion [2].
SCG10 (Substrate) Inhibits phosphorylation at Ser50 [3] Blocks PAK4-mediated phosphorylation of SCG10, inhibiting microtubule dynamics and gastric cancer cell invasion [3].

Detailed Experimental Data & Protocols

For researchers to critically evaluate and potentially replicate these findings, here are the methodologies from key studies.

  • 1. Primary Potency Assay (Cell-free): The half-maximal inhibitory concentration (IC50) of 14.93 μM against PAK4 was determined through a cell-free kinase assay, which directly measures the compound's ability to inhibit the purified kinase enzyme [1].
  • 2. Cellular Efficacy in Gastric Cancer Models: Key experiments were conducted in human gastric cancer cell lines (e.g., SGC7901).
    • Proliferation: Cell proliferation was assessed, showing that this compound suppresses growth through the PAK4/c-Src/EGFR/cyclin D1 pathway [2].
    • Migration & Invasion: These were evaluated using transwell assays. This compound inhibited migration and invasion by concomitant blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [2].
    • Morphological Changes: The inhibitor was found to suppress the formation of filopodia (actin-rich cell projections) and induce cell elongation, providing visual evidence of its impact on the cytoskeleton [2].
  • 3. Downstream Substrate Phosphorylation: In gastric cancer cells, treatment with this compound inhibited PAK4-mediated phosphorylation of the microtubule destabilizer SCG10 on serine 50. This was shown through immunoblotting and contributed to reduced cell invasion [3].

Signaling Pathways Targeted by this compound

The following diagram illustrates the key signaling pathways disrupted by this compound inhibition of PAK4, based on experimental evidence from gastric cancer cell studies.

G LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits Path1 c-Src → EGFR → Cyclin D1 PAK4->Path1 Path2 LIMK1 → Cofilin PAK4->Path2 Path3 MEK-1 → ERK1/2 → MMP2 PAK4->Path3 Path4 SCG10 Phosphorylation PAK4->Path4 Effect1 Suppressed Cell Proliferation Path1->Effect1 Effect2 Inhibited Cell Migration & Invasion Path2->Effect2 Path3->Effect2 Effect3 Inhibited Microtubule Dynamics Path4->Effect3 Effect3->Effect2 Contributes to

Research Implications and Data Gaps

  • Established Specificity: The data confirms that this compound is a valuable tool compound for selectively probing PAK4-dependent functions, especially in the context of cytoskeletal remodeling, cell migration, and invasion in cancer models [2] [3].
  • Key Limitation: The most significant gap is the lack of a broad kinome-wide selectivity profile. The search results do not contain data from panels testing inhibition across hundreds of kinases, which is standard in modern kinase inhibitor development [4]. The statement of "less potent" effects on PAK1, 5, and 6 is qualitative and lacks quantitative IC50 values for a direct comparison [1].
  • Consult Selectivity Databases: Search commercial chemical vendor sites (e.g., Selleckchem's "Kinase Inhibitor Panel" data) or public databases like the Kinase Inhibitor Database or IUPHAR/BPS Guide to PHARMACOLOGY.
  • Review Recent Literature: Perform a targeted literature search on platforms like PubMed for any recent studies that may have used this compound and characterized its off-target effects.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

350.17427596 g/mol

Monoisotopic Mass

350.17427596 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Guo Q, Su N, Zhang J, Li X, Miao Z, Wang G, Cheng M, Xu H, Cao L, Li F. PAK4 kinase-mediated SCG10 phosphorylation involved in gastric cancer metastasis. Oncogene. 2013 Jul 29. doi: 10.1038/onc.2013.296. [Epub ahead of print] PubMed PMID: 23893240.
2: Zhang J, Wang J, Guo Q, Wang Y, Zhou Y, Peng H, Cheng M, Zhao D, Li F. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Lett. 2012 Apr 1;317(1):24-32. doi: 10.1016/j.canlet.2011.11.007. Epub 2011 Nov 13. PubMed PMID: 22085492.

Explore Compound Types